molecular formula C8H5BrN2 B1527885 2-Bromoquinazoline CAS No. 1316275-31-6

2-Bromoquinazoline

Cat. No.: B1527885
CAS No.: 1316275-31-6
M. Wt: 209.04 g/mol
InChI Key: ZHQSBSGAHYOIQE-UHFFFAOYSA-N
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Description

2-Bromoquinazoline (CAS 1316275-31-6) is a high-value brominated heterocyclic building block with the molecular formula C8H5BrN2 and a molecular weight of 209.04 g/mol . This compound is critically important in medicinal and organic chemistry as a versatile synthetic intermediate, primarily due to the reactivity of the bromine atom at the 2-position of the quinazoline core. It is extensively used in the synthesis of diverse quinazoline derivatives through various metal-mediated cross-coupling reactions, such as palladium-catalyzed transformations, which allow for the introduction of complex carbon chains and other functional groups . Quinazoline scaffolds are recognized for their wide spectrum of significant biological activities . Researchers utilize this compound to develop and investigate novel compounds with potential pharmacological properties, including anticancer , anti-inflammatory , antibacterial , and antiviral effects . The broad utility of this reagent is highlighted in modern synthetic protocols, including microwave-assisted and one-pot synthesis methods, which aim to create novel quinazoline analogues efficiently . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQSBSGAHYOIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316275-31-6
Record name 2-bromoquinazoline
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Foundational & Exploratory

2-Bromoquinazoline: A Comprehensive Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Structure, Properties, Synthesis, and Applications of a Key Heterocyclic Building Block.

Introduction: The Significance of 2-Bromoquinazoline in Modern Chemistry

This compound is a halogenated heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a bromine atom at the C2 position of the quinazoline core, imparts unique reactivity, making it a versatile intermediate for the synthesis of a wide array of more complex molecules. The quinazoline scaffold itself is a prominent feature in numerous biologically active compounds, and the presence of the bromo-substituent provides a convenient handle for introducing diverse functionalities through various cross-coupling reactions. This guide offers a comprehensive overview of this compound, from its fundamental chemical and physical properties to its synthesis, reactivity, and applications, providing researchers and drug development professionals with a thorough understanding of this important chemical entity.

Chemical Structure and Identification

The foundational aspect of understanding this compound lies in its molecular structure and key identifiers.

Chemical Structure

This compound consists of a benzene ring fused to a pyrimidine ring, with a bromine atom attached to the second position of the quinazoline ring system.

2D Structure of this compound

A 2D representation of the this compound molecule, highlighting the fused benzene and pyrimidine rings with the bromine substituent at the C2 position.

Key Identifiers
IdentifierValue
IUPAC Name This compound[2]
CAS Number 1316275-31-6[2][3]
Molecular Formula C₈H₅BrN₂[2][3]
Canonical SMILES C1=CC=C2C(=C1)C=NC(=N2)Br[2]
InChI Key ZHQSBSGAHYOIQE-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Weight 209.04 g/mol [3]
Appearance White to light yellow powder/crystal[4]
Melting Point 44-48 °C
Boiling Point 115 °C at 0.3 mmHg[4][5]
Solubility Soluble in organic solvents like ethanol and dimethyl sulfoxide; less soluble in water.[1]
Storage Store in a dry, sealed container at 2-8°C.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of a quinazoline precursor. For instance, the use of a copper(II) bromide catalyst in DMF can facilitate the C2-H activation and subsequent bromination.[1] Another reported method involves the reaction of 2-chloroquinazoline with a brominating agent.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.

G This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Transmetalation Transmetalation Boronic Acid (R-B(OH)2)->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Activates Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regenerated 2-Substituted Quinazoline 2-Substituted Quinazoline Reductive Elimination->2-Substituted Quinazoline

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have garnered significant attention for their wide spectrum of biological activities, most notably as kinase inhibitors in oncology.[1][2] Within this important class of heterocyclic compounds, 2-Bromoquinazoline serves as a pivotal synthetic intermediate. The bromine atom at the C2 position provides a versatile handle for a variety of chemical transformations, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.[1][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics for its application in synthesis and as a building block for novel therapeutic agents. This document synthesizes available data with established analytical principles to offer field-proven insights into the characterization and handling of this compound.

Molecular and Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₅BrN₂PubChem[4]
Molecular Weight 209.05 g/mol Biosynth[5]
CAS Number 1316275-31-6PubChem[4]
Appearance Expected to be a solid at room temperatureGeneral knowledge
XLogP3 (Computed) 2.7PubChem[4]
Topological Polar Surface Area 25.8 ŲPubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 0PubChem[4]

Solubility Profile:

While quantitative solubility data for this compound is not extensively reported, the solubility of structurally similar compounds, such as 2-Bromo-4,5-dimethylquinazoline, has been described as soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), with lower solubility in water.[2] This is consistent with the computed XLogP3 value of 2.7, which suggests a greater affinity for lipophilic environments over aqueous media.

pKa (Predicted):

The pKa of quinazoline derivatives can be influenced by the nature and position of substituents. While an experimental pKa for this compound is not available, computational studies on related quinazolines can provide an estimate.[6] The two nitrogen atoms in the quinazoline ring are basic, with the N1 position typically being the more basic site. The electron-withdrawing nature of the bromine atom at the C2 position is expected to decrease the basicity of the quinazoline ring system compared to the unsubstituted parent compound.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic molecules. Below are the expected spectroscopic characteristics of this compound based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton. The protons on the benzo portion of the quinazoline ring will likely appear as a complex multiplet system due to spin-spin coupling.[7][8][9]

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C2) is expected to have a chemical shift in the range of 150-160 ppm. The other carbons of the quinazoline ring will resonate in the aromatic region (120-150 ppm).[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the quinazoline ring system. Key expected peaks include:

  • C=N stretching: Around 1620-1580 cm⁻¹

  • C=C aromatic stretching: Multiple bands in the 1600-1450 cm⁻¹ region

  • C-H aromatic stretching: Above 3000 cm⁻¹

  • C-Br stretching: Typically in the 700-500 cm⁻¹ region[13][14][15][16]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[17][18][19][20]

Expected Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): m/z 208 and 210 (corresponding to C₈H₅⁷⁹BrN₂⁺ and C₈H₅⁸¹BrN₂⁺)

  • Loss of Br: A fragment at m/z 129, corresponding to the quinazoline radical cation.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinazoline chromophore. Quinazoline itself exhibits absorption maxima in the UV region.[21] The presence of the bromine substituent may cause a slight shift in the absorption maxima (λmax).[22][23][24][25]

Crystal Structure

While the specific crystal structure of this compound has not been reported, studies on similar brominated quinazolinone derivatives indicate that the quinazoline ring system is generally planar.[26][27][28] This planarity can be important for the molecule's ability to intercalate with biological macromolecules.

Reactivity and Stability

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the electron-deficient C2 position. This makes it susceptible to nucleophilic aromatic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. Furthermore, the C-Br bond can participate in various transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of C-C, C-N, and C-O bonds.

For storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Relevance in Drug Discovery and Development

Quinazoline derivatives are a well-established class of compounds in drug discovery, with several approved drugs targeting protein kinases.[1][2] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors an important class of anticancer drugs.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation and survival.[1][3][29] Overexpression or mutation of EGFR is common in many cancers. Quinazoline-based inhibitors can competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PLCg->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->Dimerization Inhibits ATP binding

Caption: EGFR signaling pathway and the inhibitory action of quinazolines.

Targeting the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[7][11][22] Tumors require a blood supply to grow and metastasize, making VEGFR a critical target in cancer therapy. Similar to EGFR inhibitors, quinazoline-based compounds can inhibit VEGFR kinase activity, thereby blocking angiogenesis and starving the tumor of essential nutrients.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Proliferation Endothelial Cell Proliferation, Migration, Survival, Permeability Raf_MEK_ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->Dimerization Inhibits ATP binding

Caption: VEGFR signaling pathway and the anti-angiogenic effect of quinazolines.

Experimental Protocols

The following section provides detailed, self-validating methodologies for the determination of key physicochemical properties of this compound.

Physicochemical_Workflow Start This compound Sample MP Melting Point Determination Start->MP Sol Solubility Assessment Start->Sol NMR_acq NMR Spectroscopy (¹H & ¹³C) Start->NMR_acq IR_acq FTIR Spectroscopy Start->IR_acq UV_acq UV-Vis Spectroscopy Start->UV_acq MS_acq Mass Spectrometry Start->MS_acq Data_Analysis Data Analysis & Structural Confirmation MP->Data_Analysis Sol->Data_Analysis NMR_acq->Data_Analysis IR_acq->Data_Analysis UV_acq->Data_Analysis MS_acq->Data_Analysis End Characterized Compound Data_Analysis->End

Caption: General workflow for physicochemical characterization.

Melting Point Determination[6][17][24][25][31]
  • Sample Preparation: A small amount of crystalline this compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)[14][20][27][28][32]
  • Equilibration: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Agitation: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

  • Quantification: A known volume of the supernatant is carefully removed, filtered, and diluted. The concentration of this compound in the saturated solution is then determined by a suitable analytical method, such as HPLC with a pre-established calibration curve.

NMR Spectrum Acquisition[5][8][12][15][30][33][34][35]
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

FTIR Spectrum Acquisition (ATR Method)[15][16][19][22][29][34][36]
  • Background Collection: A background spectrum of the clean, empty ATR crystal is collected.

  • Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: The sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

UV-Vis Spectrum Acquisition[13][16][18][22][23][24][25][26][33][37]
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Blank Measurement: A cuvette containing the pure solvent is placed in the spectrophotometer, and a baseline correction is performed.

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

Safety and Handling

Based on GHS classifications for this compound, the compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

The Emergent Role of 2-Bromoquinazoline in Oncology: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinazoline Scaffold - A Privileged Structure in Cancer Therapeutics

The quinazoline core, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural resemblance to the purine base adenine allows it to competitively bind to the ATP-binding sites of numerous enzymes, particularly protein kinases. This has rendered the quinazoline scaffold a "privileged structure" in the design of targeted cancer therapies. Several FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, feature a quinazoline core, underscoring its clinical significance in oncology.[3][4][5] This guide delves into the putative mechanism of action of a specific, yet under-investigated derivative, 2-Bromoquinazoline, in cancer cells, drawing upon the wealth of knowledge from its closely related analogs. While direct studies on this compound are limited, this paper will provide a scientifically grounded exploration of its potential as an anticancer agent.

The Central Hypothesis: this compound as a Multi-Kinase Inhibitor

Based on the extensive literature on quinazoline derivatives, the primary mechanism of action of this compound in cancer cells is hypothesized to be the inhibition of protein kinases.[6] Protein kinases are crucial components of signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[5] Their dysregulation is a hallmark of cancer.[4] The quinazoline moiety can function as a scaffold that, with appropriate substitutions, can be tailored to inhibit specific kinases with high affinity and selectivity.[7]

The bromine atom at the 2-position is expected to modulate the electronic properties and binding affinity of the molecule within the kinase active site. Halogen bonding is an increasingly recognized interaction in drug design, and the bromine atom could form favorable interactions with amino acid residues in the ATP-binding pocket, potentially enhancing inhibitory potency.

Key Signaling Pathways Targeted by Quinazoline Derivatives

The anticancer effects of quinazoline-based inhibitors are primarily attributed to their modulation of key signaling pathways that are often hyperactivated in cancer.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[8][9] Upon binding to its ligand, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a downstream signaling cascade.[10] The most notable of these are the Ras/Raf/MEK/ERK and the PI3K/AKT/mTOR pathways.[4][5]

  • Ras/Raf/MEK/ERK Pathway: This pathway is central to transmitting proliferative signals from the cell surface to the nucleus, leading to the transcription of genes involved in cell cycle progression.

  • PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism. Its activation inhibits apoptosis and promotes protein synthesis and cell growth.[4]

Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to compete with ATP for binding to the intracellular kinase domain of EGFR, thereby blocking its activation and abrogating downstream signaling.[10][11][12] It is highly probable that this compound would exert its anticancer effects through a similar mechanism.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Bromoquinazoline This compound Bromoquinazoline->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Figure 1: Putative inhibition of the EGFR signaling pathway by this compound.

The VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[13] Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process.[5] Several quinazoline derivatives have been developed as VEGFR inhibitors, thereby functioning as anti-angiogenic agents.[6] By inhibiting VEGFR, these compounds can starve tumors of their blood supply, leading to growth arrest and cell death.

Cellular Effects of this compound

The inhibition of critical signaling pathways by this compound is expected to manifest in several observable cellular effects.

Inhibition of Cell Proliferation

A primary consequence of blocking pro-growth signaling pathways is the inhibition of cancer cell proliferation. This is a fundamental anticancer effect and is often the first to be evaluated.

Induction of Apoptosis

By suppressing survival signals, particularly from the PI3K/AKT pathway, this compound is likely to induce programmed cell death, or apoptosis. This can be observed through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[14][15]

Cell Cycle Arrest

Disruption of the cell cycle is another common mechanism of anticancer drugs. Quinazoline derivatives have been shown to cause cell cycle arrest, often at the G1/S or G2/M checkpoints, preventing cancer cells from replicating their DNA and dividing.[14][15][16]

Experimental Validation of the Mechanism of Action

A series of well-established experimental protocols can be employed to investigate and validate the hypothesized mechanism of action of this compound.

Experimental_Workflow start Start: Synthesize & Characterize this compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanistic Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle kinase_inhibition Kinase Inhibition Assays (In vitro kinase assays) mechanism->kinase_inhibition in_vivo In Vivo Efficacy Studies (Xenograft Models) apoptosis->in_vivo cell_cycle->in_vivo pathway_analysis Signaling Pathway Analysis (Western Blot for p-EGFR, p-AKT, etc.) kinase_inhibition->pathway_analysis pathway_analysis->in_vivo end Conclusion: Elucidate Mechanism of Action in_vivo->end

Figure 2: A representative experimental workflow for elucidating the anticancer mechanism of this compound.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[17]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[18]

Kinase Inhibition Assays

To directly assess the inhibitory effect of this compound on specific kinases, in vitro kinase assays are performed. These assays typically measure the phosphorylation of a substrate by a purified kinase in the presence and absence of the inhibitor.

Western Blot Analysis

Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of proteins within key signaling pathways.

  • Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total EGFR, phosphorylated EGFR, total AKT, phosphorylated AKT, cleaved PARP, etc.).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Data Summary

While specific IC50 values for this compound are not available, the following table presents a summary of the cytotoxic activities of some related bromoquinazoline derivatives against various cancer cell lines, as reported in the literature.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-bromoquinazolin-4(3H)-one derivative IIIcMCF-7 (Breast)0.236[18]
6-bromoquinazolin-4(3H)-one derivative VbMCF-7 (Breast)0.316[18]
6-bromoquinazolin-4(3H)-one derivative IIIaMCF-7 (Breast)0.359[18]
Dibromo-2-arylquinazolinone 1fMCF-7 (Breast)101.37[1]
Dibromo-2-arylquinazolinone 1gMCF-7 (Breast)124.5[1]
2-thioxoquinazolin-4-one derivative 21HeLa (Cervical)1.85[17]
2-thioxoquinazolin-4-one derivative 22HeLa (Cervical)2.81[17]
2-thioxoquinazolin-4-one derivative 23HeLa (Cervical)2.13[17]

Conclusion and Future Directions

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies. Based on the extensive evidence from its analogs, this compound holds considerable promise as a multi-kinase inhibitor, likely targeting key signaling pathways such as the EGFR and VEGFR pathways. This would lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.

The experimental framework outlined in this guide provides a clear roadmap for the comprehensive evaluation of this compound's anticancer properties and the elucidation of its precise mechanism of action. Future research should focus on synthesizing and testing this compound against a panel of cancer cell lines, followed by in-depth mechanistic studies and in vivo validation. Such investigations will be crucial in determining the therapeutic potential of this compound as a novel anticancer agent.

References

An In-depth Technical Guide to the Synthesis of the 2-Bromoquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinazoline core is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. The 2-bromoquinazoline scaffold, in particular, serves as a highly versatile intermediate, enabling extensive molecular diversification through contemporary cross-coupling methodologies. The bromine atom at the C2 position acts as an exceptionally effective synthetic handle for the introduction of a wide array of functional groups, facilitating the exploration of chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the principal synthetic pathways to the this compound core, designed for researchers, chemists, and professionals in drug development. We will explore three primary strategies: the direct bromination of quinazolin-2(1H)-one precursors, the classic Sandmeyer reaction from 2-aminoquinazoline, and the strategic halogen exchange from 2-chloroquinazoline. Each section delves into the underlying chemical principles, provides field-proven experimental protocols, and discusses the strategic advantages and limitations of the approach, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Value of this compound

The quinazoline framework, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in pharmaceutical sciences. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] A notable example is Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, which features a quinazoline core.[3]

The strategic importance of the this compound scaffold lies in its capacity for synthetic elaboration. The carbon-bromine bond at the C2 position is readily activated by transition metal catalysts, making it an ideal substrate for a variety of powerful cross-coupling reactions. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.[4]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

This synthetic versatility allows for the systematic modification of the quinazoline core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties essential for drug development.[5] This guide focuses on the reliable and efficient construction of this pivotal building block.

Core Synthetic Pathways to this compound

The synthesis of this compound can be approached from several distinct precursors. The choice of pathway often depends on the availability of starting materials, scalability requirements, and tolerance to specific reaction conditions. We will now examine the three most robust and widely applicable methods.

Pathway 1: Bromination of Quinazolin-2(1H)-one

This is arguably the most direct approach, converting a readily accessible quinazolin-2(1H)-one precursor into the target this compound. The core of this transformation is the conversion of the C2-carbonyl (an amide lactam) into a bromo-substituted imine.

Causality and Mechanistic Insight: The oxygen of the carbonyl group in quinazolin-2(1H)-one is first activated by a phosphorus-based reagent, such as phosphorus oxybromide (POBr₃) or a combination of triphenylphosphine (PPh₃) and a bromine source like tetrabromomethane (CBr₄). This activation transforms the hydroxyl group of the enol tautomer into an excellent leaving group (e.g., -OP(O)Br₂). A bromide ion, generated from the reagent, then acts as a nucleophile, attacking the C2 position and displacing the activated oxygen species to yield the aromatic this compound product. This reaction is analogous to the well-established conversion of quinazolin-2,4-diones to 2,4-dichloroquinazolines using POCl₃.

Experimental Protocol: Bromination using Phosphorus Oxybromide

  • Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, place quinazolin-2(1H)-one (1.0 eq).

  • Reaction Mixture: Add phosphorus oxybromide (POBr₃) (3.0 - 5.0 eq), either neat or in a high-boiling inert solvent such as toluene or acetonitrile. Note: POBr₃ is moisture-sensitive and corrosive; handle with appropriate care in a fume hood.

  • Thermal Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling the mixture to room temperature, carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the excess POBr₃. Caution: This is an exothermic process.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford pure this compound.

Pathway 2: The Sandmeyer Reaction from 2-Aminoquinazoline

The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a halide via a diazonium salt intermediate.[6][7] This pathway is particularly useful if 2-aminoquinazoline is the most accessible starting material.

Causality and Mechanistic Insight: The reaction proceeds in two distinct stages. First, the primary amino group of 2-aminoquinazoline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0-5 °C). This process, known as diazotization, converts the amine into a quinazoline-2-diazonium salt. The diazonium group (-N₂⁺) is an outstanding leaving group. In the second stage, this diazonium salt is treated with copper(I) bromide (CuBr). The Cu(I) species catalyzes the decomposition of the diazonium salt via a single-electron transfer mechanism, generating an aryl radical and nitrogen gas. The bromide atom is then transferred from a copper(II) species to the radical, yielding this compound and regenerating the Cu(I) catalyst.[6]

Experimental Protocol: Diazotization and Sandmeyer Bromination

  • Diazonium Salt Formation:

    • Suspend 2-aminoquinazoline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0-4.0 eq) in a beaker or flask, and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1-1.2 eq) dropwise, keeping the internal temperature below 5 °C.

    • Stir the resulting solution at 0-5 °C for an additional 30-45 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (CuBr) (1.2-1.5 eq) in aqueous HBr and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Basify the reaction mixture to pH ~8-9 with an aqueous solution of sodium hydroxide or ammonium hydroxide.

    • Extract the product with ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude material via silica gel column chromatography to yield this compound.

Pathway 3: Halogen Exchange from 2-Chloroquinazoline

This pathway leverages a nucleophilic aromatic substitution (SNAr) mechanism, often referred to as an aromatic Finkelstein reaction, to replace a chlorine atom with a bromine atom.[7] This method is highly effective if 2-chloroquinazoline is commercially available or more easily synthesized than the other precursors.

Causality and Mechanistic Insight: The pyrimidine ring of quinazoline is electron-deficient, which makes the C2 and C4 positions susceptible to nucleophilic attack. Although the C4 position is generally more reactive towards nucleophiles in 2,4-dichloroquinazoline, the C2 position in 2-chloroquinazoline is still sufficiently activated for substitution.[8] The reaction is driven by the use of a high concentration of a bromide source, such as sodium bromide (NaBr), potassium bromide (KBr), or hydrobromic acid (HBr). The reaction is typically performed at elevated temperatures in a polar aprotic solvent (e.g., DMF, DMSO) or a high-boiling alcohol. The mechanism involves the nucleophilic attack of the bromide ion on the C2 carbon, forming a temporary, negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to yield the more thermodynamically stable C-Br bond in some contexts, or is simply driven by mass action.[9][10]

Experimental Protocol: Finkelstein-type Halogen Exchange

  • Reagent Setup: To a solution of 2-chloroquinazoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a large excess of a bromide salt, such as sodium bromide (NaBr) (5.0-10.0 eq).

  • Thermal Conditions: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir for 12-24 hours. Monitor the conversion by TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into a large volume of water.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash extensively with water to remove the solvent (DMF) and salts, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain this compound.

Comparative Analysis of Synthetic Routes

Pathway Starting Material Key Reagents Typical Yields Advantages Disadvantages
1. Direct Bromination Quinazolin-2(1H)-onePOBr₃ or PPh₃/CBr₄50-70%Direct, often uses readily available precursors.Requires harsh, corrosive reagents and high temperatures. POBr₃ can be expensive.
2. Sandmeyer Reaction 2-AminoquinazolineNaNO₂, HBr, CuBr60-80%High yields, well-established, reliable transformation.Diazonium salts can be unstable/explosive. Requires careful temperature control.
3. Halogen Exchange 2-ChloroquinazolineNaBr, KBr, or HBr70-90%Often high-yielding, simple procedure. Avoids diazonium intermediates.Requires a large excess of bromide salt and high temperatures. Starting material may be costly.

Visualization of Synthetic Strategies

Overall Synthesis Map

The following diagram illustrates the three primary synthetic pathways converging on the this compound scaffold.

G A Quinazolin-2(1H)-one Target This compound A->Target  Pathway 1  (POBr₃) B 2-Aminoquinazoline B->Target  Pathway 2  (Sandmeyer) C 2-Chloroquinazoline C->Target  Pathway 3  (Halogen Exchange)

Caption: Core synthetic pathways to this compound.

Mechanism: The Sandmeyer Reaction

This diagram details the key steps involved in the copper-catalyzed conversion of the quinazoline-2-diazonium ion to this compound.

Sandmeyer cluster_0 Diazonium Salt Formation (Step 1) cluster_1 Radical-Nucleophilic Substitution (Step 2) Amine 2-Aminoquinazoline Diazonium Quinazoline-2-diazonium (Qz-N₂⁺) Amine->Diazonium NaNO₂, HBr 0-5 °C Radical Quinazoline Radical (Qz•) Diazonium->Radical Cu(I)Br - N₂ Product This compound (Qz-Br) Radical->Product Br transfer CuBr2 Cu(II)Br₂ CuBr2->Diazonium regenerates Cu(I)Br

Caption: Simplified mechanism of the Sandmeyer reaction.

References

The Halogen Advantage: A Technical Guide to the Biological Activity of Halogenated Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core and the Power of Halogenation

The quinazoline scaffold, a fused bicyclic aromatic system of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its biological effects.

This technical guide focuses on a specific and highly impactful modification: halogenation. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinazoline ring system profoundly influences the physicochemical and biological properties of the resulting derivatives. Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced binding affinity for biological targets and improved therapeutic indices. This guide provides an in-depth exploration of the diverse biological activities of halogenated quinazoline derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Halogenated quinazoline derivatives have emerged as a cornerstone in modern oncology, with several compounds progressing to clinical use. Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[2]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A predominant target for many anticancer halogenated quinazolines is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[2] Halogenated quinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[2]

The EGFR signaling pathway begins with the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptor. This induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for adaptor proteins, leading to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which promote cell growth, proliferation, and survival.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by halogenated quinazoline derivatives.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Ligand Binding EGFR_active EGFR (active) - Dimerized - Phosphorylated EGFR_inactive->EGFR_active Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) EGFR_active->Adaptor Recruitment PI3K PI3K EGFR_active->PI3K Activation RAS RAS Adaptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Nuclear Translocation & Gene Expression PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation mTOR->Proliferation Inhibitor Halogenated Quinazoline Derivative Inhibitor->EGFR_active Inhibition

Caption: EGFR signaling pathway and inhibition by halogenated quinazolines.

Another critical pathway often targeted is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) TSC2 TSC2 Akt->TSC2 Inhibition BAD BAD Akt->BAD Inhibition mTORC1 mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Rheb Rheb-GTP TSC2->Rheb Inhibition Rheb->mTORC1 Activation Apoptosis Apoptosis BAD->Apoptosis Induction Inhibitor Halogenated Quinazoline Derivative Inhibitor->RTK Inhibition

Caption: PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR)

The nature and position of the halogen substituent on the quinazoline ring are critical determinants of anticancer activity.

  • Position 6 and 7: Halogen substitution at these positions on the benzene ring portion of the quinazoline is common in potent EGFR inhibitors. For instance, the presence of a chlorine or bromine atom at position 6 or 7 often enhances the binding affinity to the ATP-binding pocket of EGFR.

  • Anilino Side Chain: Many potent inhibitors feature a halogenated anilino group at position 4. The halogen's electron-withdrawing nature and steric bulk can influence the orientation of the anilino ring within the active site, leading to improved inhibitory activity. For example, a 3-chloro or 3-bromo substitution on the anilino ring has been shown to be favorable.

  • Fluorine: The introduction of fluorine can improve metabolic stability and bioavailability due to the strength of the C-F bond and the small size of the fluorine atom.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected halogenated quinazoline derivatives against various cancer cell lines.

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
1 6-Bromo, 4-(3-chloroanilino)MCF-7 (Breast)15.85[3]
2 6-Iodo, 4-(4-aminosulphonylphenyl-amino)-2-phenylA549 (Lung)6.0[2]
3 6-Fluoro, 4-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideMCF-7 (Breast)Micromolar range[1]
4 2-Chloro, 4-(phenylamino)A549 (Lung)Micromolar range[1]
5 6-Iodo, 4-(4-aminosulphonylphenyl-amino)-2-(4-methoxyphenyl)HepG2 (Liver)4.0[4]

Antimicrobial Activity: A Renewed Weapon Against Resistance

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Halogenated quinazoline derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[3]

Mechanism of Action

The antimicrobial mechanisms of halogenated quinazolines are diverse and can involve:

  • Inhibition of DNA Gyrase: Some derivatives interfere with bacterial DNA replication by inhibiting DNA gyrase, an enzyme essential for maintaining DNA topology.

  • Disruption of Cell Wall Synthesis: Certain compounds can inhibit key enzymes involved in the biosynthesis of the bacterial cell wall.

  • Inhibition of Biofilm Formation: Halogenated quinazolines have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[5]

Structure-Activity Relationship (SAR)
  • Halogen Position: The presence of a halogen at position 6 of the quinazoline ring is often associated with enhanced antimicrobial activity.[6]

  • Substitutions at Position 2 and 3: The nature of the substituents at positions 2 and 3 of the quinazoline ring significantly influences the antimicrobial spectrum and potency.

  • Lipophilicity: The introduction of halogens increases the lipophilicity of the molecule, which can facilitate its passage through the bacterial cell membrane.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative halogenated quinazoline derivatives against various microbial strains.

Compound IDHalogen SubstitutionMicrobial StrainMIC (µg/mL)Reference
6 6-Iodo-2-thienylStaphylococcus aureus-[7]
7 6-Iodo-2-(4-methoxyphenyl)Escherichia coli-[2]
8 6-Bromo-2-(o-aminophenyl)Staphylococcus aureus10-16 (zone of inhibition in mm)[8]
9 para-chloro phenyl at C-2Staphylococcus aureus0.5 mg/mL[5]
10 6-Iodo-2-phenylCandida albicans-[2]

Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, halogenated quinazoline derivatives have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

Certain halogenated quinazolines have demonstrated inhibitory activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[6][9] The mechanisms of action are still under investigation but may involve the inhibition of viral enzymes or interference with viral entry and replication processes.

Compound IDHalogen SubstitutionVirusIC50 (µM)Reference
11 2,4-disubstitutedInfluenza A (H1N1)3.70-4.19[6]
12 2-Methylquinazolin-4(3H)-oneInfluenza A23.8 µg/mL[10]
Anti-inflammatory Activity

The anti-inflammatory effects of halogenated quinazolines are often attributed to their ability to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway.[11] By suppressing the production of inflammatory mediators, these compounds can alleviate inflammation-related symptoms.

Compound IDHalogen SubstitutionAssayIC50 (µM)Reference
13 Fluorine-substituted benzo[h]quinazolineNF-κB inhibition-[11]
14 N-(4-fluorophenyl)quinazolin-4-amine-High activity[12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of halogenated quinazoline derivatives.

Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow start Start: Synthesized Halogenated Quinazoline Derivatives mtt In Vitro Cytotoxicity Screening (MTT Assay) start->mtt ic50 Determine IC50 Values mtt->ic50 mechanism Mechanism of Action Studies ic50->mechanism kinase_assay Kinase Inhibition Assay (e.g., EGFR, PI3K) mechanism->kinase_assay western_blot Western Blot Analysis (Apoptosis Markers, Signaling Proteins) mechanism->western_blot in_vivo In Vivo Animal Models (Xenograft Studies) kinase_assay->in_vivo western_blot->in_vivo end End: Lead Compound Identification in_vivo->end

Caption: General workflow for anticancer drug screening.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Halogenated quinazoline derivatives

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinazoline derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Halogenated quinazoline derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the halogenated quinazoline derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Conclusion and Future Perspectives

Halogenated quinazoline derivatives represent a highly versatile and potent class of biologically active compounds. Their efficacy as anticancer agents, particularly as inhibitors of receptor tyrosine kinases, is well-established. Furthermore, their promising antimicrobial, antiviral, and anti-inflammatory activities highlight their potential for broader therapeutic applications. The structure-activity relationships discussed in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds. Future research should continue to explore the full therapeutic potential of this remarkable scaffold, with a focus on developing novel derivatives with improved pharmacological profiles and overcoming challenges such as drug resistance.

References

The 2-Bromoquinazoline Scaffold: A Technical Guide to Synthesis, Biological Evaluation, and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The introduction of a bromine atom at the 2-position of this heterocyclic system creates a versatile synthetic handle, enabling the exploration of a wide chemical space and the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the discovery of novel 2-bromoquinazoline-based compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic rationale behind their synthesis, provide detailed experimental protocols for their preparation and biological evaluation, and discuss the critical aspects of structure-activity relationship (SAR) analysis and lead optimization, with a particular focus on their application as anticancer agents.

Introduction: The Strategic Importance of the Quinazoline Scaffold and the 2-Bromo Substituent

Quinazoline derivatives have garnered significant attention in drug discovery due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] Several FDA-approved drugs, particularly in oncology, feature the quinazoline core, highlighting its clinical relevance.[1] The success of quinazoline-based drugs like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR), has cemented this scaffold's importance in the development of kinase inhibitors.[3][4]

The introduction of a bromine atom at the 2-position of the quinazoline ring is a key strategic decision in the design of novel derivatives. This is due to several factors:

  • Synthetic Versatility: The 2-bromo group serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the facile introduction of a wide array of functional groups.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the overall electronic distribution of the quinazoline ring system, potentially impacting binding affinities with biological targets.

  • Metabolic Stability: Halogenation can alter the metabolic profile of a compound, sometimes leading to improved pharmacokinetic properties.

This guide will focus on the journey from the synthesis of this compound building blocks to the identification of potent lead compounds, with a specific emphasis on their potential as anticancer therapeutics.

Synthetic Strategies for this compound Analogs

The synthesis of this compound derivatives typically begins with readily available starting materials like anthranilic acid or its derivatives. A common and effective strategy involves the cyclization of an N-acylanthranilamide followed by bromination.

Rationale for Synthetic Route

The choice of a synthetic pathway is guided by factors such as the availability of starting materials, reaction efficiency, and the desired substitution pattern on the quinazoline core. The route described below is a robust and widely applicable method for generating 2,6-dibromo-4(3H)-quinazolinone, a key intermediate for further derivatization. The use of N-bromosuccinimide (NBS) provides a convenient and selective method for bromination.[2]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization & Bromination A Anthranilamide C 2-Amino-5-bromoanthranilamide A->C Selective Bromination B N-Bromosuccinimide (NBS) in Acetonitrile D Aromatic Aldehyde E 2,6-Dibromo-4(3H)-quinazolinone Derivative C->E Ring Closure

Caption: General Synthetic Workflow for Dibromo-quinazolinones.

Detailed Protocol: Synthesis of 2-Aryl-6,8-dibromo-4(3H)-quinazolinones

This protocol is adapted from a one-pot synthesis method, which is efficient and reduces waste.[5]

Materials:

  • 3,5-Dibromoanthranilic acid

  • Acetic anhydride

  • Appropriate primary amine (e.g., aniline for a 2-phenyl derivative)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

Procedure:

  • Intermediate Formation: In a round-bottom flask, a mixture of 3,5-dibromoanthranilic acid and acetic anhydride is heated.[5] This forms the 2-methyl-6,8-dibromo-4H-benzo[d][6][7]-oxazin-4-one intermediate.

  • Amine Addition: After stirring for approximately 30 minutes, the primary amine is added to the reaction mixture along with ethanol as a solvent.[5]

  • Reflux: The mixture is heated under reflux with continuous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically around 3 hours).[5]

  • Isolation and Purification: Upon completion, the reaction mixture is cooled and filtered. The filtrate is then extracted with a suitable organic solvent like ethyl acetate. The organic layer is evaporated to yield the solid product, which can be further purified by recrystallization.[5]

Self-Validation: The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2] The purity can be assessed by TLC and melting point determination.

Biological Evaluation: Targeting Cancer-Associated Kinases

A significant number of quinazoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][8] Aurora kinases, a family of serine/threonine kinases, play a vital role in mitosis, and their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[9][10]

G cluster_pathway Aurora Kinase Signaling Pathway cluster_outcomes Cellular Outcomes cluster_inhibition Inhibition by this compound AuroraA Aurora A/B Kinase HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylation OtherSubstrates Other Mitotic Substrates AuroraA->OtherSubstrates Phosphorylation Mitosis Mitotic Progression HistoneH3->Mitosis Cytokinesis Cytokinesis OtherSubstrates->Cytokinesis Proliferation Cell Proliferation Mitosis->Proliferation Cytokinesis->Proliferation Inhibitor This compound Derivative Inhibitor->AuroraA Inhibition

Caption: Inhibition of Aurora Kinase Pathway by 2-Bromoquinazolines.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for a fluorescence-based in vitro kinase assay to determine the inhibitory potency of the synthesized compounds against a target kinase like Aurora A.[11]

Materials:

  • Recombinant human Aurora A kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)

  • 384-well microplate

  • Plate reader capable of measuring fluorescence or TR-FRET

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a microplate, add the assay buffer, recombinant kinase, and the peptide substrate.

  • Compound Addition: Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plate on a plate reader at the appropriate excitation and emission wavelengths.

Self-Validation: The assay should include controls for background fluorescence, maximum kinase activity (no inhibitor), and complete inhibition (no kinase or a potent known inhibitor). The data is typically plotted as percent inhibition versus compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Detailed Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).[14]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[13][15]

Self-Validation: The experiment should include wells with medium only (for background subtraction) and untreated cells (as a control for 100% viability). The results are expressed as a percentage of cell viability relative to the vehicle control, and IC₅₀ values are calculated.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are crucial for understanding how chemical structure relates to biological activity and for guiding the design of more potent and selective compounds. For this compound derivatives, SAR exploration often involves modifying the substituents at various positions of the quinazoline core.

For instance, studies have shown that the nature of the substituent at the 2-position, introduced via displacement of the bromine, can significantly impact activity. Similarly, modifications at the 6- and 7-positions of the quinazoline ring can influence interactions with the target protein and affect physicochemical properties.[9]

G cluster_R2 Position 2 (from Bromo) cluster_R67 Positions 6 & 7 Core This compound Core R2_Aryl Aryl/Heteroaryl Groups (e.g., Phenyl, Thiazolyl) - π-stacking interactions Core->R2_Aryl SAR at R2 R2_Alkyl Alkyl Chains - Modulate lipophilicity Core->R2_Alkyl SAR at R2 R67_HBD H-Bond Donors/Acceptors (e.g., -NH2, -OCH3) - Key interactions with hinge region Core->R67_HBD SAR at R6/7 R67_Sol Solubilizing Groups (e.g., Morpholino) - Improve ADME properties Core->R67_Sol SAR at R6/7 Activity Biological Activity (e.g., Kinase Inhibition, Cytotoxicity) R2_Aryl->Activity R2_Alkyl->Activity R67_HBD->Activity R67_Sol->Activity

Caption: Structure-Activity Relationship (SAR) Logic for 2-Bromoquinazolines.

Data Presentation: Cytotoxic Activity of Novel Dibromo-2-arylquinazolinone Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of a series of synthesized dibromo-2-arylquinazolinone derivatives against various cancer cell lines, as reported in the literature.[2]

Compound IDR-group at position 2IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. SKOV3 (Ovarian)
1f 4-Methoxyphenyl101.37 ± 12.20124.5 ± 20.51125.0 ± 7.07
1g 4-Benzyloxyphenyl101.37 ± 12.20124.5 ± 20.51125.0 ± 7.07
1b 4-Chlorophenyl> 200> 200> 200
1c 3-Fluorophenyl> 200> 200> 200
Cisplatin (Standard Drug)26.0 ± 2.8231.0 ± 2.1219.0 ± 2.82

Data sourced from Faghih et al. (2019).[2]

Interpretation of SAR: The data suggests that the presence of alkoxy groups (methoxyphenyl and benzyloxyphenyl) at the 2-position of the quinazoline ring enhances cytotoxic activity compared to halogenated phenyl groups in this particular series.[2] This insight is invaluable for guiding the next cycle of compound design.

Lead Optimization and Preclinical Considerations

Once a lead compound with promising potency and selectivity is identified, the focus shifts to optimizing its drug-like properties. This involves evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its potential for toxicity (Tox). In silico ADME prediction tools can be used for an initial assessment of properties like oral bioavailability and potential for off-target effects.[16][17]

Key considerations include:

  • Solubility: Ensuring the compound is sufficiently soluble for formulation and absorption.

  • Metabolic Stability: Investigating how the compound is metabolized by liver enzymes (e.g., cytochrome P450s).

  • Permeability: Assessing the ability of the compound to cross biological membranes.

  • Toxicity: Evaluating potential toxic effects on non-cancerous cells and in vivo models.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable starting point for the discovery of novel therapeutic agents, particularly in the field of oncology. Its synthetic tractability allows for extensive SAR exploration, leading to the identification of potent and selective inhibitors of key cancer-related targets like Aurora kinases and EGFR. The systematic approach of synthesis, biological evaluation, and SAR-guided optimization outlined in this guide provides a robust framework for the development of new clinical candidates. Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, enhanced selectivity to overcome drug resistance, and the exploration of novel biological targets for this versatile scaffold.

References

Topic: 2-Bromoquinazoline: A Keystone Precursor for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its rigid, bicyclic framework provides an ideal template for developing targeted therapeutics, most notably kinase inhibitors for oncology.[3][4][5] Within the synthetic chemist's toolkit, 2-bromoquinazoline emerges as a uniquely versatile and powerful precursor. The bromine atom at the C2 position serves as a reactive "handle," enabling a diverse array of chemical transformations crucial for drug discovery. This guide provides a comprehensive overview of this compound, detailing its synthesis, core reactivity, and strategic application in the development of potent therapeutic agents. We will explore the causality behind key experimental choices, present detailed, field-proven protocols, and illustrate the structure-activity relationships that guide modern drug design.

The Strategic Importance of the Quinazoline Nucleus

The quinazoline core, a fusion of benzene and pyrimidine rings, is a structural motif found in over 200 natural alkaloids and a vast number of synthetic pharmaceuticals.[2][6] Its significance in drug discovery stems from its ability to mimic the purine scaffold, allowing it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[4] This has led to the successful development of several blockbuster anticancer drugs, including:

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][7]

  • Afatinib (Gilotrif®) and Dacomitinib (Vizimpro®) : Second-generation, covalent EGFR inhibitors.[4]

  • Lapatinib (Tykerb®) : A dual EGFR and HER2 inhibitor.[4][7]

The development of these and other clinical candidates relies on the ability to precisely modify the quinazoline scaffold at various positions (typically C2, C4, C6, and C7) to optimize potency, selectivity, and pharmacokinetic properties.[3] this compound provides a robust and reliable starting point for introducing this molecular diversity, particularly at the C2 position, which plays a significant role in modulating the compound's biological profile.[8]

Synthesis of the this compound Precursor

While various methods exist for the synthesis of quinazolines, a common and reliable route to this compound involves the transformation of a more accessible precursor, such as 2,4-dichloroquinazoline or via cyclization of anthranilic acid derivatives. A frequently employed laboratory-scale synthesis starts from 2-chloroquinazoline, which itself can be prepared from 2-hydroxyquinazoline (quinazolin-2-one).

Experimental Protocol: Synthesis from 2-Chloroquinazoline

This protocol describes the conversion of 2-chloroquinazoline to this compound using phosphorus tribromide.

Materials:

  • 2-Chloroquinazoline

  • Phosphorus tribromide (PBr₃)

  • Anhydrous solvent (e.g., acetonitrile or toluene)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloroquinazoline (1.0 equiv.) in an anhydrous solvent.

  • Carefully add phosphorus tribromide (1.5-2.0 equiv.) to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer three times with an organic solvent like DCM or EtOAc.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Core Reactivity: Gateway to Molecular Diversity

The true power of this compound lies in its susceptibility to a range of robust and high-yielding chemical reactions. The electron-deficient nature of the pyrimidine ring, combined with the excellent leaving group ability of bromide, makes the C2 position a prime site for modification. The three most critical transformations in a medicinal chemistry context are palladium-catalyzed cross-couplings (Suzuki and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

G cluster_start Precursor cluster_reactions Key Transformations cluster_products Derivative Classes start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, R-B(OH)₂, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, R₂NH, Base snar Nucleophilic Substitution (SNAr) (C-N, C-O, C-S Bonds) start->snar Nucleophile (Nu⁻) (e.g., R₂NH, RO⁻) aryl 2-Aryl/Heteroaryl- quinazolines suzuki->aryl amino 2-Amino- quinazolines buchwald->amino snar->amino other 2-Alkoxy/Thio- quinazolines snar->other

Key reaction pathways for this compound.
Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki reaction is paramount for creating C-C bonds, allowing for the introduction of diverse aryl, heteroaryl, or even alkyl groups at the C2 position.[9][10] In drug design, this transformation is a workhorse for exploring the "deep" pockets of binding sites and for modulating properties like solubility, metabolic stability, and cell permeability. By systematically varying the boronic acid partner, researchers can rapidly build a library of analogs to probe structure-activity relationships.[11][12]

Experimental Protocol: This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel (e.g., a Schlenk flask or microwave vial), add this compound, the boronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the mixture with vigorous stirring (typically 80-120 °C) for 2-16 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., EtOAc).

  • Separate the layers. Extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the 2-substituted quinazoline product.[13]

Buchwald-Hartwig Amination

Causality: The formation of C-N bonds is central to medicinal chemistry, and the Buchwald-Hartwig amination provides a powerful and general method for achieving this.[14][15][16][17] This reaction allows the coupling of this compound with a vast array of primary and secondary amines, including anilines, aliphatic amines, and heterocycles.[18] This is particularly critical for synthesizing kinase inhibitors, where an amino linkage at C2 or C4 often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site.[5]

Experimental Protocol: The choice of ligand and base is crucial and depends on the specific amine coupling partner.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.1-1.5 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-5 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask, add the palladium precursor and the phosphine ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by the base, this compound, and the amine.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[19]

Nucleophilic Aromatic Substitution (SNAr)

Causality: While palladium catalysis is powerful, classical SNAr remains a cost-effective and straightforward method for introducing nucleophiles.[20][21] The electron-withdrawing nitrogen atoms in the quinazoline ring activate the C2 position for nucleophilic attack, allowing the displacement of the bromide.[20] This method is often effective for simple, strong nucleophiles like alkoxides, thiolates, and certain amines, providing direct access to 2-alkoxy, 2-thio, and 2-aminoquinazolines without the need for transition metals.

Experimental Protocol: This protocol is for aminolysis; conditions will vary for other nucleophiles.

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (2.0-5.0 equiv., can act as both nucleophile and base)

  • Solvent (e.g., Ethanol, NMP, or neat)

  • Optional: Additional base (e.g., K₂CO₃ or Et₃N) if the amine is not used in large excess.

Procedure:

  • In a sealed tube or pressure vessel, combine this compound and the amine.

  • If necessary, add a solvent and/or an additional base.

  • Seal the vessel and heat to a high temperature (typically 100-160 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent in vacuo.

  • Purify the residue by recrystallization or column chromatography.

Application in Kinase Inhibitor Design

The strategic value of this compound is clearly demonstrated in the synthesis of targeted anticancer agents, particularly EGFR inhibitors. The archetypal EGFR inhibitor features a 4-anilinoquinazoline core, which anchors the molecule in the ATP-binding pocket. Modifications at other positions, including C2, are used to enhance potency and confer selectivity.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromoquinazoline in Medicinal Chemistry

This compound stands as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity make it a sought-after building block for the synthesis of a diverse array of bioactive molecules. The quinazoline core itself is a well-established pharmacophore, present in numerous approved drugs and clinical candidates exhibiting activities ranging from anticancer to antimicrobial. The introduction of a bromine atom at the 2-position further enhances its utility, providing a reactive handle for a variety of cross-coupling reactions, nucleophilic substitutions, and other transformations essential for the construction of complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and the characterization of its downstream derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound, offering insights grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental to interpreting the spectroscopic data.

Caption: Molecular structure and IUPAC numbering of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit distinct signals for the five aromatic protons.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: 0-10 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectral Data and Interpretation

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent. The protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-4~9.3s-
H-5~8.0d~8.0
H-6~7.6t~7.5
H-7~7.9t~7.5
H-8~8.1d~8.0

Causality behind Predicted Chemical Shifts and Multiplicities:

  • H-4: This proton is situated on the pyrimidine ring and is significantly deshielded by the adjacent nitrogen atoms (N-3) and the fused benzene ring. Its downfield chemical shift is a characteristic feature of protons in this position in quinazoline systems. It is expected to be a singlet as it has no adjacent protons to couple with.

  • H-8: This proton is in the peri position to the nitrogen atom (N-1), leading to a downfield shift due to the anisotropic effect of the nitrogen lone pair. It will appear as a doublet due to coupling with H-7.

  • H-5: This proton is also deshielded, though to a lesser extent than H-8, and will appear as a doublet due to coupling with H-6.

  • H-6 and H-7: These two protons are in the middle of the benzene ring and are expected to have similar chemical environments, appearing as overlapping triplets due to coupling with their respective neighbors.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample size and more scans are typically required compared to ¹H NMR.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound.

    • Dissolve in approximately 0.6 mL of CDCl₃.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155
C-4~150
C-4a~128
C-5~127
C-6~129
C-7~134
C-8~128.5
C-8a~152

Causality behind Predicted Chemical Shifts:

  • C-2: This carbon is directly attached to a bromine atom and a nitrogen atom, causing it to be significantly deshielded and appear at a very downfield chemical shift.

  • C-4 and C-8a: These carbons are bonded to nitrogen atoms within the heterocyclic ring, leading to their downfield shifts.

  • C-4a, C-5, C-6, C-7, and C-8: These carbons of the benzene ring will appear in the typical aromatic region. The exact chemical shifts are influenced by the fused pyrimidine ring and the bromine substituent. C-7 is predicted to be the most downfield of this group due to its position relative to the nitrogen atoms.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound, electron ionization (EI) would be a common technique.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion often leads to its fragmentation into smaller, charged fragments and neutral radicals.

  • Detection: The positively charged ions are accelerated and separated based on their m/z ratio, and their relative abundance is detected.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

  • Molecular Ion (M⁺•): A pair of peaks of nearly equal intensity at m/z 208 and 210, corresponding to [C₈H₅⁷⁹BrN₂]⁺• and [C₈H₅⁸¹BrN₂]⁺•, respectively.

  • Key Fragmentation Pathways:

    • Loss of Br•: A significant fragment would be observed at m/z 129, corresponding to the loss of a bromine radical from the molecular ion. This quinazolinyl cation would be relatively stable.

    • Loss of HCN: Fragmentation of the quinazoline ring can lead to the loss of a molecule of hydrogen cyanide (HCN), resulting in a fragment at m/z 102 from the m/z 129 fragment.

    • Further Fragmentation: The benzene ring portion can further fragment, leading to smaller ions characteristic of aromatic systems.

2-Bromoquinazoline_Fragmentation M [C₈H₅BrN₂]⁺• m/z 208/210 F1 [C₈H₅N₂]⁺ m/z 129 M->F1 - Br• F2 [C₇H₄N]⁺ m/z 102 F1->F2 - HCN

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic data of this compound, including ¹H NMR, ¹³C NMR, and mass spectrometry, provide a comprehensive fingerprint for its identification and characterization. The predicted spectra, based on established chemical principles and data from analogous structures, highlight the key features arising from the quinazoline core and the bromine substituent. This in-depth guide serves as a valuable resource for researchers, enabling confident structural verification and facilitating the advancement of drug discovery programs that utilize this important heterocyclic building block.

The Privileged Scaffold: A Technical Guide to the Therapeutic Targets of 2-Bromoquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a recurring motif in a multitude of clinically successful therapeutic agents, earning it the designation of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution points allow for the fine-tuning of interactions with a diverse array of biological targets. The introduction of a bromine atom at the 2-position of the quinazoline ring has emerged as a particularly fruitful strategy, yielding analogs with potent and often selective activities. This in-depth technical guide synthesizes the current understanding of 2-bromoquinazoline analogs, focusing on their primary and emerging therapeutic targets. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for target validation, and present key structure-activity relationship (SAR) data to inform future drug discovery efforts.

The Quinazoline Nucleus: A Cornerstone of Modern Drug Discovery

The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of targeted therapies, particularly in oncology.[1] A multitude of quinazoline derivatives have received FDA approval for treating various cancers, including gefitinib, erlotinib, and afatinib, all of which target key signaling proteins.[2][3] The quinazoline core's ability to mimic the adenine moiety of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, a primary mechanism of action for many of these drugs.[4] The strategic placement of substituents on the quinazoline ring is critical for modulating potency, selectivity, and pharmacokinetic properties. The presence of a halogen atom, such as bromine, at specific positions has been shown to enhance anticancer effects.[2][5]

Primary Therapeutic Targets: The Kinase Superfamily

Protein kinases, enzymes that regulate a vast array of cellular processes, are the most well-documented targets of quinazoline derivatives.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1]

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways involved in cell proliferation, survival, and differentiation.[7][8] Overexpression or mutation of EGFR is a key driver in several malignancies, including non-small cell lung cancer (NSCLC).[9] The quinazoline core has proven to be an exceptional scaffold for developing EGFR inhibitors due to its high affinity for the EGFR kinase active site.[5][9]

  • Mechanism of Action: this compound analogs, like other 4-anilinoquinazolines, act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.[4]

A study by Zheng et al. highlighted a (2-Bromo-phenyl)-4-amino-quinazoline derivative bearing an N-Boc glycine residue at the 6-position, which demonstrated potent inhibitory activity against EGFR with an IC50 of 3.2 nM.[6] This compound also showed over 2000-fold selectivity against other kinases implicated in liver cancer.[6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[10] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[10][11] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.[10] Several quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors.[10][12] Vandetanib, a quinazoline derivative, is a multi-targeted kinase inhibitor that targets VEGFR-2, EGFR, and RET-tyrosine kinase and is approved for the treatment of late-stage medullary thyroid cancer.[4][10]

  • Mechanism of Action: Similar to their action on EGFR, this compound analogs can inhibit the kinase activity of VEGFR-2 by competing with ATP for its binding site. This blocks the VEGF-induced autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways such as the Akt/mTOR/p70s6k pathway, which are crucial for endothelial cell proliferation and survival.[11]

The following diagram illustrates the VEGFR-2 signaling cascade, a primary target for many quinazoline-based inhibitors.

VEGFR2_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K p70S6K->Proliferation Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 Signaling Cascade and Point of Inhibition.

Emerging Therapeutic Targets for this compound Analogs

Beyond the well-established kinase targets, the versatility of the this compound scaffold lends itself to the inhibition of other key cellular players implicated in cancer and other diseases.

Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA repair process, particularly in the base excision repair pathway.[1] Inhibition of PARP is a promising anticancer strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] Some quinazoline-2,4(1H,3H)-dione derivatives have been shown to exhibit potent PARP-1 inhibitory activity in the nanomolar range.[1]

Tubulin Polymerization

The microtubule network is essential for cell division, and drugs that disrupt tubulin polymerization are effective anticancer agents.[1] Certain biphenylaminoquinazoline derivatives have been found to inhibit tubulin polymerization in addition to their anti-tyrosine kinase activity, suggesting a dual mechanism of action.[1][13]

Adenosine A2A Receptor

The adenosine A2A receptor (A2AR) is a G protein-coupled receptor that has been identified as a therapeutic target in neurodegenerative diseases and cancer.[14] The 2-aminoquinazoline scaffold has shown promise for the design of new A2AR antagonists.[14] A 6-bromo-4-(furan-2-yl)quinazolin-2-amine derivative has been reported with a Ki of 20 nM for the human A2A receptor.[14]

Experimental Protocols for Target Validation

The validation of therapeutic targets for novel compounds is a critical step in the drug discovery process. Below are detailed, step-by-step methodologies for key experiments used to characterize the activity of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the in vitro potency of a test compound against a specific protein kinase by measuring ATP consumption.[15]

Workflow Diagram:

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the this compound analog in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[15]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control to the wells of a white, opaque 96-well plate.[15]

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate) to each well.[15]

    • Pre-incubate the plate at room temperature for 10 minutes.[15]

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.[15]

    • Incubate the plate at 30°C for 60 minutes.[15]

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15]

    • Incubate the plate at room temperature for 40 minutes.[15]

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well.[15]

    • Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely correlated with kinase activity.[15]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5][14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[16]

  • Compound Treatment: Prepare serial dilutions of the this compound analog in a complete cell culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control.[16]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][16]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[16]

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of selected bromo-substituted quinazoline analogs against various targets.

Compound DescriptionTargetAssay TypeIC50/KiReference
(2-Bromo-phenyl)-4-amino-quinazoline with N-Boc glycine at position 6EGFRKinase Assay3.2 nM[6]
3-bromo-aniline quinazoline derivativeHepG2 cellsCytotoxicity8.3 µM[6]
6-bromo-4-(furan-2-yl)quinazolin-2-amineAdenosine A2A ReceptorBinding Assay20 nM (Ki)[14]
2-aryldibromoquinazolinone (1f)MCF-7 cellsCytotoxicity101.37 µM[1]
2-aryldibromoquinazolinone (1g)MCF-7 cellsCytotoxicity101.37 µM[1]
6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one derivative (9)S. aureusAntibacterial256 µg/ml (MIC)[17]

Conclusion and Future Perspectives

This compound analogs represent a highly promising class of compounds with demonstrated activity against a range of therapeutically relevant targets. Their primary application to date has been in the development of kinase inhibitors for oncology, with potent EGFR and VEGFR-2 inhibitors showcasing the potential of this scaffold. However, emerging research into their effects on PARP, tubulin, and adenosine receptors suggests that the therapeutic utility of 2-bromoquinazolines may extend far beyond kinase inhibition.

Future research should focus on a multi-pronged approach. Firstly, the synthesis and screening of more diverse libraries of this compound analogs are warranted to fully explore the structure-activity relationships for both known and novel targets. Secondly, a deeper investigation into the mechanisms of action for non-kinase targets is crucial to understand their full therapeutic potential. This includes detailed studies on their effects on DNA repair, microtubule dynamics, and GPCR signaling. Finally, the optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into clinical candidates. The continued exploration of the this compound scaffold holds significant promise for the development of the next generation of targeted therapies.

References

Methodological & Application

Application Note & Protocol: Iodine-Catalyzed Synthesis of Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and versatile protocol for the synthesis of quinazolines, a pivotal heterocyclic scaffold in medicinal chemistry and drug development. We focus on the use of molecular iodine as an efficient, inexpensive, and environmentally benign catalyst. This document provides an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, a summary of the substrate scope, and the critical parameters for reaction optimization. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Quinazolines & The Merits of Iodine Catalysis

Quinazolines and their derivatives are a privileged class of nitrogen-containing heterocycles, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Their therapeutic applications are vast, with quinazoline-based molecules exhibiting anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[2]

Traditionally, the synthesis of quinazolines has often relied on transition-metal catalysts. While effective, these methods can suffer from drawbacks such as high cost, toxicity, and potential metal contamination of the final product, which is a significant concern in pharmaceutical applications.[3]

The use of molecular iodine as a catalyst presents a compelling alternative. Iodine is an inexpensive, readily available, and less toxic reagent that can effectively promote the synthesis of quinazolines under mild conditions.[4][5] Iodine-catalyzed reactions are often operationally simple, scalable, and can utilize green oxidants like molecular oxygen, aligning with the principles of sustainable chemistry.[6][7] This protocol focuses on a well-established iodine-catalyzed approach for the synthesis of 2-substituted quinazolines.

Mechanistic Insights: The Role of Iodine in Quinazoline Formation

The iodine-catalyzed synthesis of quinazolines from starting materials like 2-aminobenzophenones and benzylamines is believed to proceed through a tandem reaction involving sp³ C-H functionalization.[8] While the precise mechanism can vary depending on the specific substrates and conditions, a plausible pathway is outlined below.

Initially, the reaction between an amine and iodine can generate an imine intermediate.[4] This is followed by a series of steps involving cyclization and oxidative aromatization to yield the final quinazoline product. Molecular iodine plays a crucial role as a catalyst, facilitating the dehydrogenation steps required for aromatization.[1] In many protocols, an external oxidant like tert-butyl hydroperoxide (TBHP) or molecular oxygen is used to regenerate the active iodine species, allowing it to be used in catalytic amounts.[8]

Iodine-Catalyzed Quinazoline Synthesis Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidative Aromatization cluster_3 Catalyst Regeneration A 2-Aminobenzophenone C Imine Intermediate A->C Condensation B Benzylamine B->C D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E Dihydroquinazoline D->E Dehydration F Quinazoline E->F Iodine-catalyzed Oxidation G I₂ H 2HI G->H Reduction H->G Oxidation I Oxidant (e.g., O₂ or TBHP)

Figure 1: Plausible mechanism for iodine-catalyzed quinazoline synthesis.

Experimental Protocol: Synthesis of 2-Phenylquinazoline

This section provides a detailed, step-by-step protocol for the synthesis of 2-phenylquinazoline from 2-aminobenzophenone and benzylamine, a representative example of this catalytic method.

Materials and Reagents
  • 2-Aminobenzophenone

  • Benzylamine

  • Molecular Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Reaction Workflow

G start Start reactants Combine 2-aminobenzophenone, benzylamine, and I₂ in a flask start->reactants add_oxidant Add TBHP (oxidant) reactants->add_oxidant heat Heat the reaction mixture (e.g., 90 °C for 12 h) add_oxidant->heat quench Cool to room temperature and quench with aq. Na₂S₂O₃ heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure 2-phenylquinazoline purify->end

Figure 2: Experimental workflow for 2-phenylquinazoline synthesis.

Step-by-Step Procedure
  • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzophenone (0.2 mmol, 1.0 equiv), benzylamine (0.4 mmol, 2.0 equiv), and molecular iodine (0.02 mmol, 10 mol%).

  • To this mixture, add tert-butyl hydroperoxide (0.4 mmol, 2.0 equiv, 70% in water).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylquinazoline.

Substrate Scope and Data Presentation

The iodine-catalyzed synthesis of quinazolines is compatible with a wide range of substrates. Electron-donating and electron-withdrawing groups on both the 2-aminobenzophenone and benzylamine starting materials are generally well-tolerated, leading to good to excellent yields of the corresponding quinazoline derivatives.[8]

Entry2-Aminobenzophenone DerivativeBenzylamine DerivativeYield (%)Reference
12-AminobenzophenoneBenzylamine91[8]
22-Amino-5-chlorobenzophenoneBenzylamine92[8]
32-Amino-5-bromobenzophenoneBenzylamine89[8]
42-Amino-5-nitrobenzophenoneBenzylamine75[8]
52-Aminobenzophenone4-Methylbenzylamine93[8]
62-Aminobenzophenone4-Methoxybenzylamine88[8]
72-Aminobenzophenone4-Chlorobenzylamine90[8]
82-Aminobenzophenone4-Bromobenzylamine87[8]

Conclusion

The iodine-catalyzed synthesis of quinazolines offers a highly efficient, practical, and environmentally conscious alternative to traditional metal-catalyzed methods. The protocol is characterized by its operational simplicity, broad substrate scope, and the use of an inexpensive and readily available catalyst. This application note provides a solid foundation for researchers and drug development professionals to implement this valuable synthetic strategy in their work, facilitating the exploration of novel quinazoline-based therapeutic agents.

References

The Art of the Bond: A Senior Application Scientist's Guide to Suzuki Coupling with 2-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Power of C-C Bond Formation

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its versatile biological activity makes the development of efficient and robust synthetic methodologies for its derivatization a paramount concern for drug discovery and development. Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling stands out as a powerful and widely adopted strategy for the formation of carbon-carbon bonds.[1] This is due to its broad functional group tolerance, the commercial availability and stability of boronic acid reagents, and generally high yields.[1]

This application note provides an in-depth guide to the use of 2-bromoquinazoline as a key building block in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for both conventional heating and microwave-assisted synthesis, and offer insights into the critical parameters that govern the success of these reactions.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

Understanding the "why" behind the experimental steps is crucial for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Oxidative Addition Pd(II)_Complex Quinazolinyl-Pd(II)-Br Complex Oxidative_Addition->Pd(II)_Complex Transmetalation_Step Transmetalation Pd(II)_Complex->Transmetalation_Step Transmetalation Pd(II)_Aryl_Complex Quinazolinyl-Pd(II)-Aryl Complex Transmetalation_Step->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-Arylquinazoline Reductive_Elimination->Product Bromoquinazoline This compound Bromoquinazoline->Oxidative_Addition Boronic_Acid Ar-B(OH)2 Borate_Complex [Ar-B(OH)3]^- Boronic_Acid->Borate_Complex Base Base (e.g., CO3^2-) Base->Boronic_Acid Activation Borate_Complex->Transmetalation_Step

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency can be influenced by the electron density of the quinazoline ring and the steric and electronic properties of the palladium catalyst's ligands.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic borate species.[3] The choice of base and solvent is critical for the success of this step.

  • Reductive Elimination: The two organic fragments (the quinazolinyl and aryl groups) on the palladium center are coupled, forming the desired 2-arylquinazoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Reagents and Their Roles: A Scientist's Perspective

The success of a Suzuki coupling reaction hinges on the judicious selection of its components. For a substrate like this compound, where the nitrogen atoms can potentially coordinate with the palladium catalyst, careful consideration of each reagent is essential.

Palladium Catalysts and Ligands: The Heart of the Reaction

The choice of the palladium source and its associated ligands is arguably the most critical decision in setting up a Suzuki coupling.

  • Palladium(0) Sources: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used and are often effective for a range of substrates.[4] They are introduced directly as the active Pd(0) species.

  • Ligands: The ligands bound to the palladium center play a crucial role in stabilizing the catalyst and modulating its reactivity. For electron-rich and potentially coordinating heteroaromatic substrates like this compound, bulky and electron-rich phosphine ligands can be advantageous. They can accelerate the oxidative addition and reductive elimination steps and prevent catalyst deactivation.

The Base: More Than Just a Proton Scavenger

The base is not a passive component; it is essential for the transmetalation step. Common choices include:

  • Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, often in an aqueous-organic solvent mixture.

  • Phosphates: Potassium phosphate (K₃PO₄) is a stronger base and can be effective for less reactive boronic acids.

  • Fluorides: Cesium fluoride (CsF) can be used, particularly when ester functionalities sensitive to hydrolysis are present.

Solvents: Creating the Ideal Reaction Environment

The solvent system must be capable of dissolving the various components of the reaction and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvents include:

  • Ethers: 1,4-Dioxane and dimethoxyethane (DME) are frequently used, often with water as a co-solvent.

  • Aromatic Hydrocarbons: Toluene can be an effective solvent, particularly at higher temperatures.

  • Amide Solvents: N,N-Dimethylformamide (DMF) is another common choice, though it can sometimes lead to side reactions at high temperatures.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound with arylboronic acids.

Protocol 1: Conventional Heating with Pd(dppf)Cl₂

This protocol is a robust and reliable method for a wide range of arylboronic acids.

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃ in a Schlenk flask. B Evacuate and backfill with an inert gas (e.g., Argon) 3x. A->B C Add degassed toluene and water via syringe. B->C D Heat the reaction mixture to 115 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS (typically overnight). D->E F Cool to room temperature and dilute with ethyl acetate. E->F G Wash with water and brine. F->G H Dry organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify by column chromatography. H->I

Figure 2: Workflow for Conventional Heating Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • Tetrabutylammonium bromide (NBu₄Br) (optional, as a phase-transfer catalyst, 0.03 equiv)

  • Toluene and Water (e.g., 2:1 v/v), degassed

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate. If using, add NBu₄Br.[5]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 115 °C in an oil bath and stir vigorously overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-arylquinazoline.

Protocol 2: Microwave-Assisted Suzuki Coupling with Pd(PPh₃)₄

Microwave irradiation can dramatically reduce reaction times, making it an attractive method for rapid synthesis and library generation.[6]

Materials:

  • This compound or other quinazoline halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.12 equiv)

  • DMF and Water (5:1 v/v)

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the quinazoline halide, arylboronic acid, Pd(PPh₃)₄, cesium carbonate, and TBAB.[6]

  • Solvent Addition: Add the DMF/water mixture.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 175 °C for 6 minutes.[6]

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography (e.g., 10% ethyl acetate in hexane) to afford the desired product.[6]

Data Presentation: A Survey of Reaction Outcomes

The following table summarizes representative yields for the Suzuki coupling of 2-haloquinazolines with various arylboronic acids, showcasing the versatility of this methodology.

EntryQuinazoline HalideArylboronic AcidCatalyst SystemConditionsYield (%)Reference
14-Chloro-6,7-dimethoxyquinazolinePhenylboronic acidPd(PPh₃)₄, Cs₂CO₃, TBABDMF/H₂O, MW, 175°C, 6 min90[6]
24-Chloro-6,7-dimethoxyquinazoline4-Methoxyphenylboronic acidPd(PPh₃)₄, Cs₂CO₃, TBABDMF/H₂O, MW, 175°C, 6 min88[6]
34-Chloro-6,7-dimethoxyquinazoline3-Thienylboronic acidPd(PPh₃)₄, Cs₂CO₃, TBABDMF/H₂O, MW, 175°C, 6 min76[6]
42-(4-Bromophenyl)-4-(N,N-dimethylamino)quinazolineBoronic acid pinacol esterPd(dppf)Cl₂, Na₂CO₃, NBu₄BrToluene/H₂O, 115°C, overnight84[5]
52-Chloro-6-bromo-3-phenylquinazolin-4(3H)-onePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Propylene Carbonate, 120°CHigh

Troubleshooting and Optimization: A Practitioner's Guide

Even with robust protocols, challenges can arise. Below are common issues and potential solutions when working with this compound and related substrates.

  • Low or No Conversion:

    • Catalyst Inactivation: The nitrogen atoms in the quinazoline ring can coordinate to the palladium center, inhibiting its activity. Consider using bulkier phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to shield the palladium.

    • Inefficient Oxidative Addition: The C-Br bond on an electron-rich heterocycle can be less reactive. Increasing the reaction temperature or switching to a more electron-rich ligand can facilitate this step.

    • Poorly Active Catalyst: Ensure your palladium catalyst is of high quality. Pd(PPh₃)₄, for instance, can degrade over time.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially in the presence of water and base at elevated temperatures. Using anhydrous solvents, a less aqueous base, or more stable boronic esters (e.g., pinacol esters) can mitigate this.

    • Homocoupling: The boronic acid can couple with itself. This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

  • Poor Solubility:

    • If reactants are not fully dissolved, the reaction may be slow or incomplete. Screen different solvent systems to find one that provides better solubility for all components.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 2-position of the quinazoline scaffold. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively synthesize a diverse array of 2-arylquinazolines. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to successfully employ this compound in their synthetic endeavors, accelerating the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 2-Arylquinazolines from 2-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Arylquinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The introduction of an aryl group at the 2-position of the quinazoline ring often enhances or modulates this biological activity, making the synthesis of 2-arylquinazolines a critical endeavor in the discovery and development of novel therapeutics. This guide provides a detailed exploration of the synthetic routes to these valuable compounds, with a primary focus on the robust and versatile palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, starting from the readily available 2-bromoquinazoline. We will also explore alternative palladium-catalyzed methods and emerging catalyst-free approaches.

Palladium-Catalyzed Synthesis of 2-Arylquinazolines: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering a powerful and efficient means to construct complex molecular architectures.[4] For the synthesis of 2-arylquinazolines from this compound, several methods are available, with the Suzuki-Miyaura coupling being the most prominent.

The Suzuki-Miyaura Coupling: A Versatile and Reliable Strategy

The Suzuki-Miyaura coupling, or simply the Suzuki reaction, is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[5][6][7] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids make it a preferred method for the synthesis of biaryl compounds, including 2-arylquinazolines.[4][8]

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process involving a palladium(0) species as the active catalyst.[5][6][9]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[5][6][9] This is often the rate-determining step of the reaction.[6]

  • Transmetalation: The next step is transmetalation, where the organic group from the organoboron species is transferred to the palladium(II) complex. This step requires the presence of a base to activate the organoboron compound, forming a more nucleophilic "ate" complex.[5][10]

  • Reductive Elimination: Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-arylquinazoline product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_products Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)Ln->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)L2-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters:

ParameterRole and ConsiderationsCommon Examples
Palladium Catalyst The heart of the reaction. The choice of catalyst and its oxidation state can influence reaction efficiency. Pd(0) is the active species.[11]Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium catalyst, enhances its reactivity, and influences the rate of oxidative addition and reductive elimination.PPh₃, P(t-Bu)₃, XPhos, SPhos
Base Activates the boronic acid for transmetalation. The strength and solubility of the base are critical.K₂CO₃, Cs₂CO₃, K₃PO₄, KF
Solvent Solubilizes the reactants and catalyst. Often a mixture of an organic solvent and water is used.[5]Dioxane/H₂O, Toluene/H₂O, DMF/H₂O
Temperature Typically requires heating to drive the reaction to completion, usually between 60-120 °C.[4][5]80-110 °C

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask. The solvent should be deoxygenated by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Other Palladium-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is often the method of choice, other palladium-catalyzed reactions can also be employed for the synthesis of 2-arylquinazolines.

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide.[12][13]

  • Mechanism: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.

  • Advantages: Organostannanes are often stable and can be purified by chromatography. The reaction is tolerant of a wide range of functional groups.

  • Disadvantages: The primary drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product.[13]

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene.[14][15] While not a direct route to 2-arylquinazolines from this compound and an arene, it can be a valuable tool for further functionalization.

  • Mechanism: The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[16]

FeatureSuzuki-Miyaura CouplingStille CouplingHeck Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organotin (Organostannanes)Alkene
Toxicity of Reagents LowHighGenerally Low
Byproducts Boron-based, generally easy to removeTin-based, often difficult to removeStoichiometric base salt
Functional Group Tolerance Very highVery highModerate to high
Primary Application C(sp²)-C(sp²) bond formationC(sp²)-C(sp²) bond formationC-C bond formation with alkenes

Catalyst-Free Approaches: A Greener Alternative

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. Several transition-metal-free approaches for the synthesis of 2-arylquinazolines have been reported. These methods often involve the use of readily available starting materials and benign reagents.

One such approach involves the reaction of 2-aminobenzylamines with α,α,α-trihalotoluenes in the presence of sodium hydroxide and molecular oxygen in water.[17][18][19][20] Another strategy utilizes the dehydrogenation of alcohols, promoted by a simple base like potassium tertiary butoxide, to form quinazoline derivatives from 2-aminobenzyl alcohols and aryl amides.[21] These methods offer the advantage of avoiding potentially toxic and expensive transition metal catalysts.[19]

Purification and Characterization of 2-Arylquinazolines

Following the synthesis, the 2-arylquinazoline product must be purified and its structure confirmed.

General Purification Protocol
  • Aqueous Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is most commonly purified by flash column chromatography on silica gel. The choice of eluent is crucial for achieving good separation and is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[5][22]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain highly pure material.

Characterization

The identity and purity of the synthesized 2-arylquinazoline should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Conclusion

The synthesis of 2-arylquinazolines from this compound is a well-established process, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method. By understanding the underlying reaction mechanisms and the influence of key experimental parameters, researchers can efficiently synthesize a diverse range of these medicinally important compounds. The exploration of alternative palladium-catalyzed reactions and the development of catalyst-free methods provide a broader synthetic toolbox, allowing for the selection of the most appropriate strategy based on the specific substrate and desired outcome.

References

Application of 2-Bromoquinazoline in Kinase Inhibitor Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibitor Design

The relentless pursuit of targeted therapies in modern medicine has identified protein kinases as a pivotal class of enzymes in numerous signaling pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of many diseases, most notably cancer. This has propelled the development of small molecule kinase inhibitors as a major focus in drug discovery. Within this landscape, the quinazoline core has emerged as a "privileged scaffold," forming the structural basis of several FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[1] These drugs primarily target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR).

While many established quinazoline-based inhibitors feature substitutions at the C4, C6, and C7 positions, exploration of the C2 position offers a promising avenue for the development of novel kinase inhibitors with unique structure-activity relationships (SAR) and potential for overcoming drug resistance. 2-Bromoquinazoline serves as a versatile and reactive starting material for introducing a diverse array of substituents at this C2 position through robust and well-established cross-coupling methodologies. This guide provides detailed protocols and scientific rationale for the application of this compound in the synthesis of 2-aryl and 2-aminoquinazoline derivatives, key intermediates in the generation of novel kinase inhibitor libraries.

Core Synthetic Methodologies: Leveraging Palladium-Catalyzed Cross-Coupling

The reactivity of the C-Br bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. Two of the most powerful and widely adopted transformations in this context are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Suzuki-Miyaura Coupling: Crafting 2-Arylquinazolines

The Suzuki-Miyaura coupling is a versatile method for forming a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester derivative.[2] This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids, making it ideal for the synthesis of diverse 2-arylquinazoline libraries.

Causality Behind Experimental Choices: The choice of a palladium catalyst, ligand, and base is critical for an efficient Suzuki-Miyaura coupling. The palladium catalyst facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. The ligand stabilizes the palladium center and modulates its reactivity, while the base is required to activate the boronic acid for the transmetalation step.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki coupling of related halo-heterocycles.[4][5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (2-5 mol%) to the flask under the inert atmosphere.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinazoline.

Data Presentation: Representative Conditions for Suzuki Coupling of Halo-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yields
Pd(PPh₃)₄ (2.5-5)---K₂CO₃ (1.25)Toluene100Good
PdCl₂(dppf) (3)---K₂CO₃ (2)DMF/H₂O (4:1)80Good to Excellent
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)1,4-Dioxane100Excellent

This table provides a summary of conditions reported for analogous Suzuki coupling reactions and can serve as a starting point for optimization.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'B(OH)2, Base) Transmetalation Complex->Pd(0)L2 Product Ar-Ar' Transmetalation Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7][8] This reaction is exceptionally valuable for the synthesis of 2-aminoquinazolines, which are key structural motifs in a variety of biologically active compounds. The reaction is known for its broad substrate scope, allowing the coupling of a wide range of primary and secondary amines.

Causality Behind Experimental Choices: Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, a sterically bulky and electron-rich phosphine ligand, and a strong, non-nucleophilic base.[7] The ligand plays a crucial role in promoting the reductive elimination step, which forms the C-N bond, and preventing side reactions such as β-hydride elimination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on established procedures for the Buchwald-Hartwig amination of related heteroaryl halides.[9][10]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add this compound (1.0 mmol) and the anhydrous solvent (5 mL).

  • Add the amine (1.2 mmol) to the reaction mixture.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminoquinazoline.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yields
Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2)Toluene100-110Good to Excellent
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)1,4-Dioxane100Good
Pd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2)Toluene110Good to Excellent

This table provides a summary of conditions reported for analogous Buchwald-Hartwig amination reactions and can serve as a starting point for optimization.

Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(X)L Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination [Ar-Pd(II)(X)L(HNR'R'')] Oxidative Addition Complex->Amine Coordination Amine Coordination Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L Product Ar-NR'R'' Amido Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be prepared from the more readily available 2-chloroquinazoline or from quinazolin-2(1H)-one.

Protocol: Synthesis of this compound from 2-Chloroquinazoline

This procedure is based on halogen exchange reactions.

Materials:

  • 2-Chloroquinazoline

  • Sodium bromide (excess)

  • Solvent (e.g., Acetonitrile)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, optional)

Procedure:

  • Dissolve 2-chloroquinazoline (1.0 mmol) and a stoichiometric excess of sodium bromide (e.g., 5.0 mmol) in acetonitrile.

  • Add a catalytic amount of a phase-transfer catalyst if desired.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Workflow Visualization

Kinase_Inhibitor_Synthesis_Workflow cluster_start Starting Material Synthesis cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_final Kinase Inhibitor Synthesis Quinazolin-2-one Quinazolin-2-one This compound This compound Quinazolin-2-one->this compound Bromination 2-Arylquinazoline 2-Arylquinazoline This compound->2-Arylquinazoline Suzuki-Miyaura Coupling 2-Aminoquinazoline 2-Aminoquinazoline This compound->2-Aminoquinazoline Buchwald-Hartwig Amination Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-Arylquinazoline Amine Amine Amine->2-Aminoquinazoline Further Functionalization Further Functionalization 2-Arylquinazoline->Further Functionalization 2-Aminoquinazoline->Further Functionalization Kinase Inhibitor Library Kinase Inhibitor Library Further Functionalization->Kinase Inhibitor Library

Caption: General workflow for kinase inhibitor synthesis from this compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and efficient methods for introducing a wide range of aryl and amino substituents at the C2 position of the quinazoline scaffold. The protocols and rationale outlined in this guide are intended to empower researchers in drug discovery to explore this chemical space and develop the next generation of targeted therapeutics. The systematic application of these methodologies to diverse libraries of boronic acids and amines will undoubtedly lead to the discovery of new kinase inhibitors with improved potency, selectivity, and resistance profiles.

References

2-Bromoquinazoline: A Versatile Scaffold for the Development of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Introduction: The Strategic Importance of the Quinazoline Core

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Within the realm of oncology, quinazoline-based molecules have emerged as a highly successful class of therapeutic agents, primarily functioning as inhibitors of protein tyrosine kinases.[3][4] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][6]

A multitude of quinazoline derivatives have been successfully developed and have received FDA approval for cancer treatment, including gefitinib, erlotinib, and lapatinib, all of which target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[7][8] Another important target is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[6][9][10] Dual inhibitors targeting both EGFR and VEGFR have also been developed, offering a multi-pronged attack on tumor growth and progression.[11][12]

At the heart of synthesizing these complex and potent anticancer agents lies a versatile building block: 2-bromoquinazoline . The bromine atom at the 2-position provides a reactive handle for introducing a diverse array of substituents through modern cross-coupling reactions. This strategic functionalization allows for the fine-tuning of a molecule's pharmacological properties to achieve high potency and selectivity for the desired kinase target. These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound as a key starting material for the synthesis of potent anticancer agents. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for its application.

Part 1: Key Synthetic Transformations of this compound

The C-Br bond at the 2-position of the quinazoline ring is readily amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These two reactions are the workhorses for creating the vast diversity of 2-substituted quinazoline-based kinase inhibitors.

Suzuki-Miyaura Coupling: Forging the C-C Bond

The Suzuki-Miyaura coupling is a robust and versatile method for forming a carbon-carbon bond between this compound and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids.[13][14][15] This reaction is fundamental for synthesizing 2-arylquinazolines, a key structural motif in many kinase inhibitors.

Mechanistic Rationale for Catalyst and Reagent Selection:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]

  • Palladium Catalyst: A Pd(0) species is the active catalyst. While various precursors can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ.

  • Ligand: The choice of phosphine ligand is critical. For electron-deficient heteroaromatic halides like this compound, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often employed.[16][17] These ligands stabilize the palladium center, promote the oxidative addition step, and facilitate the reductive elimination of the product.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.[18]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 2-Phenylquinazoline via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction flask.

  • Inerting the Atmosphere: Seal the flask with a septum and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylquinazoline.

Buchwald-Hartwig Amination: Constructing the C-N Linkage

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[19][20][21] This reaction is instrumental in synthesizing 2-aminoquinazoline derivatives, which are crucial for mimicking the ATP-binding hinge region of many protein kinases.

Mechanistic Rationale for Catalyst and Reagent Selection:

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][19]

  • Palladium Catalyst and Ligand: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or a pre-catalyst. The choice of ligand is paramount. Bulky, electron-rich phosphine ligands such as BrettPhos and RuPhos have shown broad utility and high efficiency in coupling a wide range of amines with aryl halides.[16] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.[22]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Synthesis of a 2-Anilinoquinazoline Derivative

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the substituted aniline (1.1 mmol, 1.1 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and BrettPhos (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL).

  • Inerting the Atmosphere: Seal the tube and evacuate and backfill with nitrogen or argon (repeat this cycle three times).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (25 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-anilinoquinazoline derivative.

Part 2: Application in the Synthesis of Kinase Inhibitors

The true power of this compound as a building block is realized in its application to synthesize potent and selective kinase inhibitors. By strategically choosing the coupling partners in the Suzuki and Buchwald-Hartwig reactions, researchers can target the ATP-binding sites of key oncogenic kinases like EGFR and VEGFR-2.

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation and survival.[23][24] Its aberrant activation is a common driver of tumorigenesis.[5][6] Quinazoline-based inhibitors typically bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling.

Workflow for EGFR Inhibitor Synthesis:

start This compound step1 Buchwald-Hartwig Amination (e.g., with 3-chloro-4-fluoroaniline) start->step1 intermediate 2-(3-Chloro-4-fluoroanilino)quinazoline (Erlotinib Core) step1->intermediate step2 Further Functionalization (e.g., at C6/C7 positions) intermediate->step2 product EGFR Inhibitor (e.g., Erlotinib analogue) step2->product

Caption: Synthetic workflow for an EGFR inhibitor.

EGFR Signaling Pathway Inhibition:

cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization EGFR->Dimer Binding Phos Autophosphorylation Dimer->Phos Ras Ras Phos->Ras PI3K PI3K Phos->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor 2-Substituted Quinazoline Inhibitor Inhibitor->Phos Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Table 1: Inhibitory Activity of 2-Substituted Quinazoline Derivatives against EGFR

Compound ID2-SubstituentTarget Kinase/Cell LineIC₅₀ (nM)Reference
1 3-Bromo-anilinoEGFR3.2[3]
2 3-Ethynyl-anilinoEGFR2.0 - 150[4]
3 Pyridin-3-ylEGFRwt46.1[3]
4a Acrylamide-functionalized anilinoEGFR12.36[5]
6c Acrylamide-functionalized anilinoEGFRwt10.76[5]
Gefitinib 3-Chloro-4-fluoroanilinoEGFRwt11.75[5]
Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is the primary mediator of angiogenesis, and its inhibition can starve tumors of their blood supply.[6][9] Many potent VEGFR-2 inhibitors also feature the 2-substituted quinazoline scaffold.

Workflow for VEGFR-2 Inhibitor Synthesis:

start This compound step1 Suzuki Coupling (e.g., with an arylboronic acid) start->step1 intermediate 2-Arylquinazoline step1->intermediate step2 Further Functionalization (e.g., amination at C4) intermediate->step2 product VEGFR-2 Inhibitor step2->product

Caption: Synthetic workflow for a VEGFR-2 inhibitor.

VEGFR-2 Signaling Pathway Inhibition:

cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimer Receptor Dimerization VEGFR2->Dimer Binding Phos Autophosphorylation Dimer->Phos PLCg PLCγ Phos->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis (Endothelial Cell Proliferation & Migration) MAPK->Angiogenesis Inhibitor 2-Substituted Quinazoline Inhibitor Inhibitor->Phos Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Table 2: Inhibitory Activity of 2-Substituted Quinazoline Derivatives against VEGFR-2

Compound ID2-SubstituentTarget Kinase/Cell LineIC₅₀ (nM)Reference
13 Thioxobenzo[g]VEGFR-246.6[9]
15 Thioxobenzo[g]VEGFR-244.4[9]
9b Substituted anilinoVEGFR-219.32 - 66.44[2]
SQ2 Cyclopropane-1,1-dicarboxamideVEGFR-214[10]
4e Substituted anilinoVEGFR-2189[12]
Sorafenib (Reference Drug)VEGFR-231.1[9]

Part 3: Troubleshooting and Field-Proven Insights

While Suzuki and Buchwald-Hartwig reactions are powerful, their application to heteroaromatic systems like this compound can present challenges.

  • Low Reactivity: The electron-deficient nature of the quinazoline ring can sometimes slow down the oxidative addition step. If the reaction is sluggish, consider switching to a more reactive halide (2-iodoquinazoline) or using a more electron-rich and bulky phosphine ligand (e.g., BrettPhos, RuPhos) to accelerate the reaction.[16][18][25]

  • Side Reactions in Suzuki Coupling: Protodeboronation, where the boronic acid is replaced by a proton, can be a competing side reaction, especially with heteroarylboronic acids. Using anhydrous solvents, a stronger base like Cs₂CO₃, or shorter reaction times can help mitigate this issue.[18]

  • Base Sensitivity in Buchwald-Hartwig Amination: The strong bases used can be incompatible with certain functional groups on the substrates. If base-sensitive groups are present, a milder base like K₃PO₄ may be a suitable alternative, although it may require longer reaction times or higher temperatures.[25]

  • Catalyst Poisoning: The nitrogen atoms in the quinazoline ring can potentially coordinate to the palladium center and inhibit catalysis. Using bulky ligands helps to prevent catalyst deactivation and promotes the desired catalytic cycle.[17][26]

Conclusion

This compound is an exceptionally valuable and versatile building block for the synthesis of targeted anticancer agents. Its strategic C-Br bond allows for the facile introduction of diverse functionalities at the 2-position through robust and well-established palladium-catalyzed cross-coupling reactions. By mastering the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, medicinal chemists can efficiently generate extensive libraries of 2-substituted quinazolines for screening against critical oncogenic targets like EGFR and VEGFR. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full potential of this compound in the ongoing quest for more effective and selective cancer therapies.

References

Application Notes and Protocols for the Synthesis of 2-Amino-Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed, field-proven protocols for the synthesis of 2-amino-quinazoline derivatives, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide offers a selection of robust synthetic methodologies, from classic cyclization reactions to modern microwave-assisted protocols, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of 2-Amino-Quinazolines in Drug Discovery

The 2-amino-quinazoline core is a cornerstone in the design of targeted therapeutics. Its rigid, planar structure, coupled with the hydrogen-bonding capabilities of the amino group, allows for potent and selective interactions with various biological targets. Notably, this scaffold is present in several FDA-approved drugs, such as Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, and Prazosin, an α1-adrenergic receptor blocker for treating hypertension.[4][5][6] The versatility of the quinazoline ring system allows for extensive functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore reliable methods to construct this valuable heterocyclic system.

Synthetic Strategies and Experimental Protocols

This section details two distinct and effective protocols for synthesizing 2-amino-quinazoline derivatives. Each protocol is presented with a step-by-step methodology, a discussion of the mechanistic rationale, and a summary of expected outcomes.

Protocol 1: Acid-Mediated [4+2] Annulation of 2-Aminobenzonitriles with N-Substituted Cyanamides

This one-pot method provides an efficient route to 2-amino-4-iminoquinazolines through a hydrochloric acid-mediated cyclization.[1][7] The reaction is generally high-yielding and tolerates a good range of functional groups on both the 2-aminobenzonitrile and the N-substituted cyanamide.

Protocol_1_Workflow start Start reactants 1. Combine 2-Aminobenzonitrile, N-Substituted Cyanamide, and Solvent start->reactants acid 2. Add HCl solution reactants->acid heat 3. Heat reaction mixture acid->heat monitor 4. Monitor reaction by TLC heat->monitor workup 5. Quench with base and extract monitor->workup Upon completion purify 6. Purify by column chromatography workup->purify end End purify->end

Caption: Synthetic workflow for the acid-mediated synthesis of 2-amino-quinazoline derivatives.

Materials:

  • 2-Aminobenzonitrile derivative (1.0 mmol, 1.0 equiv)

  • N-Substituted cyanamide (e.g., N-Benzylcyanamide) (1.5 mmol, 1.5 equiv)

  • Hexafluoroisopropanol (HFIP) (5 mL)

  • Hydrochloric acid (2.0 mmol, 2.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (200-300 mesh)

Procedure:

  • To a sealed reaction tube, add the 2-aminobenzonitrile derivative (1.0 mmol), the N-substituted cyanamide (1.5 mmol), and HFIP (5 mL).

  • Add hydrochloric acid (2.0 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 70 °C in an oil bath for 1 hour.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-amino-quinazoline derivative.

The reaction proceeds through a plausible mechanism initiated by the protonation of the N-substituted cyanamide under acidic conditions.[1][5] This protonation increases the electrophilicity of the cyanamide carbon, making it susceptible to nucleophilic attack by the amino group of the 2-aminobenzonitrile. The resulting amidine intermediate then undergoes an intramolecular cyclization via nucleophilic addition of the second amino group to the nitrile, followed by aromatization to yield the final 2-amino-quinazoline product.

Mechanism_1 reactant1 2-Aminobenzonitrile intermediateB Amidine Intermediate reactant1->intermediateB Nucleophilic Attack reactant2 N-Substituted Cyanamide intermediateA Protonated Cyanamide reactant2->intermediateA H⁺ intermediateA->intermediateB Nucleophilic Attack intermediateC Cyclized Intermediate intermediateB->intermediateC Intramolecular Cyclization product 2-Amino-quinazoline Derivative intermediateC->product Aromatization

Caption: Plausible reaction mechanism for the acid-mediated synthesis.

Entry2-Aminobenzonitrile DerivativeN-Substituted CyanamideProductYield (%)
12-AminobenzonitrileN-BenzylcyanamideN-Benzyl-4-imino-3,4-dihydroquinazolin-2-amine85
24-Methyl-2-aminobenzonitrileN-BenzylcyanamideN-Benzyl-6-methyl-4-imino-3,4-dihydroquinazolin-2-amine92
34-Methoxy-2-aminobenzonitrileN-BenzylcyanamideN-Benzyl-6-methoxy-4-imino-3,4-dihydroquinazolin-2-amine90
44-Bromo-2-aminobenzonitrileN-BenzylcyanamideN-Benzyl-6-bromo-4-imino-3,4-dihydroquinazolin-2-amine74

Yields are based on isolated product after purification and are representative examples from the literature.[1]

Protocol 2: Microwave-Assisted Synthesis from 2-Aminobenzamides and Alcohols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved purity profiles compared to conventional heating methods.[8][9][10][11] This protocol describes a green and efficient one-pot synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and various alcohols using a copper catalyst under solvent-free conditions.[9]

Protocol_2_Workflow start Start reactants 1. Combine 2-Aminobenzamide, Alcohol, Catalyst, and Base start->reactants microwave 2. Microwave Irradiation reactants->microwave cool 3. Cool to room temperature microwave->cool workup 4. Add water and extract cool->workup purify 5. Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for the microwave-assisted synthesis of quinazolin-4(3H)-ones.

Materials:

  • 2-Aminobenzamide derivative (0.5 mmol, 1.0 equiv)

  • Alcohol (e.g., Benzyl alcohol) (2.5 mmol, 5.0 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (0.75 mmol, 1.5 equiv)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • In a microwave reaction vial, combine the 2-aminobenzamide derivative (0.5 mmol), the alcohol (2.5 mmol), CuI (20 mol%), and Cs₂CO₃ (1.5 equiv).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 130 °C for 2 hours under an oxygen atmosphere.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add deionized water to the reaction mixture and extract with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinazolin-4(3H)-one.

While the precise mechanism can be complex, it is proposed that the reaction involves an initial copper-catalyzed aerobic oxidation of the alcohol to the corresponding aldehyde. This is followed by the condensation of the aldehyde with the 2-aminobenzamide to form a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinazolin-4(3H)-one product. The microwave energy accelerates these steps, leading to a rapid and efficient synthesis.[9]

Entry2-Aminobenzamide DerivativeAlcoholProductYield (%)
12-AminobenzamideBenzyl alcohol2-Phenylquinazolin-4(3H)-one90
22-Amino-5-bromobenzamideBenzyl alcohol6-Bromo-2-phenylquinazolin-4(3H)-one85
32-Amino-5-chlorobenzamide4-Chlorobenzyl alcohol6-Chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one82
42-Aminobenzamide1-Butanol2-Propylquinazolin-4(3H)-one75

Yields are based on isolated product after purification and are representative examples from the literature.[9]

Characterization of 2-Amino-Quinazoline Derivatives

The structural elucidation of the synthesized 2-amino-quinazoline derivatives is crucial for confirming their identity and purity. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure. The aromatic protons of the quinazoline ring typically appear in the range of δ 7.0-9.0 ppm in the ¹H NMR spectrum. The chemical shifts of the substituents provide valuable information about their position on the quinazoline core.[1][12][13]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which confirms its elemental composition.[1]

  • Melting Point (m.p.): The melting point is a useful indicator of the purity of the synthesized compound. A sharp melting point range suggests a high degree of purity.

Conclusion and Future Perspectives

The synthetic protocols detailed in these application notes provide reliable and efficient methods for the preparation of 2-amino-quinazoline derivatives. The acid-mediated annulation offers a straightforward approach with high yields, while the microwave-assisted synthesis represents a green and rapid alternative. The choice of method will depend on the specific target molecule and the available laboratory resources.

The continued development of novel synthetic methodologies for quinazoline derivatives is a testament to their enduring importance in medicinal chemistry.[4] Future research will likely focus on developing even more efficient, sustainable, and atom-economical synthetic routes, as well as exploring the diversification of the quinazoline scaffold to access new chemical space for drug discovery.

References

Application Notes and Protocols: A Guide to Copper-Catalyzed Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinazolines

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Their broad spectrum of biological and pharmacological activities, including anticancer, antiviral, anti-inflammatory, and anticonvulsant properties, has established them as privileged scaffolds in medicinal chemistry and drug discovery.[2] For instance, certain quinazoline derivatives are potent inhibitors of epidermal growth factor (EGF) receptors, a key target in cancer therapy. The inherent versatility and importance of the quinazoline framework continue to drive the development of efficient and practical synthetic methodologies.

Among the various synthetic strategies, copper-catalyzed reactions have emerged as a powerful and economical approach for the construction of the quinazoline ring system.[2][3] Copper catalysts are attractive due to their low cost, abundance, and relatively low toxicity compared to other transition metals like palladium.[3] These methods often proceed through cascade or domino reactions, allowing for the formation of multiple chemical bonds in a single operation, which enhances synthetic efficiency. This guide provides a detailed overview and a practical protocol for the copper-catalyzed synthesis of quinazoline derivatives, focusing on a widely applicable method using readily available starting materials.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the underlying reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. A common pathway in many copper-catalyzed quinazoline syntheses is the Ullmann-type C-N coupling reaction.[4] The catalytic cycle is generally believed to involve the following key steps:

  • Catalyst Activation: In the presence of a base and a suitable ligand, the copper(I) salt forms an active catalytic species.

  • Oxidative Addition: The activated copper catalyst undergoes oxidative addition with an aryl halide (e.g., a 2-halobenzaldehyde).

  • Coordination and Coupling: An amine or amidine reactant coordinates to the copper center. This is followed by a reductive elimination step that forms a new C-N bond and regenerates the active copper catalyst.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization.

  • Aromatization: A final oxidation or elimination step leads to the aromatic quinazoline product.

The choice of ligand, base, and solvent plays a critical role in stabilizing the copper catalyst, promoting the desired reactivity, and influencing the reaction yield and scope. For example, L-proline has been shown to be an effective ligand in many copper-catalyzed C-N coupling reactions.

Copper-Catalyzed Quinazoline Synthesis Mechanism cluster_cycle Catalytic Cycle Cu(I)L Cu(I)L Intermediate_I Ar-Cu(III)(L)-Amidine Cu(I)L->Intermediate_I Oxidative Addition (2-halobenzaldehyde) Intermediate_II Cyclized Intermediate Intermediate_I->Intermediate_II Reductive Elimination & Intramolecular Cyclization Product Quinazoline Intermediate_II->Product Aromatization Product->Cu(I)L Catalyst Regeneration Reactants 2-Halobenzaldehyde + Amidine Reactants->Cu(I)L caption Figure 1: Plausible catalytic cycle for copper-catalyzed quinazoline synthesis.

Caption: Figure 1: Plausible catalytic cycle for copper-catalyzed quinazoline synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis from 2-Halobenzaldehydes and Amidines

This protocol details a general and highly efficient method for the synthesis of quinazoline derivatives via a copper-catalyzed cascade reaction between substituted 2-halobenzaldehydes and amidine hydrochlorides. This approach is advantageous due to its use of readily available starting materials and mild reaction conditions.

Materials and Reagents
  • Copper(I) Iodide (CuI) (CAS: 7681-65-4)

  • L-Proline (CAS: 147-85-3)

  • Cesium Carbonate (Cs₂CO₃) (CAS: 534-17-8)

  • Substituted 2-Halobenzaldehyde (e.g., 2-bromobenzaldehyde)

  • Amidine Hydrochloride (e.g., acetamidine hydrochloride)

  • N,N-Dimethylformamide (DMF) , anhydrous (CAS: 68-12-2)

  • Nitrogen (N₂) or Argon (Ar) gas supply

  • Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Procedure

Experimental_Workflow start Start setup Assemble and dry glassware. Purge with inert gas (N₂ or Ar). start->setup reagents Add CuI, L-proline, Cs₂CO₃, 2-halobenzaldehyde, and amidine hydrochloride to the flask. setup->reagents solvent Add anhydrous DMF via syringe. reagents->solvent reaction Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) with stirring. solvent->reaction monitoring Monitor reaction progress by TLC. reaction->monitoring workup Cool to room temperature. Perform aqueous workup (e.g., add water and extract with ethyl acetate). monitoring->workup Reaction Complete purification Dry the organic layer, concentrate, and purify the crude product by column chromatography. workup->purification end Characterize the pure product. purification->end

Caption: Figure 2: General experimental workflow for the synthesis.

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted 2-halobenzaldehyde (1.0 mmol), amidine hydrochloride (1.1 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and cesium carbonate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask via a syringe.

  • Reaction: Stir the mixture at a specified temperature, typically between 100-120 °C, for the required time (usually 16-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure quinazoline derivative.

Data Presentation: Substrate Scope and Yields

The versatility of this copper-catalyzed protocol has been demonstrated with a range of substrates, affording good to excellent yields. The following table summarizes representative examples.

Entry2-Halobenzaldehyde/KetoneAmidineProductYield (%)
12-BromobenzaldehydeAcetamidine HCl2-Methylquinazoline92
22-ChlorobenzaldehydeAcetamidine HCl2-Methylquinazoline82
32-Bromo-5-fluorobenzaldehydeAcetamidine HCl6-Fluoro-2-methylquinazoline85
42-BromobenzaldehydeBenzamidine HCl2-Phenylquinazoline75
52'-BromoacetophenoneAcetamidine HCl2,4-Dimethylquinazoline88

Table adapted from data presented in literature. Yields refer to isolated products.

Troubleshooting and Optimization

  • Low Yields: If the reaction yield is low, ensure all reagents are pure and the solvent is anhydrous. The reaction temperature and time can also be optimized. In some cases, increasing the catalyst or ligand loading may improve the yield.

  • Side Reactions: The formation of side products can sometimes be suppressed by adjusting the reaction temperature or changing the base.

  • Catalyst Inactivity: Ensure the copper(I) source has not been oxidized to copper(II). Using fresh, high-purity CuI is recommended.

Conclusion

Copper-catalyzed synthesis offers a robust and efficient platform for the construction of diverse quinazoline derivatives. The protocol detailed herein, utilizing a copper/L-proline catalytic system, provides a practical and scalable method for researchers in organic synthesis and drug development. By understanding the mechanistic underpinnings and key reaction parameters, scientists can effectively apply and adapt this methodology to access a wide array of valuable quinazoline-based molecules for further investigation.

References

One-Pot Synthesis of Substituted Quinazolines from 2-Bromoquinazoline: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The efficient and modular synthesis of diverse quinazoline libraries is therefore of paramount importance in drug discovery and development. This application note provides a comprehensive guide to the one-pot synthesis of substituted quinazolines commencing from the readily accessible starting material, 2-bromoquinazoline. We present detailed protocols and expert insights for various palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, C-S coupling (thiolation), and cyanation reactions. These methodologies offer a robust and versatile platform for the generation of novel quinazoline derivatives, enabling rapid lead optimization and structure-activity relationship (SAR) studies.

Introduction: The Quinazoline Scaffold and the Power of One-Pot Syntheses

Quinazolines are a class of bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrimidine ring. Their inherent ability to interact with a multitude of biological targets has cemented their status as a "privileged scaffold" in drug design.[3][4] The functionalization of the quinazoline core, particularly at the 2-position, is a common strategy for modulating pharmacological activity.

Traditional multi-step synthetic routes for quinazoline derivatization can be time-consuming, resource-intensive, and often result in lower overall yields. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.[5][6] By leveraging the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions, researchers can rapidly access a diverse array of 2-substituted quinazolines in a single synthetic operation.

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Core Methodologies: A Toolkit for Quinazoline Diversification

The bromine atom at the 2-position of the quinazoline ring is an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring further activates the C-Br bond towards oxidative addition, a key step in many catalytic cycles.[2] Below, we detail protocols for five key transformations to introduce carbon and heteroatom substituents.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[1] This reaction is highly valued for its broad functional group tolerance and generally mild reaction conditions.

Protocol 1: One-Pot Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Objective: To synthesize 2-aryl-quinazolines from this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-quinazoline.

Expert Insights: The choice of ligand is crucial for the success of the Suzuki coupling. While triphenylphosphine is often sufficient, more sterically demanding and electron-rich phosphine ligands like SPhos or XPhos can improve yields and reaction rates, especially with challenging substrates. The base is required to activate the boronic acid for transmetalation.[7]

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Pd(OAc)₂/Ligand - Base (K₂CO₃) solvent Add Dioxane/Water reagents->solvent degas Degas with Argon solvent->degas heat Heat to 90-100 °C (12-18 h) degas->heat extract Ethyl Acetate Extraction heat->extract wash Wash with Water & Brine extract->wash purify Column Chromatography wash->purify product 2-Aryl-quinazoline purify->product

Caption: Workflow for the one-pot Suzuki-Miyaura coupling.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[5][8] This reaction is exceptionally versatile, accommodating a wide range of primary and secondary amines.

Protocol 2: One-Pot Buchwald-Hartwig Amination of this compound

Objective: To synthesize 2-amino-quinazolines from this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, aniline, benzylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or RuPhos

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes to form the catalyst complex.

  • Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights: The choice of base and ligand is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like NaOtBu are often required.[9][10] The ligand selection depends on the nature of the amine; for example, Xantphos is often effective for a broad range of amines, while ligands like RuPhos can be superior for hindered substrates.[5]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L₂ Pd(0)L₂ Intermediate A L₂Pd(II)(Qn)Br Pd(0)L₂->Intermediate A This compound Oxidative\nAddition Oxidative Addition R-NH₂ R-NH₂ Base Base Reductive\nElimination Reductive Elimination Product (2-Amino-quinazoline) Product (2-Amino-quinazoline) Intermediate B L₂Pd(II)(Qn)(NHR) Intermediate A->Intermediate B R-NH₂, Base Intermediate B->Pd(0)L₂ Reductive Elimination Intermediate B->Product (2-Amino-quinazoline)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

C-S Bond Formation: Thiolation

The introduction of a sulfur linkage at the 2-position of the quinazoline ring can be achieved through a palladium- or copper-catalyzed C-S coupling reaction with a thiol. These 2-thioether-substituted quinazolines are of interest for their potential biological activities.[11]

Protocol 3: One-Pot Palladium-Catalyzed Thiolation of this compound

Objective: To synthesize 2-(arylthio)- or 2-(alkylthio)-quinazolines.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos or similar bulky phosphine ligand

  • Potassium phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or DMF

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox or under an inert atmosphere, add to a Schlenk flask this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and Xantphos (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (8 mL).

  • Add the thiol (1.2 mmol, 1.2 equiv.) followed by potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Seal the flask and heat the mixture to 110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Expert Insights: C-S coupling reactions can be susceptible to catalyst poisoning by the sulfur nucleophile. The use of bulky, electron-rich ligands like Xantphos can mitigate this issue and promote the desired reductive elimination step.[12] The choice of base is also important, with non-nucleophilic bases being preferred to avoid side reactions.

C-C sp Bond Formation: The Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper salts.[3][13] This reaction is a highly reliable method for the synthesis of 2-alkynylquinazolines, which are versatile intermediates for further transformations.

Protocol 4: One-Pot Sonogashira Coupling of this compound

Objective: To synthesize 2-alkynyl-quinazolines.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights: The Sonogashira reaction is typically performed under anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[14] Triethylamine acts as both the base and a solvent in some cases. The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[15]

Introduction of a Cyano Group: Cyanation

The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles, which are valuable precursors for the synthesis of amides, carboxylic acids, and tetrazoles.[16] Zinc cyanide (Zn(CN)₂) is a commonly used and relatively safe source of cyanide for these transformations.

Protocol 5: One-Pot Palladium-Catalyzed Cyanation of this compound

Objective: To synthesize quinazoline-2-carbonitrile.

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Zn(CN)₂ (0.6 mmol, 0.6 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 120 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it into a stirred solution of saturated aqueous sodium bicarbonate (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights: Cyanide ions can act as catalyst poisons.[16] The use of zinc cyanide, which has low solubility in organic solvents, helps to maintain a low concentration of free cyanide in the reaction mixture, thus preserving the activity of the palladium catalyst. The dppf ligand is often effective in promoting this transformation.

Table 1: Summary of One-Pot Reactions from this compound

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventProduct
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O2-Aryl-quinazoline
Buchwald-Hartwig Amine (R¹R²NH)Pd₂(dba)₃ / XantphosNaOtBuToluene2-(R¹R²N)-quinazoline
Thiolation Thiol (RSH)Pd(OAc)₂ / XantphosK₃PO₄Toluene2-(RS)-quinazoline
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF2-Alkynyl-quinazoline
Cyanation Zn(CN)₂Pd₂(dba)₃ / dppf-DMFQuinazoline-2-carbonitrile

Conclusion and Future Perspectives

The methodologies outlined in this application note demonstrate the power and versatility of one-pot, transition-metal-catalyzed cross-coupling reactions for the synthesis of a diverse range of 2-substituted quinazolines from this compound. These protocols provide a solid foundation for researchers in medicinal chemistry and drug discovery to rapidly generate novel analogues for biological screening. The continued development of more active and robust catalysts and ligands will undoubtedly expand the scope of these reactions, allowing for the synthesis of even more complex and challenging quinazoline derivatives under milder and more sustainable conditions.

References

Synthesis of Antimicrobial Quinazolinone Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Antimicrobial Drug Discovery

The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Within the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, and among them, the quinazolinone scaffold has emerged as a "privileged structure." This bicyclic aromatic system, composed of fused benzene and pyrimidine rings, is a cornerstone in the design of a multitude of biologically active molecules.[2] Quinazolinone derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and, most notably, antimicrobial properties.[2]

The antimicrobial efficacy of quinazolinones is attributed to their ability to interfere with essential bacterial processes.[3] Structural similarities to quinolones suggest that some derivatives may act by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of synthetic methodologies for preparing antimicrobial quinazolinone derivatives, complete with step-by-step protocols and an exploration of their structure-activity relationships.

Synthetic Methodologies: Pathways to Bioactive Quinazolinones

The construction of the quinazolinone core can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern, scalability, and considerations for green chemistry principles.[6] Many synthetic routes commence from readily available precursors like anthranilic acid or its derivatives.[7]

Classical Approach: Condensation and Cyclization

A well-established and versatile method involves the condensation of anthranilic acid with an appropriate acyl chloride, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with a primary amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one. This multi-step process allows for the introduction of diverse substituents at positions 2 and 3 of the quinazolinone ring, which is crucial for tuning the antimicrobial activity.[4]

Data Presentation: Structure-Activity Relationship of Antimicrobial Quinazolinones

The antimicrobial potency of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have revealed that modifications at the 2 and 3 positions are particularly critical for modulating biological activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of 2,3-disubstituted quinazolinone derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound IDR1 (Position 2)R2 (Position 3)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1 -CH3-Phenyl>128>128
2 -CH3-4-Chlorophenyl64128
3 -CH3-4-Methoxyphenyl128>128
4 -Styryl-Phenyl3264[2]
5 -Styryl-4-Chlorophenyl1632[2]
6 -Styryl-4-Nitrophenyl816[2]

Analysis of SAR: The data in the table highlights key trends. The introduction of a styryl group at the R1 position (compounds 4-6) generally leads to a significant increase in antibacterial activity compared to a methyl group (compounds 1-3). Furthermore, the nature of the substituent on the R2 phenyl ring plays a crucial role. Electron-withdrawing groups, such as a chloro or nitro group, tend to enhance the antimicrobial potency against both S. aureus and E. coli.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Styryl-3-aryl-quinazolin-4(3H)-ones

This protocol details a classical, multi-step synthesis of 2-styryl-3-aryl-quinazolin-4(3H)-ones, which have demonstrated significant antimicrobial activity.

Reaction Scheme:

G A Anthranilic Acid C Intermediate A A->C + Pyridine B Cinnamoyl Chloride B->C E 2-Styryl-3,1-benzoxazin-4-one C->E + Reflux D Acetic Anhydride D->E G 2-Styryl-3-aryl-quinazolin-4(3H)-one E->G + Glacial Acetic Acid, Reflux F Aromatic Amine F->G

Caption: Conventional synthesis of 2-styryl-3-aryl-quinazolin-4(3H)-ones.

Materials:

  • Anthranilic acid

  • Cinnamoyl chloride

  • Pyridine

  • Acetic anhydride

  • Substituted aromatic amines (e.g., aniline, 4-chloroaniline)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Silica gel for column chromatography

  • TLC plates

Procedure:

Step 1: Synthesis of 2-(cinnamamido)benzoic acid (Intermediate A)

  • In a 250 mL round-bottom flask, dissolve anthranilic acid (0.1 mol) in pyridine (50 mL).

  • Cool the solution in an ice bath and add cinnamoyl chloride (0.1 mol) dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (100 mL).

  • Filter the precipitated solid, wash thoroughly with cold water, and dry to obtain Intermediate A.

Step 2: Synthesis of 2-styryl-4H-3,1-benzoxazin-4-one (Intermediate B)

  • In a 100 mL round-bottom flask, place 2-(cinnamamido)benzoic acid (0.05 mol) and acetic anhydride (20 mL).

  • Reflux the mixture for 3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the contents into ice-cold water and stir for 30 minutes.

  • Filter the solid product, wash with water, and recrystallize from ethanol to obtain the pure benzoxazinone intermediate.

Step 3: Synthesis of 2-styryl-3-aryl-quinazolin-4(3H)-one (Final Product)

  • In a 100 mL round-bottom flask, dissolve the 2-styryl-4H-3,1-benzoxazin-4-one (0.01 mol) and the desired aromatic amine (0.01 mol) in glacial acetic acid (25 mL).

  • Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography over silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-styryl-3-aryl-quinazolin-4(3H)-one.

Trustworthiness and Self-Validation: Each step of this protocol should yield a product that can be characterized by standard analytical techniques (TLC, melting point, IR, and NMR spectroscopy) to confirm its identity and purity before proceeding to the next step. This ensures the integrity of the final product.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 3-Substituted-quinazolin-4(3H)-ones

This protocol offers a green and efficient alternative to conventional heating, significantly reducing reaction times and often improving yields.[7]

Reaction Scheme:

G cluster_0 Microwave Reactor (120°C, 30 min) A Anthranilic Acid E 3-Substituted-quinazolin-4(3H)-one A->E One-pot reaction B Amine B->E One-pot reaction C Trimethyl Orthoformate C->E One-pot reaction D Ethanol D->E One-pot reaction

Caption: Microwave-assisted one-pot synthesis of 3-substituted quinazolinones.

Materials:

  • Anthranilic acid

  • Various primary amines

  • Trimethyl orthoformate

  • Ethanol

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Crushed ice

  • Buchner funnel and filter paper

Procedure:

  • In a 10 mL microwave-safe reaction vessel, combine anthranilic acid (5 mmol), the desired amine (6 mmol), and trimethyl orthoformate (6 mmol).[7]

  • Add ethanol (10 mL) to the vessel.[7]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 30 minutes with stirring.[7]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture over crushed ice.

  • Collect the precipitated product by filtration.

  • Wash the crude product with cold water and recrystallize from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.[7]

Expertise and Experience: The use of microwave irradiation provides rapid and uniform heating, which accelerates the reaction rate and often leads to cleaner product formation with higher yields compared to conventional heating methods. This one-pot approach is also more atom-economical and environmentally friendly.[7]

General Experimental Workflow

G A Synthesis of Quinazolinone Derivatives B Purification (Recrystallization/Chromatography) A->B C Structural Characterization (NMR, IR, Mass Spec) B->C D Antimicrobial Screening (e.g., MIC determination) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Optimization E->F

Caption: A generalized workflow for the synthesis and evaluation of antimicrobial quinazolinones.

Conclusion

The quinazolinone scaffold remains a highly promising framework for the development of novel antimicrobial agents. The synthetic methods detailed in this guide, from classical multi-step approaches to modern microwave-assisted protocols, provide a versatile toolkit for researchers in the field. By systematically exploring the structure-activity relationships, as exemplified by the provided data, medicinal chemists can rationally design and synthesize new quinazolinone derivatives with enhanced potency and a broader spectrum of activity to combat the growing threat of antimicrobial resistance.

References

In vitro cytotoxicity assay protocol for 2-Bromoquinazoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Cytotoxicity Assay Protocol for 2-Bromoquinazoline Compounds

Introduction: Bridging Chemistry with Biology in Anticancer Research

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including significant anticancer properties.[1][2] Compounds based on this heterocyclic system have been successfully developed into FDA-approved drugs that act through mechanisms like the inhibition of protein kinases, disruption of tubulin polymerization, and interference with DNA repair pathways.[1][3][4] Within this promising chemical space, this compound and its analogues represent a class of molecules requiring thorough biological evaluation.

The initial and most critical step in evaluating the potential of any new chemical entity in oncology is to determine its effect on cell viability. In vitro cytotoxicity assays serve as the frontline tool for this purpose, providing a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[5][6][7] These assays are fundamental to drug discovery, enabling high-throughput screening, establishment of structure-activity relationships (SAR), and preliminary assessment of a compound's therapeutic window.[8][9]

This application note provides a detailed, field-proven protocol for determining the in vitro cytotoxicity of this compound compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Beyond a simple recitation of steps, this guide explains the scientific rationale behind key procedural choices, offers insights into data interpretation, and provides troubleshooting strategies to ensure the generation of robust, reliable, and reproducible results.

The Principle of the MTT Assay: A Measure of Metabolic Health

The MTT assay is a colorimetric method that provides an indirect measure of cell viability by assessing the metabolic activity of a cell population.[10] The core of the assay relies on the enzymatic reduction of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[11] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[12]

Therefore, the quantity of formazan produced is directly proportional to the number of viable cells in the culture well.[11][13] When cells are damaged or killed by a cytotoxic compound like a this compound derivative, their metabolic activity ceases, leading to a decrease in formazan production. By dissolving the purple formazan crystals and measuring the absorbance of the resulting solution, we can accurately quantify the compound's effect on cell viability.

Materials and Reagents

Cell Lines

The choice of cell line is critical and should be guided by the therapeutic hypothesis.[14] Quinazoline derivatives have shown broad activity, so a panel of cell lines is recommended.[3][15]

  • Adherent Cancer Cell Lines:

    • A549: Human lung adenocarcinoma. A common model for lung cancer studies.

    • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive). A standard for breast cancer research.[16][17]

    • HCT-116: Human colorectal carcinoma. A key model for gastrointestinal cancers.[3]

  • Non-Cancerous Control Cell Line:

    • MRC-5: Human fetal lung fibroblast. Used to assess the selectivity of the compound and its potential toxicity to normal cells.[18]

Reagents and Consumables
  • Test Compound: this compound, purity >95%.

  • Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.[19]

  • Trypsin-EDTA (0.25%): For cell detachment.

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher, sterile. For dissolving the test compound and formazan crystals.[20]

  • MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile PBS, filter-sterilize (0.2 µm filter), and store protected from light at 4°C.[11][12]

  • Sterile 96-well flat-bottom tissue culture plates.

  • Sterile pipette tips and reagent reservoirs.

  • Hemocytometer or automated cell counter.

Equipment
  • Laminar Flow Hood (Class II)

  • CO₂ Incubator (37°C, 5% CO₂, humidified)

  • Inverted Microscope

  • Multichannel Pipette

  • Microplate Reader with absorbance detection capabilities at 570 nm and 630 nm.

Experimental Workflow and Protocol

The entire experimental process, from cell preparation to data analysis, must be conducted with precision to ensure reproducibility. The following diagram outlines the major stages of the protocol.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis cell_culture Maintain & Passage Cell Lines cell_seeding Harvest, Count & Seed Cells into 96-Well Plate cell_culture->cell_seeding compound_prep Prepare this compound Stock & Dilutions treatment Add Compound Dilutions to Cells cell_seeding->treatment incubation Incubate for 24-72 hours (37°C, 5% CO₂) treatment->incubation mtt_add Add MTT Reagent (Incubate 1-4 hours) incubation->mtt_add solubilize Remove Medium & Add DMSO to Solubilize Formazan mtt_add->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Figure 1: High-level workflow for the in vitro cytotoxicity assessment of this compound.

Step-by-Step Methodology
Part 1: Cell Seeding and Preparation (Day 1)
  • Cell Culture Maintenance: Culture cells in T-75 flasks. Ensure cells are healthy and in the logarithmic growth phase, typically at 70-80% confluency.[20] Avoid using over-confluent or high-passage-number cells, as this can introduce variability.[20]

  • Optimize Seeding Density: This is a critical preliminary step. For each cell line, perform a growth kinetics experiment to determine the optimal number of cells to seed per well. The goal is for the vehicle-control wells to be approximately 80-90% confluent at the end of the incubation period (e.g., 72 hours). Seeding densities often range from 1,000 to 100,000 cells per well.[20]

  • Harvest and Count Cells: Wash cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated counter. Ensure cell viability is >95%.

  • Seed the 96-Well Plate: Dilute the cell suspension to the predetermined optimal concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Tip: To mitigate the "edge effect" (evaporation and temperature fluctuations in outer wells), fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[20]

  • Incubate: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow cells to adhere and resume growth.[21]

Part 2: Compound Treatment (Day 2)
  • Prepare Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure the compound is fully dissolved.

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM).[21] It is crucial to maintain a consistent final DMSO concentration across all wells, which should not exceed 0.5% to avoid solvent-induced cytotoxicity.[20]

  • Plate Layout: Design the plate map carefully, including all necessary controls in triplicate:

    • Blank Wells: Medium only (no cells).

    • Vehicle Control Wells: Cells treated with medium containing the same final concentration of DMSO used in the compound-treated wells.

    • Test Wells: Cells treated with the various concentrations of this compound.

  • Treat Cells: Carefully remove the old medium from the wells and add 100 µL of the appropriate compound dilutions or control solutions.

  • Incubate: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).[21] The duration should be based on the compound's hypothesized mechanism of action.

Part 3: MTT Assay and Data Acquisition (Day 4/5)
  • Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.45-0.5 mg/mL).[12]

  • Incubate for Formazan Formation: Return the plate to the incubator for 1 to 4 hours.[12] The optimal time can vary between cell lines. Monitor the formation of purple precipitate within the cells using an inverted microscope.

  • Solubilize Formazan Crystals:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[13][19]

    • Gently shake the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.[13]

  • Measure Absorbance: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to subtract background absorbance from plate imperfections or fingerprints.

Data Analysis and Interpretation

G cluster_processing Step 1: Data Normalization cluster_calc Step 2: Calculate % Viability cluster_model Step 3: IC50 Determination raw_data Raw Absorbance Data (OD at 570 nm) avg_blank Calculate Average Absorbance of Blank Wells raw_data->avg_blank subtract_blank Subtract Blank Average from all other wells avg_blank->subtract_blank avg_vehicle Calculate Average Absorbance of Vehicle Control subtract_blank->avg_vehicle calc_percent % Viability = (OD_Treated / OD_Vehicle) * 100 subtract_blank->calc_percent avg_vehicle->calc_percent plot_data Plot % Viability vs. log[Compound Concentration] calc_percent->plot_data fit_curve Non-linear Regression (Sigmoidal Dose-Response) plot_data->fit_curve ic50_value IC50 Value fit_curve->ic50_value

Figure 2: Data analysis pipeline from raw absorbance readings to IC₅₀ calculation.

  • Background Subtraction: Calculate the average absorbance from the "medium only" (blank) wells. Subtract this value from the readings of all other wells.[13]

  • Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle control wells is considered 100%. Use the following formula for each compound concentration:

    % Viability = (Corrected Absorbance of Treated Well / Average Corrected Absorbance of Vehicle Control Wells) x 100 [22]

  • Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[23]

    • Plot % Viability on the Y-axis against the logarithm of the compound concentration on the X-axis.

    • Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, specifically a sigmoidal dose-response (variable slope) curve.[13][24]

    • The software will calculate the IC₅₀ value from this curve.

Representative Data Presentation

Results should be clearly summarized to allow for easy comparison across different cell lines.

Cell LineTissue of OriginThis compound IC₅₀ (µM) after 72hSelectivity Index (SI)¹
A549 Lung Carcinoma15.2 ± 1.84.8
MCF-7 Breast Carcinoma28.5 ± 3.12.6
HCT-116 Colorectal Carcinoma11.7 ± 1.36.2
MRC-5 Normal Lung Fibroblast73.1 ± 6.5-

¹Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI value suggests greater selectivity for cancer cells.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Solution(s) & Scientific Rationale
High Background Absorbance Microbial contamination; Phenol red in medium; Reagent contamination.Visually inspect plates for contamination. Use phenol red-free medium during the MTT incubation step, as its pH-indicating properties can interfere with absorbance readings.[20] Always use fresh, sterile reagents.
Low Absorbance Readings Cell seeding density is too low; Insufficient MTT incubation time; Cells are not healthy.Perform a cell titration experiment to find the optimal seeding density for each cell line.[20] Increase MTT incubation time (up to 4 hours) to allow for sufficient formazan production. Ensure cells are in the log growth phase and have high viability before seeding.[25]
Poor Reproducibility Inconsistent cell passage number; Variable incubation times; Incomplete formazan solubilization.Use cells within a consistent, narrow range of passage numbers. Standardize all incubation times precisely.[20] Ensure complete dissolution of formazan crystals by gentle shaking and visual inspection before reading the plate.
"Edge Effects" Increased evaporation and temperature fluctuation in the outer wells of the plate.Do not use the 36 perimeter wells for experimental data. Instead, fill them with sterile PBS or medium to create a humidity buffer, which helps to normalize conditions for the inner wells.[20]
Compound Interference The test compound is colored or has reducing properties that can convert MTT non-enzymatically.Run a control plate with the compound dilutions in cell-free medium. If absorbance increases with concentration, the compound is interfering.[26] Consider using an alternative viability assay with a different mechanism, such as the LDH release assay, which measures membrane integrity.[27][28]

Conclusion

This application note provides a robust and validated protocol for assessing the in vitro cytotoxicity of this compound compounds. The MTT assay, when performed with careful attention to optimization, proper controls, and standardized procedures, is a powerful tool for the initial characterization of novel anticancer agents. By understanding the scientific principles behind each step and anticipating potential challenges, researchers can generate high-quality, reproducible data that will confidently guide further drug development efforts, including mechanistic studies and subsequent in vivo evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Bromoquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-bromoquinazoline synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in this synthetic procedure. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the issues you may encounter in the lab.

Troubleshooting Guide: From Low Yields to High Purity

This section is designed to help you diagnose and solve specific problems that can arise during the synthesis of this compound, ultimately improving your yield and purity.

Problem 1: Persistently Low or No Yield of this compound

You have performed the reaction, but the outcome is a minimal amount of the desired product, or none at all. This is a common, yet solvable, issue.

Potential Causes and Strategic Solutions:

  • Insufficient Brominating Agent Reactivity: The choice of brominating agent is a critical parameter. While N-bromosuccinimide (NBS) is a versatile reagent, its effectiveness can be substrate-dependent and may require specific conditions to achieve desired reactivity.[1][2]

    • Expertise & Experience: For heterocyclic systems like quinazolinones, a more robust brominating agent is often necessary to drive the reaction to completion. Phosphorus oxybromide (POBr₃) is an excellent alternative, known for its efficacy in converting hydroxy-heterocycles to their bromo-derivatives.[3][4][5]

    • Troubleshooting Protocol:

      • Reagent Assessment: Confirm the purity and integrity of your brominating agent. NBS, for instance, can degrade over time; a simple purification by recrystallization from hot water can be effective.[6][7]

      • Elevate Reaction Temperature: Many bromination reactions of this type require significant thermal energy. For example, the synthesis of related bromoquinolines has been successful at temperatures ranging from 60°C to 170°C, depending on the specific reagents.

      • Alternative Reagent Strategy: If NBS proves ineffective, consider switching to phosphorus oxybromide (POBr₃) or phosphorus(V) bromide (PBr₅).[4][5] These are generally more powerful brominating agents for this class of compounds.[8]

  • Substrate or Product Degradation: The quinazoline core can be susceptible to decomposition under harsh reaction conditions, such as prolonged exposure to high temperatures or extreme pH during workup.

    • Expertise & Experience: Careful monitoring of the reaction progress is key. Thin-layer chromatography (TLC) is an invaluable tool to determine the point of maximum product formation and to avoid subsequent degradation.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Run a time-course experiment, taking small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and analyzing them by TLC to identify the optimal reaction time.

      • Temperature Control: Maintain a stable and controlled temperature using a reliable heating mantle and temperature probe.

Visualizing the Troubleshooting Workflow for Low Yield

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

Problem 2: Presence of Significant Impurities and Byproducts

Your reaction produces the desired product, but it is contaminated with other compounds, complicating purification and reducing the overall yield.

Potential Causes and Strategic Solutions:

  • Over-bromination: The quinazoline ring has multiple sites susceptible to electrophilic attack, which can lead to the formation of di- or tri-brominated species if the reaction is not carefully controlled.

    • Expertise & Experience: Precise stoichiometric control of the brominating agent is crucial. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will likely lead to over-bromination.

    • Troubleshooting Protocol:

      • Stoichiometric Precision: Use 1.0 to 1.1 equivalents of the brominating agent relative to the starting quinazolinone.

      • Controlled Addition: Add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low concentration in the reaction mixture, which can improve selectivity.

  • Hydrolysis During Workup: this compound is susceptible to nucleophilic attack by water, which can hydrolyze it back to the starting 2(1H)-quinazolinone.

    • Expertise & Experience: The workup procedure must be designed to minimize contact with water, especially at elevated temperatures or non-neutral pH.

    • Troubleshooting Protocol:

      • Anhydrous Reaction Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

      • Cold Workup: Quench the reaction by pouring it onto crushed ice and perform any subsequent aqueous washes at low temperatures.

      • pH Control: Neutralize the reaction mixture carefully, as both strongly acidic and basic conditions can promote hydrolysis.

Data Presentation: Comparison of Brominating Agents

Brominating AgentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Acetic acid or CCl₄, often with a radical initiatorEasy to handle solid, high selectivity in some cases[1][6][7]May require harsh conditions or initiators; can be less reactive for this substrate class[2]
Phosphorus Oxybromide (POBr₃) Neat or in a high-boiling solvent (e.g., toluene), 110-160°CHighly effective for converting hydroxy-heterocycles to bromo-derivatives[3][4]Corrosive and moisture-sensitive; reacts violently with water[4]
Phosphorus(V) Bromide (PBr₅) Similar to POBr₃Very powerful brominating agent, useful for unreactive substrates[5]Also corrosive and highly reactive with water[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for synthesizing this compound?

The most common and readily available starting material is 2(1H)-quinazolinone. This compound can be efficiently converted to this compound through bromination.

Q2: How should I purify the final this compound product?

  • Column Chromatography: This is a very effective method. Silica gel is the most common stationary phase, and a solvent system of hexanes and ethyl acetate is typically used for elution.[9][10] For compounds that are sensitive to acidic silica, the silica gel can be pre-treated with triethylamine, or an alternative stationary phase like neutral alumina can be used.[11]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step. The choice of solvent is critical and needs to be determined empirically.

Q3: What are the key safety precautions when working with phosphorus oxybromide (POBr₃)?

POBr₃ is a hazardous chemical that must be handled with care.[4]

  • It is corrosive and can cause severe burns.

  • It reacts violently with water to produce hydrogen bromide (HBr) gas, which is also corrosive and toxic.

  • Always handle POBr₃ in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q4: What are the primary applications of this compound in drug development?

This compound is a valuable building block in medicinal chemistry. The bromo substituent at the 2-position is a good leaving group, allowing for the introduction of various functional groups through nucleophilic substitution reactions. This versatility has led to its use in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.[12][13][14]

Experimental Protocols

Protocol: Synthesis of this compound from 2(1H)-Quinazolinone using POBr₃

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2(1H)-quinazolinone (1.0 equivalent).

  • Reagent Addition: In a chemical fume hood, carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to 130-140°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the cooled mixture onto a large excess of crushed ice in a beaker with stirring. This step should be performed in a fume hood as HBr gas will be evolved.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of dichloromethane or ethyl acetate).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualizing the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification 2(1H)-Quinazolinone 2(1H)-Quinazolinone Reaction Flask Reaction Flask 2(1H)-Quinazolinone->Reaction Flask POBr3 POBr3 POBr3->Reaction Flask Heating (130-140 C) Heating (130-140 C) Reaction Flask->Heating (130-140 C) TLC Monitoring TLC Monitoring Heating (130-140 C)->TLC Monitoring Quenching on Ice Quenching on Ice TLC Monitoring->Quenching on Ice Neutralization (NaHCO3) Neutralization (NaHCO3) Quenching on Ice->Neutralization (NaHCO3) Extraction Extraction Neutralization (NaHCO3)->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Troubleshooting palladium-catalyzed cross-coupling with 2-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to address the specific and often complex challenges encountered when using 2-bromoquinazoline in palladium-catalyzed cross-coupling reactions. The inherent properties of the quinazoline scaffold, particularly the basicity of the ring nitrogens, present unique hurdles that require a nuanced approach to catalyst and condition selection. This guide moves from high-level questions to deep, reaction-specific troubleshooting, grounding all recommendations in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial roadblocks researchers face.

Q1: My cross-coupling reaction with this compound shows no product formation. What are the first things I should check?

A1: When a reaction fails to initiate, a systematic check of the fundamentals is crucial.[1] The primary suspect is often catalyst deactivation or "poisoning" by the quinazoline nitrogen.[2] The lone pair of electrons on the quinazoline nitrogen can coordinate to the palladium center, forming inactive species and halting the catalytic cycle.[2][3]

Here is an initial diagnostic workflow:

  • Inert Atmosphere: Confirm that your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and degassed. Water can interfere with many steps of the catalytic cycle, especially transmetalation in Suzuki couplings.[1][2]

  • Catalyst System: The choice of ligand is paramount. For N-heterocyclic substrates like quinazoline, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos, or BrettPhos) are often required.[2][4] These ligands sterically shield the palladium center, preventing the quinazoline from coordinating and poisoning the catalyst.[2]

  • Pre-catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species may be inefficient. Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that activates more reliably.[2][5]

Q2: I am observing a significant amount of quinazoline as a byproduct. What is causing this hydrodebromination and how can I stop it?

A2: The formation of quinazoline is due to a side reaction called hydrodebromination, where the bromine atom is replaced by hydrogen. This is a common issue with electron-deficient heteroaryl halides like this compound.[6]

Key contributing factors include:

  • Base: Strong bases, particularly in the presence of trace water or protic solvents, can generate palladium-hydride species, which are responsible for the reductive debromination.[6]

  • Temperature: Higher reaction temperatures often accelerate the rate of hydrodebromination.[6]

  • Hydride Sources: Any component in the reaction mixture that can act as a hydride donor (e.g., certain solvents, impurities, or the boronic acid itself in some cases) can promote this pathway.[6]

To minimize hydrodebromination:

  • Lower the Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion.

  • Screen Bases: Switch to a milder or different class of base. For Suzuki reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard, but careful temperature control is key.

  • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry to minimize sources of protons.[6]

Q3: My palladium catalyst is precipitating as a black solid. What does this mean and is it salvageable?

A3: The formation of a black precipitate is indicative of catalyst decomposition into palladium black (metallic palladium).[8] This palladium is no longer catalytically active, leading to a stalled reaction. This is often caused by:

  • High Temperature: Can lead to catalyst agglomeration.[8]

  • Inadequate Ligand Stabilization: If the ligand is not robust enough or is used in too low a concentration, it cannot effectively stabilize the Pd(0) intermediates in the catalytic cycle.[8]

  • Poor Ligand Choice: The ligand may not be sterically or electronically suitable for the specific reaction, leading to dissociation and catalyst precipitation.

Once palladium black has formed, the reaction is typically unsalvageable. The focus should be on prevention in the next attempt by using a more stable ligand, a well-defined precatalyst, or lowering the reaction temperature.

Visualizing the Core Challenge: Catalyst Poisoning

The primary obstacle with quinazoline substrates is the strong coordination of the ring nitrogen to the palladium catalyst, effectively taking it out of the catalytic cycle. Bulky ligands are essential to create a protective pocket around the metal center.

G cluster_0 Active Catalyst cluster_1 Catalyst Poisoning Pd_active L-Pd(0)-L Bromoquinazoline This compound Pd_active->Bromoquinazoline Desired Oxidative Addition Inactive_Complex Inactive Complex Pd_active->Inactive_Complex Deactivation Bromoquinazoline->Inactive_Complex Coordinates via Ring Nitrogen

Caption: Catalyst deactivation pathway via quinazoline coordination.

Detailed Troubleshooting Guides

Suzuki-Miyaura Coupling

Q: My Suzuki reaction has stalled at low conversion. I'm using a standard Pd(PPh₃)₄ catalyst. What should I change?

A: While Pd(PPh₃)₄ is a classic catalyst, it often fails with challenging substrates like this compound due to the catalyst poisoning issue discussed earlier. The PPh₃ ligand is not bulky enough to prevent coordination of the quinazoline nitrogen.

Solution Pathway:

  • Switch to a Modern Catalyst System: This is the most critical change. Use a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich biarylphosphine ligand.

  • Optimize the Base: The base is crucial for activating the boronic acid for transmetalation.[9] If you are using a weak base like Na₂CO₃, it may not be effective.

  • Check Boronic Acid Stability: Boronic acids can degrade under reaction conditions (protodeboronation).[10] Using a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt can improve outcomes.

ParameterInitial RecommendationRationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Reliable source of Pd(0).
Ligand XPhos or SPhos (2-4 mol%)Bulky ligands that prevent catalyst poisoning and promote reductive elimination.
Base K₃PO₄ (2-3 equiv.)Effective for transmetalation with N-heterocycles; less prone to side reactions.[11]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OBiphasic systems are common and effective for Suzuki couplings.[11]
Temperature 80-110 °CStart lower to minimize hydrodebromination, then increase if needed.
Buchwald-Hartwig Amination

Q: I am trying to couple a secondary amine to this compound, but the reaction is very slow and incomplete. What are the key parameters to optimize?

A: Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and palladium precatalyst. The mechanism involves several equilibria, and the quinazoline substrate and amine nucleophile can both compete for coordination to the palladium center.[5][12]

Solution Pathway:

  • Use a High-Performance Ligand/Precatalyst: This is non-negotiable for C-N coupling with heteroaryl halides. Use a specialized ligand designed for amination. The use of well-defined precatalysts is highly recommended as they generate the active LPd(0) species more cleanly and efficiently.[5][13]

  • Select the Correct Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium or lithium alkoxides are standard.

  • Solvent Choice: Aprotic, non-coordinating solvents are preferred. Toluene and dioxane are common choices.

ParameterInitial RecommendationRationale
Pd Precatalyst RuPhos-G3 or BrettPhos-G3 (1-3 mol%)Highly active, air-stable precatalysts designed for challenging C-N couplings.[4]
Ligand RuPhos or BrettPhosThese ligands are built into the recommended precatalysts.
Base NaOtBu or LHMDS (1.5-2 equiv.)Strong, non-nucleophilic bases that facilitate the deprotonation step.
Solvent Toluene or 1,4-DioxaneStandard inert solvents for this transformation.
Temperature 80-110 °CTemperature may need to be optimized based on the amine's reactivity.
Sonogashira Coupling

Q: My Sonogashira reaction is giving me a mixture of the desired product, starting material, and a significant amount of alkyne homocoupling (Glaser byproduct). How can I improve selectivity?

A: The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.[14] Alkyne homocoupling is a common side reaction, often exacerbated by the presence of oxygen or suboptimal reaction conditions.

Solution Pathway:

  • Strictly Degas: The copper-catalyzed homocoupling pathway is an oxidative process. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas to minimize oxygen.

  • Optimize the Base and Solvent: The reaction is typically run in an amine base, which can also serve as the solvent (e.g., Et₃N, DIPEA), or with an amine base in another solvent like DMF or THF.[15][16]

  • Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, copper-free Sonogashira conditions can be employed, though they may require higher temperatures or different catalyst systems.

ParameterInitial RecommendationRationale
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective catalyst for Sonogashira reactions.[15]
Co-catalyst CuI (1-5 mol%)Essential for the copper catalytic cycle that activates the alkyne.[15]
Base Et₃N or DIPEA (2-3 equiv. or as solvent)Acts as both a base and a ligand, crucial for the reaction mechanism.
Solvent DMF or THFOften used when the amine base is not the solvent.
Temperature Room Temp to 80 °CMany Sonogashira reactions can proceed at or slightly above room temperature.[16]

General Experimental Protocol & Workflow

This section provides a starting point for a systematic approach to troubleshooting.

Systematic Troubleshooting Workflow

G start Reaction Outcome: Low Yield or Failure check_reagents Step 1: Verify Reagents - Purity of this compound - Anhydrous/degassed solvent - Fresh, active base start->check_reagents check_setup Step 2: Verify Setup - Rigorously inert atmosphere? - Adequate stirring? check_reagents->check_setup catalyst_issue Step 3: Address Catalyst System Is the ligand bulky enough? (e.g., PPh₃ vs. XPhos) check_setup->catalyst_issue precatalyst Use modern precatalyst? (e.g., G3/G4 Palladacycle) catalyst_issue->precatalyst base_solvent Step 4: Screen Base & Solvent - Stronger/milder base? - Different solvent? precatalyst->base_solvent temperature Step 5: Optimize Temperature - Lower to reduce side reactions? - Higher to increase rate? base_solvent->temperature success Optimized Reaction temperature->success

Caption: A logical workflow for troubleshooting failed reactions.

General Protocol for a Small-Scale Test Reaction (Suzuki Example)

This protocol is a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Catalyst Addition: In a separate vial (or glovebox), weigh the Pd source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4.4 mol%). Briefly purge the catalyst-containing vial with inert gas, then add it to the reaction mixture as a solid or as a slurry in a small amount of degassed solvent. Alternatively, add the air-stable precatalyst directly in one portion.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed or the reaction stalls.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for analysis and purification.

By methodically addressing the unique challenges posed by the this compound scaffold, particularly catalyst poisoning, researchers can significantly improve the success rate of these valuable cross-coupling transformations.

References

Technical Support Center: Optimization of N-Arylation of 2-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-arylation of 2-bromoquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial C-N bond-forming reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to empower you to overcome common experimental hurdles and achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic choices involved in setting up a successful N-arylation reaction.

Q1: What are the primary catalytic systems for the N-arylation of this compound, and how do I choose between them?

A1: The two most prominent catalytic systems for this transformation are based on palladium and copper.

  • Palladium-Catalyzed (Buchwald-Hartwig Amination): This is the most widely used and versatile method.[1][2][3] It typically employs a palladium(0) source, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand.[4][5] This system is renowned for its high functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to copper-based methods.[1][2] For a substrate like this compound, a palladium-catalyzed approach is often the first choice due to its high efficiency.

  • Copper-Catalyzed (Ullmann Condensation): This is a classical method that has seen a modern resurgence with the development of new ligands.[2] Copper-catalyzed reactions, such as the Chan-Lam coupling which can use arylboronic acids, are a viable alternative.[6][7][8] They are often more cost-effective than palladium systems. However, traditional Ullmann conditions can require higher reaction temperatures and may have a more limited substrate scope.[2][9] Modern protocols with specific ligands like 1,10-phenanthroline derivatives have made copper catalysis milder and more efficient.[9][10]

Table 1: Comparison of Palladium and Copper Catalytic Systems

Feature Palladium-Catalyzed (Buchwald-Hartwig) Copper-Catalyzed (Ullmann/Chan-Lam)
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes CuI, Cu₂O, Cu(OAc)₂
Ligands Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) N,O-bidentate ligands (e.g., 1,10-phenanthroline)[11]
Reaction Temp. Typically 80-120 °C Often higher, but modern methods allow for room temp.[6][12]
Substrate Scope Very broad, excellent for heteroaryl halides[1][3] Good, but can be more sensitive to substrate electronics
Functional Groups High tolerance Moderate to high tolerance

| Cost | Higher (due to Palladium) | Lower |

Q2: What is the role of the phosphine ligand in a palladium-catalyzed reaction, and how do I select the right one?

A2: The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4] For challenging substrates, bulky and electron-rich "Buchwald ligands" are often necessary.[5]

  • Steric Bulk: A bulky ligand promotes the final reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. For sterically hindered substrates or anilines, bulkier ligands like XPhos or BrettPhos are often required.[4][13]

  • Electron-Donating Ability: Electron-rich ligands accelerate the initial oxidative addition of the aryl bromide to the Pd(0) center.

  • Bidentate vs. Monodentate: While early generations of catalysts used bidentate ligands like BINAP and DPPF[1], modern systems heavily favor bulky monodentate phosphine ligands. These have been shown to be more effective for a wider range of substrates, including heteroaryl halides like this compound.[14][15]

Q3: How do I choose the appropriate base for the reaction?

A3: The base plays a crucial role in deprotonating the amine nucleophile, forming the more reactive amide, which then coordinates to the palladium center. The choice of base can significantly impact reaction rate and yield.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is a very common and effective base for these reactions.[4]

  • Weaker Bases: For substrates with base-sensitive functional groups (like esters or nitro groups), weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred.[2][16] However, using a weaker base often requires higher temperatures or longer reaction times to achieve full conversion.[16]

Q4: Which solvent is optimal for the N-arylation of this compound?

A4: The ideal solvent should be anhydrous, inert, and capable of solubilizing the reactants and catalyst system at the required temperature. Common choices include:

  • Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are frequently used and are often the solvents of choice for Buchwald-Hartwig reactions.[2]

  • Polar Aprotic Solvents: Solvents like DMSO can be effective, particularly in copper-catalyzed systems.[11][12]

  • Ethers: Tetrahydrofuran (THF) is another common option.[4]

It is critical to use anhydrous solvents, as water can lead to catalyst deactivation and the formation of undesired side products.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

Potential CauseSuggested Solution
Inactive Catalyst The Pd(0) species may not be forming efficiently or is being deactivated. Ensure you are using a reliable palladium precatalyst. Consider using a pre-formed catalyst complex (e.g., XPhos Pd G3) which is air-stable and highly active.
Inappropriate Ligand The chosen ligand may not be suitable for the specific amine and this compound coupling. Screen a panel of bulky, electron-rich ligands such as RuPhos, XPhos, or BrettPhos.[15]
Insufficient Base Strength The base may not be strong enough to deprotonate the amine. If using K₂CO₃ or Cs₂CO₃ with no success, switch to a stronger base like NaOt-Bu or K₃PO₄, provided your substrate is stable to these conditions.
Low Reaction Temperature The reaction may require more thermal energy. Incrementally increase the temperature (e.g., from 80 °C to 100 °C or 120 °C).[11] Monitoring by TLC or LC-MS is crucial to avoid decomposition.
Reagent Quality Solvents may not be sufficiently anhydrous, or the base (especially NaOt-Bu) may have degraded. Use freshly dried solvents and purchase high-purity bases or titrate them before use.
Oxygen Sensitivity The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and solvent.[4]

Problem 2: Formation of Side Products

Potential CauseSuggested Solution
Hydrodehalogenation The this compound is being reduced to quinazoline. This can be caused by catalyst decomposition or the presence of moisture. Ensure strictly anhydrous conditions and consider a more robust ligand that better protects the palladium center.
Homocoupling of Aryl Amine This can occur if the oxidative addition is slow relative to other processes. A more electron-rich ligand can sometimes accelerate the desired oxidative addition step.
Diarylation of Primary Amine If you are using a primary amine (R-NH₂) and want to form the mono-arylated product, diarylation (forming R-N(Aryl)₂) can be a competitive process. Using a bulkier ligand can sterically hinder the second arylation. Adjusting the stoichiometry (using a slight excess of the amine) can also favor the mono-arylated product.

Problem 3: Poor Reproducibility

Potential CauseSuggested Solution
Inconsistent Reagent Quality The purity and dryness of the solvent, base, and even the amine can vary between batches. Always use reagents from a reliable source and ensure solvents are properly dried before use.
Atmospheric Contamination Minor leaks in the reaction setup can introduce oxygen or moisture, leading to inconsistent catalyst activity. Use of a glovebox for reaction setup is ideal.[15] If using a Schlenk line, ensure all glassware is properly dried and the system is leak-free.
Base Dispensing Solid bases like NaOt-Bu are highly hygroscopic. Weighing them outside of an inert atmosphere can lead to inconsistent amounts of active base. It is best practice to handle and weigh such bases inside a glovebox.

Visualized Experimental Workflows

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)(L)₂(R₂NH)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation BaseH [Base-H]⁺X⁻ PdII_Amine->BaseH PdII_Amido Ar-Pd(II)-NR₂(L)₂ Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Product Ar-NR₂ (Product) Reduct_Elim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd Amine R₂NH (Aryl Amine) Amine->Amine_Coord Base Base Base->Deprotonation Troubleshooting_Workflow cluster_solutions_low Solutions for Low Conversion cluster_solutions_side Solutions for Side Products start Start Experiment: N-Arylation of this compound check_conversion Reaction Complete? Check Conversion (TLC/LC-MS) start->check_conversion success High Conversion & Clean Product Proceed to Workup & Purification check_conversion->success Yes low_conversion Low / No Conversion check_conversion->low_conversion No side_products Side Products Observed check_conversion->side_products Yes, but... sol_temp Increase Temperature low_conversion->sol_temp Re-attempt sol_anhydrous Ensure Strictly Anhydrous Conditions side_products->sol_anhydrous Re-attempt sol_base Switch to Stronger Base (e.g., NaOt-Bu) sol_temp->sol_base Re-attempt sol_ligand Screen Different Ligands (e.g., XPhos, RuPhos) sol_base->sol_ligand Re-attempt sol_reagents Check Reagent Quality (Anhydrous Solvent, Fresh Base) sol_ligand->sol_reagents Re-attempt sol_reagents->start Re-attempt sol_robust_ligand Use More Robust Ligand sol_anhydrous->sol_robust_ligand Re-attempt sol_temp_down Lower Temperature sol_robust_ligand->sol_temp_down Re-attempt sol_temp_down->start Re-attempt

References

How to avoid side products in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Quinazolines are prevalent in numerous FDA-approved drugs and biologically active compounds, making their efficient and clean synthesis a paramount objective.

This document moves beyond standard protocols to address a common and frustrating challenge: the formation of side products. In a question-and-answer format, we will dissect specific experimental issues, explain the underlying chemical mechanisms, and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.

FAQ 1: General Issues & Prevention

Question: I'm starting a new quinazoline synthesis project. What are the most common classes of side products I should be aware of, regardless of the specific named reaction?

Answer: Proactively anticipating side reactions is key to a successful synthesis campaign. Generally, impurities in quinazoline synthesis arise from several common mechanistic pitfalls:

  • Incomplete Cyclization/Condensation: The most frequent issue is the presence of unreacted starting materials or stable intermediates. This points to suboptimal reaction kinetics or an equilibrium that does not sufficiently favor the product.

  • Incomplete Aromatization: Many modern synthetic routes produce a dihydroquinazoline intermediate that must be oxidized to the final aromatic product. If the oxidant is too weak, consumed prematurely, or inefficient under the reaction conditions, you will isolate the dihydro-precursor as a major impurity.[1]

  • Hydrolysis: The quinazoline core, particularly when protonated at N3, can be susceptible to hydration and subsequent ring-opening under strongly acidic or alkaline conditions, especially when heated.[2] This typically reverts the scaffold to a 2-aminobenzaldehyde or 2-aminobenzoketone derivative.

  • Dimerization and Polymerization: Starting materials with multiple reactive sites, such as 2-aminobenzonitriles or compounds prone to self-condensation (e.g., ketones in Friedländer synthesis), can form dimers or oligomeric tars, reducing the yield of the desired monomeric heterocycle.[3]

  • Regioisomeric Products: When using unsymmetrically substituted anilines or other precursors, the cyclization can potentially occur at different positions, leading to a mixture of regioisomers that are often difficult to separate.

To mitigate these, a systematic optimization of reaction parameters is essential. The following sections will delve into specific issues encountered in common synthetic routes.

Troubleshooting Guide: Classical Syntheses
The Niementowski Synthesis

The Niementowski reaction, which condenses an anthranilic acid with an amide, is a foundational method for producing 4(3H)-quinazolinones.[4][5][6][7] However, its classical requirement for high temperatures can be problematic.[8]

Question: My Niementowski reaction has a low yield, and I recover a lot of unreacted anthranilic acid. Why is the conversion so poor?

Answer: This is a classic issue in Niementowski synthesis and typically points to two main causes: insufficient temperature or premature decomposition.

  • Causality: The initial condensation between the anthranilic acid and the amide to form an N-acylanthranilic acid intermediate, followed by cyclodehydration, has a high activation energy. Traditional protocols often call for temperatures of 130-200 °C.[8] If the temperature is too low, the reaction simply will not proceed at a reasonable rate. Conversely, anthranilic acid and many of its derivatives can decarboxylate at very high temperatures, reducing the amount of available starting material.

  • Troubleshooting Protocol:

    • Temperature Optimization: Systematically increase the reaction temperature in 10 °C increments, monitoring the reaction by TLC or LC-MS. Find the "sweet spot" that promotes conversion without significant decomposition (indicated by charring or the appearance of multiple new, unidentified spots on TLC).

    • Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for overcoming the high activation energy of this reaction. It provides rapid, uniform heating and can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[4][9][10]

    • Solvent-Free Conditions: Forcing the reactants into intimate contact by running the reaction neat (solvent-free) can improve conversion, especially under microwave conditions.[9] This increases the effective concentration of the reactants.

Question: I'm attempting a Niementowski reaction with a substituted formamide and getting a complex mixture of products. What is going on?

Answer: When using substituted amides, particularly those with reactive functional groups, side reactions can compete with the main cyclization pathway.

  • Causality: The high temperatures required can promote side reactions of the amide component before it has a chance to react with the anthranilic acid. For example, amides can eliminate to form nitriles or undergo other decomposition pathways.

  • Recommended Solutions:

    • Use Isatoic Anhydride: A common and effective modification is to use isatoic anhydride in place of anthranilic acid.[4] Isatoic anhydride is generally more reactive and allows for milder reaction conditions, which can prevent the decomposition of sensitive amide partners.

    • Catalysis: While the classical reaction is often run neat, the addition of a catalyst like polyphosphoric acid can sometimes promote the cyclodehydration step at lower temperatures.[8]

The Friedländer Synthesis

The Friedländer synthesis provides access to quinolines, and by extension, can be adapted for quinazolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[11][12]

Question: My base-catalyzed Friedländer reaction is messy. My main side product appears to be from the self-condensation of my ketone. How do I prevent this?

Answer: This is the most common side reaction in the Friedländer synthesis.[3][13] The base required to deprotonate the α-methylene ketone for the desired reaction can also catalyze the ketone's self-aldol condensation.

  • Causality & Workflow Diagram: The intended pathway involves the formation of an enolate which attacks the 2-aminoaryl carbonyl. The side reaction involves the enolate attacking another molecule of the ketone itself.

    Friedlander_Side_Reaction

  • Troubleshooting Protocol:

    • Switch to Acid Catalysis: The simplest solution is to switch from a base to an acid catalyst (e.g., p-TsOH, H₂SO₄, or a Lewis acid like ZnCl₂).[3] While enolate formation is not promoted, the acid activates the carbonyl of the 2-aminoaryl ketone, favoring the desired condensation.

    • Modify Addition Strategy: If you must use a base, try a slow-addition protocol. Add the ketone dropwise to the mixture of the 2-aminoaryl ketone and the base. This keeps the instantaneous concentration of the ketone low, minimizing the rate of the second-order self-condensation reaction.

    • Use a Pre-formed Imine: To completely avoid the issue, you can pre-react the 2-aminoaryl ketone with an amine to form an imine analog. This protected intermediate can then be reacted with the ketone under conditions that won't promote self-condensation.[13]

Troubleshooting Guide: Modern Catalytic Syntheses

Modern methods often employ transition-metal catalysts (e.g., Cu, Pd, Fe, Mn) to construct the quinazoline core under milder conditions, offering greater functional group tolerance and atom economy.[14][15][16]

Question: I am attempting a copper-catalyzed aerobic oxidation of a (2-aminophenyl)methanol derivative with an amine, but I'm isolating the dihydroquinazoline. What's wrong with my oxidation step?

Answer: This indicates an issue with the terminal oxidation step of your catalytic cycle. In aerobic oxidations, the catalyst (e.g., Cu(I)) is oxidized by O₂ to its active state (e.g., Cu(II)), which then performs the dehydrogenation. A failure here stalls the cycle.

  • Causality:

    • Poor Oxygen Mass Transfer: The reaction may not have sufficient exposure to air (oxygen). A sealed vessel or an inadequate stir rate can lead to oxygen depletion in the solution.

    • Catalyst Inactivation: The copper catalyst may be poisoned by impurities in the starting materials or solvent.

    • Insufficient Oxidant: While "aerobic," some protocols are enhanced by an additional, stronger co-oxidant like TBHP (tert-butyl hydroperoxide) or DTBP (di-tert-butyl peroxide).[14][16]

  • Troubleshooting Protocol:

    • Ensure Aerobic Conditions: Do not run the reaction under an inert atmosphere. Use a flask that is open to the air (e.g., with a reflux condenser but no nitrogen inlet) or bubble a gentle stream of air or oxygen through the reaction mixture.

    • Add a Co-oxidant: Introduce a stoichiometric co-oxidant. Systems like Ceric Ammonium Nitrate (CAN) with TBHP are known to be highly effective for these transformations.[16]

    • Purify Starting Materials: Ensure your (2-aminophenyl)methanol and amine are pure. Sulfur-containing impurities, for example, are known catalyst poisons.

    • Solvent Choice: The choice of solvent can influence both solubility and the efficiency of the catalytic cycle. Screen solvents like acetonitrile, toluene, and DMSO.[14][16][17]

Question: My palladium-catalyzed three-component reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid is giving low yields and multiple byproducts. How can I optimize this?

Answer: Three-component reactions are highly efficient but sensitive. The balance between the rates of the different catalytic cycles (e.g., Suzuki coupling and C-N bond formation) is critical.

  • Causality: An imbalance in reaction rates can lead to undesired side reactions. For instance, if the initial condensation between the 2-aminobenzonitrile and the aldehyde is slow, the arylboronic acid might undergo homocoupling. If the final intramolecular C-N bond formation is slow, intermediates may decompose.

  • Optimization Strategy: A Design of Experiments (DoE) approach is ideal, but a simplified optimization table can guide your efforts. Focus on ligand, base, and solvent.

    ParameterVariable 1Variable 2Variable 3Rationale
    Pd Catalyst Pd(OAc)₂Pd(PPh₃)₄PdCl₂(dppf)Ligand environment critically affects oxidative addition and reductive elimination steps.
    Base K₂CO₃Cs₂CO₃K₃PO₄Base strength influences the transmetalation step and can prevent side reactions.
    Solvent TolueneDioxaneDMFSolvent polarity and coordinating ability can stabilize catalytic intermediates and affect reaction rates.[18]
    Temperature 80 °C100 °C120 °CHigher temperatures may be needed to drive all steps of the cascade to completion.[19]
  • Optimization_Workflow

Purification Strategies

Question: My reaction is complete, but I'm struggling to separate my quinazoline product from a persistent impurity. What are the best practices for purification?

Answer: Effective purification relies on exploiting the differences in physicochemical properties between your product and the impurity.

  • Identify the Impurity: Before attempting purification, identify the side product using techniques like LC-MS and NMR. Knowing if it's an unreacted starting material, a dimer, or a dihydro- intermediate will guide your strategy.[20]

  • Recrystallization: This is often the most effective technique for removing small amounts of closely related impurities from a solid product.[20] Screen various solvents to find one in which your product is highly soluble when hot but poorly soluble when cold, while the impurity has different solubility characteristics.

  • Column Chromatography: If recrystallization fails, column chromatography is the workhorse method.[20]

    • Normal Phase (Silica Gel): Effective for separating compounds with different polarities. Use TLC to develop an optimal solvent system (eluent) that gives good separation (ΔRf > 0.2).

    • Reverse Phase (C18): Often used for more polar compounds or when normal phase fails. A typical mobile phase is a gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.[20]

  • Acid-Base Extraction: If your quinazoline product has a basic nitrogen atom and the impurity does not (or vice-versa), you can use a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate and extract the basic compound into the aqueous layer. Then, basify the aqueous layer and re-extract your product back into an organic solvent.

References

Technical Support Center: Purification Strategies for Crude 2-Bromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromoquinazoline derivatives. As a researcher, you understand that the integrity of your downstream applications hinges on the purity of your synthesized intermediates. Crude reaction mixtures containing 2-bromoquinazolines can present unique purification challenges, from stubborn impurities to product degradation. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to overcome these hurdles, ensuring you obtain your target compound with the desired purity and yield.

This center is structured not as a rigid manual, but as a dynamic resource you can consult to diagnose specific problems. We will explore the causality behind common purification issues and provide detailed, self-validating protocols to guide you through your experimental work.

Foundational Knowledge: Understanding Your Crude Mixture

Before selecting a purification strategy, it's critical to anticipate the nature of the impurities in your crude product. The synthesis of quinazolines can introduce several classes of impurities that will dictate your approach.[1]

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2-aminobenzamides, anthranilic acids, or aromatic aldehydes.[2][3]

  • Over-brominated Products: If the bromination step is not carefully controlled, di- or even tri-brominated quinazoline species can form.[4]

  • Positional Isomers: Bromination or other substitutions can sometimes occur at different positions on the quinazoline ring, leading to isomers with very similar physical properties to your target compound.[4][5]

  • Reagents and Catalysts: Residual catalysts (e.g., copper, palladium) or reagents (e.g., N-bromosuccinimide byproducts) may persist in the crude mixture.[6]

A preliminary purity assessment by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is an invaluable first step to visualize the complexity of your crude material and guide your strategy.[7]

start Crude this compound Product Analysis is_solid Is the crude product a solid? start->is_solid is_major_product Is the desired product the major component (>80% by TLC/HPLC)? is_solid->is_major_product Yes chromatography Primary Strategy: Column Chromatography is_solid->chromatography No (Oily) is_crystalline Does it form crystals in a screening test? is_major_product->is_crystalline Yes is_major_product->chromatography No recrystallize Primary Strategy: Recrystallization is_crystalline->recrystallize Yes is_crystalline->chromatography No extraction Consider Preliminary Acid-Base Extraction chromatography->extraction If basic/acidic impurities are suspected

Caption: Decision tree for selecting a primary purification strategy.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid compounds that are the major component of a crude mixture.[8] The principle relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[9]

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve, even in boiling solvent. What should I do?

  • Causality: The solvent you have chosen is too nonpolar for your derivative, or you have not added a sufficient volume. This compound derivatives, while largely aromatic, possess polar nitrogen atoms and may have other polar functional groups.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add more solvent in small portions to the boiling mixture. There is a saturation limit that must be overcome.

    • Switch to a More Polar Solvent: If you are using a nonpolar solvent like hexanes, switch to a more polar option. If using a moderately polar solvent like ethyl acetate, try a more polar one like ethanol or isopropanol.

    • Use a Solvent Mixture: A powerful technique is to use a binary solvent system. Dissolve your crude product in a minimum amount of a "good" (high-solubility) boiling solvent (e.g., ethanol, dichloromethane). Then, add a "bad" (low-solubility) hot solvent (e.g., water, hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this to cool slowly.

Q2: I've cooled my solution, even in an ice bath, but no crystals are forming. What's wrong?

  • Causality: The solution is supersaturated, meaning the compound remains dissolved below its normal saturation temperature. This can happen if the solution is too clean or cools too quickly without a nucleation point.

  • Troubleshooting Steps:

    • Induce Crystallization (Seeding): Add a tiny, pure crystal of your product to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.[9]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a nucleation site.

    • Reduce Solvent Volume: Some solvent may have been lost to evaporation, or you may have added too much initially. Gently boil off a portion of the solvent to re-concentrate the solution and try cooling again.

    • Cool Slowly: Rapid cooling can sometimes inhibit crystallization. Allow the flask to cool to room temperature undisturbed for several hours before moving it to an ice bath. Slower cooling rates generally lead to larger, purer crystals.[9]

Q3: My product "oiled out" instead of forming crystals. How can I fix this?

  • Causality: The compound's solubility was exceeded at a temperature above its melting point in that specific solvent system. This is common with lower-melting point solids or when the boiling point of the solvent is too high.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add more of the same solvent to decrease the saturation temperature.

    • Lower the Solvent Boiling Point: Switch to a lower-boiling point solvent or solvent mixture. For example, if your compound oiled out from boiling ethanol, try recrystallizing from ethyl acetate/hexane.

    • Cool More Slowly: After redissolving, allow the solution to cool very slowly, ensuring it remains undisturbed. This gives molecules more time to arrange into an ordered crystal lattice.

Data Presentation: Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.

Solvent SystemPolarityBoiling Point (°C)Common Applications & Notes
EthanolPolar78A very common and effective solvent for many quinazoline derivatives.[2]
Ethyl Acetate / HexaneMid-Polarity~65-77Excellent for tuning polarity. Dissolve in hot ethyl acetate, add hot hexane until cloudy.[4]
Dichloromethane / HexaneMid-Polarity~40-65Good for more nonpolar derivatives or those sensitive to higher temperatures.
Isopropanol / WaterPolar~82-100A polar system useful for derivatives with hydrogen-bonding functional groups.
Experimental Protocol: Standard Recrystallization
  • Solvent Selection: Place a small amount of crude material in several test tubes and test different solvents from the table above to find a suitable one.

  • Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until all the solid has just dissolved.[10]

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[9]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9][10]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or dry them in a vacuum oven. Confirm purity via melting point, TLC, or another analytical method.

Troubleshooting Guide 2: Silica Gel Column Chromatography

Column chromatography is the workhorse for purifying compounds that are difficult to recrystallize, are oils, or are part of complex mixtures with closely related impurities.[11] It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Purification tlc 1. Develop TLC Solvent System (Target Rf ~0.3) pack 2. Pack Column with Silica Gel (Slurry Method) tlc->pack load 3. Load Crude Product (Minimal Solvent or Dry Load) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap

Caption: Standard workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is streaking badly on the TLC plate and won't elute from the column.

  • Causality: This is a classic sign of strong, irreversible interaction between your compound and the stationary phase. The quinazoline ring contains basic nitrogen atoms which can form strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is the most common choice.[4] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute properly.

    • Add a Polar Modifier: Sometimes, increasing the polarity of the mobile phase is sufficient. Adding 1-5% methanol to a dichloromethane or ethyl acetate eluent can help displace the compound from the silica.[4]

    • Switch to a Different Stationary Phase: If the interaction is too strong, consider using a less acidic stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds.[4]

Q2: I can't separate my product from an impurity with a very similar Rf value.

  • Causality: The polarity difference between your product and the impurity is too small for the chosen solvent system to resolve. This is common when trying to separate positional isomers.[4]

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: A less polar (weaker) mobile phase will cause all compounds to move more slowly, exaggerating small differences in their affinity for the silica gel and improving separation.

    • Try a Different Solvent System: The selectivity of the separation depends on the specific interactions between the solutes, solvent, and stationary phase. Switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can completely change the elution order and improve resolution.

    • Use a Gradient Elution: Start with a low-polarity eluent to separate less polar impurities. Then, gradually increase the polarity of the eluent over time to elute your product, leaving more polar impurities behind.[12]

    • Optimize Column Parameters: Use a longer, narrower column and apply the sample in as concentrated a band as possible ("flash chromatography") to minimize band broadening and improve separation.[4]

Q3: My product seems to be degrading on the column. The collected fractions are impure or show new spots on TLC.

  • Causality: Some functionalized quinazolines can be sensitive to the prolonged exposure to the acidic environment of silica gel.[13]

  • Troubleshooting Steps:

    • Minimize Contact Time: Use flash chromatography with positive pressure to push the solvent through the column faster. A shorter, wider column is preferable to a long, thin one.[4]

    • Use Deactivated Silica: As mentioned in Q1, pre-treating the silica or adding a base like triethylamine to the eluent can neutralize the acidic sites and prevent degradation of acid-sensitive compounds.[4]

    • Consider Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative. Here, the stationary phase is nonpolar, and a polar mobile phase (like acetonitrile/water) is used.[4]

Data Presentation: Eluent Systems

Finding the correct eluent is key. This is done by testing solvent mixtures with TLC. The goal is an Rf value of ~0.25-0.35 for your target compound, which provides the best balance for separation on a column.

Eluent SystemPolarity RangeTypical Compound TypeNotes
Ethyl Acetate (EtOAc) / HexaneLow to MediumThe most common starting point for many organic compounds.[4]Start with 10% EtOAc in Hexane and increase polarity as needed.
Dichloromethane (DCM) / Methanol (MeOH)Medium to HighGood for more polar quinazoline derivatives.Start with 1% MeOH in DCM. Be aware of DCM's higher density.
Toluene / AcetoneLow to MediumOffers different selectivity compared to ester/alkane systems.Useful when standard systems fail to provide adequate separation.
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop an optimal eluent system using TLC plates, aiming for an Rf of ~0.3 for your product.

  • Column Packing: Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column using the "slurry method" by mixing silica gel with the initial, low-polarity eluent and pouring it into the column. Allow it to settle into a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the concentrated solution or the dry-loaded silica to the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a bellows or compressed air) to achieve a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitoring: Spot every few fractions onto a TLC plate to track the elution of your compound and identify which fractions contain the pure product.[12]

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield your purified this compound derivative.

Purity Assessment Post-Purification

No purification is complete without verification. Always confirm the purity of your final product.

  • Thin-Layer Chromatography (TLC): A quick check to see if a single spot is observed.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing a precise percentage of purity.[7][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only confirm the structure of your compound but can also reveal the presence of impurities if their signals are visible.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of your synthesized compound.[2]

By systematically applying these troubleshooting strategies and protocols, you can effectively address the common challenges encountered in the purification of crude this compound derivatives, leading to higher purity materials and more reliable research outcomes.

References

Technical Support Center: Overcoming Low Solubility of 2-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromoquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles behind these methods to empower your research.

Introduction: The Challenge of this compound Solubility

This compound is a key heterocyclic building block in medicinal chemistry and materials science. However, its planar, aromatic structure and the presence of a bromine atom contribute to strong intermolecular interactions in the solid state, leading to low solubility in many common organic solvents. This can hinder reaction setup, purification, and screening efforts. This guide provides a structured approach to systematically overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many organic solvents?

The low solubility of this compound is primarily due to its molecular structure. The planar quinazoline ring system allows for efficient crystal packing, leading to a high lattice energy that must be overcome by solvent-solute interactions. The molecule has limited hydrogen bonding capability, making it less compatible with highly polar, protic solvents. While it has some polar characteristics due to the nitrogen atoms, the overall molecule is largely non-polar.

Q2: I'm seeing my compound "crash out" of solution when I add a co-solvent or change the temperature. What's happening?

This phenomenon, known as precipitation, occurs when the solubility limit of this compound is exceeded in the new solvent environment.[1] This often happens when a solution in a good solvent (like DMSO) is diluted with a poor solvent (like water or hexane), or when a solution prepared at a higher temperature is cooled.[][3] The key is to find a stable solvent system or a method that kinetically traps the compound in a soluble form.

Q3: Are there any safety concerns I should be aware of when heating solvents to dissolve this compound?

Yes, absolutely. Many organic solvents are flammable and can form explosive peroxides.[] Always heat solvents using a controlled heating source like a heating mantle or an oil bath, never an open flame.[][4] Ensure proper ventilation and use a reflux condenser to prevent solvent evaporation and pressure buildup.[5] Always consult the Safety Data Sheet (SDS) for the specific solvents you are using. This compound itself is classified as harmful if swallowed and causes skin and eye irritation.[6]

Troubleshooting Guides: A Step-by-Step Approach to Enhancing Solubility

This section provides a series of troubleshooting guides to address specific solubility challenges. The methods are presented in order of increasing complexity.

Guide 1: Strategic Solvent Selection

The first step in overcoming solubility issues is to select the most appropriate solvent. The principle of "like dissolves like" is a good starting point.[5]

Initial Solvent Screening

A logical approach to solvent selection is to test a range of solvents with varying polarities.

Solvent ClassRecommended SolventsExpected Solubility of this compoundRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[7][8]Generally Good to HighThese solvents have high dielectric constants and can disrupt the crystal lattice of this compound through dipole-dipole interactions.[9][10]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateThese solvents are less polar than DMF and DMSO but can still solvate this compound to a useful extent, particularly with heating.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowThese are good solvents for many organic compounds but may require heating for this compound.[11][12]
Polar Protic Ethanol, MethanolLowThe strong hydrogen bonding network of these solvents does not favorably interact with the largely non-polar this compound.
Non-Polar Hexane, TolueneVery LowThe van der Waals forces in these solvents are generally insufficient to overcome the crystal lattice energy of this compound.
Experimental Protocol: Small-Scale Solubility Test
  • To a small vial, add approximately 1-2 mg of this compound.

  • Add the test solvent dropwise (e.g., 100 µL at a time) while observing for dissolution.

  • Gently agitate the vial after each addition.

  • Record the approximate volume of solvent required to fully dissolve the solid.

This will give you a qualitative understanding of the compound's solubility in various solvents.

Guide 2: The Power of Temperature

For many organic compounds, solubility increases with temperature.[][4][13] This is because the added thermal energy helps to overcome the intermolecular forces holding the crystal lattice together.

Workflow for Temperature-Assisted Dissolution

G start Start: Undissolved this compound in chosen solvent heat Gently heat the mixture with stirring (e.g., in an oil bath) start->heat observe Observe for dissolution heat->observe dissolved Compound Dissolves observe->dissolved Yes not_dissolved Compound does not dissolve even at elevated temperature observe->not_dissolved No cool Slowly cool to room temperature dissolved->cool end_fail End: Re-evaluate solvent choice or try another method not_dissolved->end_fail precipitates Compound precipitates upon cooling cool->precipitates stable Solution remains stable cool->stable end_success End: Use the warm solution or proceed with caution precipitates->end_success stable->end_success G start Suspension of this compound sonication Apply ultrasonic waves (using an ultrasonic bath or probe) start->sonication cavitation Acoustic cavitation creates and collapses microscopic bubbles sonication->cavitation agitation Intense local agitation and micro-jetting break down solid particles cavitation->agitation dissolution Enhanced dissolution into the solvent agitation->dissolution

References

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromoquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the scale-up of this important heterocyclic building block. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you navigate the complexities of moving from the lab bench to larger-scale production.

Introduction to the Challenges

The synthesis of this compound, while achievable through several routes, presents unique challenges during scale-up. The two most common synthetic pathways, the bromination of quinazolin-2-one and the Sandmeyer reaction of 2-aminoquinazoline, each carry their own set of potential pitfalls. These can range from handling hazardous materials and controlling exothermic reactions to managing impurities and achieving efficient purification on a larger scale. This guide will address these challenges in a practical, question-and-answer format to help you anticipate and resolve issues in your synthetic campaigns.

Troubleshooting Guide: From Low Yields to Impure Product

This section is structured to address specific problems you may encounter during the scale-up synthesis of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or Inconsistent Yields in the Bromination of Quinazolin-2-one

Question: We are scaling up the synthesis of this compound from quinazolin-2-one using phosphorus oxybromide (POBr₃) and are experiencing significantly lower and more variable yields than in our small-scale experiments. What are the likely causes and how can we improve this?

Answer:

This is a common challenge when scaling up this reaction. The decrease in yield can often be attributed to several factors that become more pronounced at a larger scale:

  • Poor Heat Transfer and Localized Hotspots: The reaction of quinazolin-2-one with POBr₃ can be exothermic. On a larger scale, inefficient stirring and poor heat dissipation can lead to localized hotspots, causing decomposition of the starting material, product, and reagents, resulting in the formation of tar-like byproducts.

  • Suboptimal Reagent Addition: The rate of addition of POBr₃ is critical. Adding it too quickly can exacerbate the exotherm, while adding it too slowly can lead to incomplete reaction or the formation of stable, unreactive intermediates.

  • Incomplete Reaction: Insufficient heating or reaction time can lead to incomplete conversion of the starting material. On a larger scale, bringing the reaction mixture to the target temperature and ensuring homogeneity can be more challenging.

  • Hydrolysis of POBr₃ and Product: Phosphorus oxybromide is highly moisture-sensitive and reacts violently with water to produce phosphoric acid and hydrogen bromide.[1] Any moisture in the starting materials, solvent, or reactor will consume the reagent and can also hydrolyze the this compound product back to quinazolin-2-one during workup.

Troubleshooting Workflow for Low Yields:

cluster_solutions Solutions start Low Yield Observed check_temp Monitor Internal Temperature Profile start->check_temp check_addition Review Reagent Addition Rate start->check_addition check_completion Analyze In-Process Control (IPC) Samples (e.g., HPLC, TLC) start->check_completion check_moisture Verify Anhydrous Conditions start->check_moisture sol_temp Improve Stirring Efficiency Use Jacketed Reactor with Temperature Control Consider a Semi-Batch Approach for POBr₃ Addition check_temp->sol_temp Exotherm or Hotspots Detected sol_addition Optimize Addition Rate Maintain a Consistent Internal Temperature During Addition check_addition->sol_addition Inconsistent Reaction Profile sol_completion Increase Reaction Time or Temperature Ensure Homogeneous Mixing check_completion->sol_completion Incomplete Conversion sol_moisture Dry Starting Materials and Solvents Use an Inert Atmosphere (N₂ or Ar) check_moisture->sol_moisture Evidence of Hydrolysis

Caption: Troubleshooting workflow for low yields.

Experimental Protocol: Optimized Bromination of Quinazolin-2-one

  • Reactor Setup: A dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with quinazolin-2-one (1.0 eq) and a high-boiling solvent such as toluene or xylenes (5-10 volumes).

  • Inert Atmosphere: The reactor is purged with nitrogen, and a slight positive pressure is maintained throughout the reaction.

  • Reagent Addition: Phosphorus oxybromide (1.5-2.0 eq) is added portion-wise or via a dropping funnel at a rate that maintains the internal temperature below a set point (e.g., 90-100 °C). The reaction is exothermic, and efficient cooling is crucial.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (typically 110-140 °C, depending on the solvent) and maintained for 2-4 hours.

  • In-Process Control (IPC): The reaction progress is monitored by HPLC or TLC until the consumption of quinazolin-2-one is complete.

  • Workup: The reaction mixture is cooled to room temperature and slowly quenched by adding it to a mixture of ice and water. This step is highly exothermic and should be performed with caution in a well-ventilated area. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with a dilute base (e.g., saturated sodium bicarbonate solution), water, and brine. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).[2]

Issue 2: Formation of Impurities During the Sandmeyer Reaction

Question: We are using a Sandmeyer reaction to convert 2-aminoquinazoline to this compound and are observing significant byproduct formation, making purification difficult. What are these impurities, and how can we minimize them?

Answer:

The Sandmeyer reaction, while powerful, is prone to side reactions, especially if not carefully controlled.[3] The key intermediate is the diazonium salt, which can be unstable and undergo various undesired transformations.[4]

  • Phenol Formation: The diazonium salt can react with water to form 2-hydroxyquinazoline (quinazolin-2-one), which can be difficult to separate from the starting material.

  • Radical-Mediated Byproducts: The reaction proceeds through a radical mechanism, which can lead to the formation of biaryl compounds (coupling of two quinazoline radicals) or other undesired products.[3][5]

  • Incomplete Diazotization: If the diazotization of 2-aminoquinazoline is incomplete, the unreacted starting material will remain in the final product.

Strategies to Minimize Impurity Formation:

  • Temperature Control: The diazotization step should be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[6]

  • Control of Acidity: The reaction is typically performed in a strongly acidic medium (e.g., HBr) to prevent the formation of diazoamino compounds and to stabilize the diazonium salt.

  • Efficient Removal of Nitrogen Gas: The decomposition of the diazonium salt generates nitrogen gas. On a large scale, inefficient gas evolution can lead to foaming and poor mixing, affecting the reaction outcome.

  • Use of a Catalyst: The presence of a copper(I) catalyst (e.g., CuBr) is crucial for the efficient conversion of the diazonium salt to the desired aryl bromide and to minimize side reactions.[3][6]

Visualizing the Sandmeyer Reaction and Side Reactions:

cluster_byproducts Byproducts start 2-Aminoquinazoline diazonium Quinazoline-2-diazonium Salt start->diazonium NaNO₂, HBr (0-5 °C) product This compound diazonium->product CuBr, Heat phenol Quinazolin-2-one diazonium->phenol H₂O biaryl Biaryl Impurities diazonium->biaryl Radical Coupling

Caption: Key transformations in the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when working with phosphorus oxybromide (POBr₃) on a large scale?

A1: Phosphorus oxybromide is a corrosive and water-reactive substance that requires careful handling.[1] Key safety considerations include:

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, a face shield, and a chemical-resistant apron or suit.[4]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling corrosive vapors.[4]

  • Moisture Sensitivity: POBr₃ reacts violently with water, releasing heat and corrosive hydrogen bromide (HBr) gas.[1] Ensure all equipment is dry and the reaction is performed under an inert atmosphere.

  • Quenching: The quenching of the reaction mixture is highly exothermic and should be done slowly and with efficient cooling.

Q2: How can I effectively monitor the progress of my this compound synthesis on a large scale?

A2: In-process control (IPC) is crucial for successful scale-up. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction as it can provide quantitative information on the consumption of starting materials and the formation of the product and any byproducts.[7] Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative check.

Q3: My crude this compound is an oil/waxy solid that is difficult to handle and purify. What can I do?

A3: This is often due to the presence of impurities that depress the melting point of the product.

  • Initial Purification: An acid-base workup can be effective. Dissolving the crude product in an organic solvent and washing with a dilute acid will extract the basic this compound into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted.

  • Crystallization: Finding a suitable solvent system for recrystallization is key.[2][8] A mixed solvent system, such as ethanol/water or isopropanol/heptane, can be effective. The goal is to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures, while the impurities remain in solution.

Q4: What are the typical physical properties of this compound?

A4: Knowing the physical properties is essential for purification and handling.

PropertyValueSource
Molecular Weight209.04 g/mol [9]
Melting Point104-106 °C[9]
AppearanceOff-white to yellow crystalline solid
SolubilitySoluble in many organic solvents (e.g., dichloromethane, ethyl acetate, acetone), sparingly soluble in alcohols, and insoluble in water.

References

Technical Support Center: Refinement of Protocols for Synthesizing 2,4-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-disubstituted quinazolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this critical heterocyclic scaffold. Quinazolines are foundational structures in numerous pharmaceuticals, making their efficient and reliable synthesis a paramount concern in modern chemistry.[1] This document moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, offering robust troubleshooting strategies and validated protocols to overcome common synthetic hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic choices made before and during the synthesis of 2,4-disubstituted quinazolines.

Q1: What are the most common starting materials for synthesizing 2,4-disubstituted quinazolines?

The selection of starting materials is dictated by the desired substitution pattern, availability, and the chosen synthetic route. The most prevalent precursors include:

  • 2-Aminobenzonitriles: These are highly versatile for building the quinazoline core. They can react with organometallic reagents (like Grignard reagents) to form ketimine intermediates, which then cyclize, or participate in palladium-catalyzed three-component reactions with aldehydes and arylboronic acids.[2][3]

  • 2-Aminobenzophenones or other 2-Aminoaryl Ketones: These are classic starting points, often condensed with aldehydes and a nitrogen source (like ammonium acetate) in a one-pot reaction to form the 2,4-disubstituted ring system.[4][5]

  • Anthranilamides: These can undergo condensation with aldehydes, followed by an oxidative cyclization to yield quinazolinones, which can be further functionalized.[6][7]

  • 2-Aminobenzylamines: These react readily with aldehydes or alcohols in the presence of an oxidant or a dehydrogenative catalyst to form the quinazoline ring.[1][2]

Q2: How critically does solvent selection impact the reaction outcome?

Solvent choice is one of the most critical parameters in quinazoline synthesis and can dramatically influence both yield and product selectivity.[8] The polarity of the solvent often dictates the reaction pathway.

For instance, in certain syntheses, a polar aprotic solvent (e.g., DMSO, DMF) or a polar protic solvent (e.g., ethanol, water) is essential for high yields.[8][9][10] These solvents can effectively solvate charged intermediates and reagents, promoting the desired C(sp²)-N bond formation required for the quinazoline ring. In contrast, non-polar solvents like toluene or THF can sometimes favor the formation of benzimidazole side products or may be completely ineffective due to poor solubility of reactants or stabilization of undesired transition states.[8][9][11]

Q3: What is the role of the catalyst and/or base in the synthesis?

Catalysts and bases are crucial for activating substrates and facilitating the key bond-forming and cyclization steps.

  • Bases: The base is often required to deprotonate a nitrogen or carbon atom, generating a nucleophile that initiates cyclization. The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., DABCO) depends on the specific reaction mechanism, substrate sensitivity, and solvent system.[8] Incorrect base strength can lead to incomplete reactions and low yields.[8]

  • Catalysts: A wide array of catalysts are employed, particularly transition metals.

    • Copper Catalysts (e.g., CuCl, Cu(OTf)₂): Often used in oxidative C-H amination and cascade reactions, facilitating the cyclization and aromatization steps.[1][2]

    • Palladium Catalysts (e.g., Pd(OAc)₂): Essential for multi-component reactions involving cross-coupling steps, such as those using arylboronic acids.[2][12]

    • Iron, Cobalt, and Ruthenium Catalysts: These are also employed for various dehydrogenative coupling and C-H activation strategies, offering alternative, often more economical, pathways.[1][2][13][14]

    • Lewis Acids (e.g., TMSOTf): Can be used under metal-free conditions to activate nitriles for cyclization.[4][15]

Q4: Are there established "green" or solvent-free methods for quinazoline synthesis?

Yes, significant progress has been made in developing more environmentally benign protocols. These methods are highly advantageous as they reduce waste and simplify product work-up.

  • Microwave Irradiation: This technique can dramatically shorten reaction times and often allows for solvent-free conditions. Reactions of 2-aminobenzophenones with aldehydes and ammonium acetate, for example, proceed efficiently under microwave heating without any solvent.[5][15]

  • Ultrasonic Irradiation: Similar to microwaves, ultrasound can promote reactions under solvent- and catalyst-free conditions, leading to high yields at ambient temperatures.[16]

  • Water as a Solvent: In certain reactions, such as the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂, water has been shown to be an excellent solvent, providing yields comparable or superior to polar organic solvents like DMF.[9][11]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental issues.

Problem: Low or No Product Yield

A low yield is the most common issue. A systematic investigation of reaction parameters is the key to resolving it.

G start Low Yield Observed (via TLC/LC-MS) check_purity Verify Purity of Starting Materials (NMR, GC-MS, m.p.) start->check_purity Step 1 check_solubility Confirm Reactant Solubility check_purity->check_solubility If pure check_temp Optimize Reaction Temperature check_solvent Screen Solvents (Polar vs. Non-Polar) check_temp->check_solvent If no improvement check_catalyst Verify Catalyst/Base Activity & Loading check_solvent->check_catalyst If no improvement success Yield Improved check_catalyst->success Optimization Complete check_solubility->check_temp If soluble

Caption: A systematic workflow for troubleshooting low reaction yields.

Possible Cause Recommended Action & Explanation
1. Poor Quality of Starting Materials Action: Verify the purity of all reactants (e.g., 2-aminobenzonitriles, aldehydes) using NMR, GC-MS, or melting point analysis.[9] Explanation: Impurities can act as catalyst poisons or participate in side reactions, consuming reactants and reducing the yield of the desired product. Aldehydes are particularly prone to oxidation; purification by distillation or recrystallization may be necessary.[9]
2. Suboptimal Reaction Temperature Action: Perform small-scale temperature screening (e.g., room temperature, 50 °C, 80 °C, 120 °C).[9] Explanation: Many quinazoline syntheses, such as those involving cyclization or dehydrogenation, have a significant activation energy barrier and require heating to proceed at a reasonable rate. However, excessive heat can cause decomposition of reactants or products.
3. Incorrect Solvent Choice / Poor Solubility Action: If using a non-polar solvent (e.g., toluene), switch to a polar aprotic (e.g., DMSO, DMF) or polar protic (e.g., ethanol) solvent.[8][9] Ensure all reactants are soluble at the reaction temperature. Explanation: Poor solubility limits reaction rates by preventing reactants from interacting effectively.[8] As discussed in the FAQ, solvent polarity is also critical for directing the reaction toward the quinazoline product instead of side products.[2][8]
4. Inactive or Inefficient Catalyst/Base Action: Use a fresh batch of catalyst and ensure it has been stored properly. Optimize the catalyst loading. If using a base, consider screening bases of different strengths. Explanation: Catalysts can degrade over time or be poisoned by impurities.[9] The concentration of the catalyst and the strength of the base are often finely tuned parameters that directly impact reaction kinetics and yield.[8]
Problem: Formation of Significant Side Products
Possible Cause Recommended Action & Explanation
1. Formation of Benzimidazoles Action: Switch from a non-polar solvent (e.g., toluene) to a polar solvent (e.g., DMF, DMSO, water).[2][8] Explanation: This is a classic example of solvent-directed selectivity. The reaction of amidines can proceed via two pathways. Polar solvents favor the C(sp²)-N bond formation needed for the quinazoline ring, while non-polar solvents may favor a competing C(sp³)-C(sp²) bond formation that leads to benzimidazoles.[2][8]
Problem: Difficulty in Product Purification
Possible Cause Recommended Action & Explanation
1. Product Fails to Crystallize or Precipitates as an Oil Action: Perform a systematic recrystallization solvent screening. Test the solubility of the crude product in various solvents at room and elevated temperatures to find a system where the product is highly soluble when hot and poorly soluble when cold.[9] Explanation: A proper recrystallization solvent is critical for obtaining high-purity crystalline material. Using a solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) can often provide the ideal solubility profile.
2. Product is Lost on the Silica Gel Column Action: Consider switching the stationary phase to neutral or basic alumina, as the acidic nature of silica can irreversibly bind basic nitrogen-containing compounds like quinazolines. Alternatively, try pre-treating the silica gel with a small amount of triethylamine in the eluent to neutralize active sites. Explanation: The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery.[9]

Section 3: Reference Experimental Protocol

This section provides a detailed, step-by-step protocol for a common and reliable synthesis of 2,4-disubstituted quinazolines via a one-pot, three-component reaction.

Synthesis of 2,4-Diarylquinazolines from 2-Aminobenzophenone, an Aldehyde, and Ammonium Acetate

This method is robust and benefits from readily available starting materials.[4][5]

G A 2-Aminobenzophenone + Aldehyde C Imination & Condensation A->C B Ammonium Acetate (NH3 Source) B->C D Dihydroquinazoline Intermediate C->D E Oxidation / Aromatization (e.g., air, H2O2) D->E F 2,4-Disubstituted Quinazoline E->F

Caption: Simplified mechanism for three-component quinazoline synthesis.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 1.0 eq)

  • Substituted Benzaldehyde (1.1 mmol, 1.1 eq)

  • Ammonium Acetate (NH₄OAc) (5.0 mmol, 5.0 eq)

  • Hydrogen Peroxide (H₂O₂) (30% aq. solution, 2.0 mmol, 2.0 eq) - as oxidant[4]

  • Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzophenone (1.0 mmol), the substituted benzaldehyde (1.1 mmol), ammonium acetate (5.0 mmol), and DMSO (5 mL).

  • Initiation: Begin stirring the mixture at room temperature to ensure homogeneity.

  • Oxidation: Add the hydrogen peroxide solution (2.0 mmol) dropwise to the stirring mixture.

  • Heating: Heat the reaction mixture to 60 °C in an oil bath.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the 2-aminobenzophenone spot and the appearance of a new, typically more UV-active, product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.[4]

  • Work-up: After the reaction is complete (as determined by TLC), cool the flask to room temperature. Pour the reaction mixture into a beaker containing 50 mL of cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 20 mL) to remove residual DMSO and ammonium salts.

  • Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2,4-disubstituted quinazoline.

Section 4: Comparative Data

The choice of solvent can have a profound impact on reaction yield. The following table, compiled from literature data, illustrates this effect for a representative quinazoline synthesis.

Table 1: Effect of Solvent on Quinazoline Synthesis Yield [9][11]

Entry Solvent Solvent Type Typical Yield (%) Comments
1Water (H₂O)Polar Protic85 - 95%Excellent yield, environmentally friendly.[11]
2Dimethylformamide (DMF)Polar Aprotic80 - 90%High yield, but higher boiling point can complicate removal.[11]
3Ethanol (EtOH)Polar Protic20 - 40%Often ineffective or gives low to moderate yields.[9]
4TolueneNon-Polar< 10%Ineffective, may promote side product formation.[9][11]
5Tetrahydrofuran (THF)Moderately Polar Aprotic< 10%Generally ineffective for this transformation.[9][11]

References

Preventing debromination in 2-Bromoquinazoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromoquinazoline. This guide is designed to provide expert insights and practical solutions to a common and frustrating side reaction: debromination . Our goal is to help you maximize the yield of your desired product by understanding and controlling the underlying chemical pathways.

Troubleshooting Guide: Rapid Problem Resolution

This section provides quick, actionable answers to the most common issues encountered during cross-coupling reactions with this compound.

Q1: My Suzuki-Miyaura coupling of this compound is yielding significant amounts of quinazoline. I'm seeing my starting material consumed, but not by forming the desired product. What's the first thing I should check?

A: The most likely culprits are your base and solvent system . Hydrodebromination, the formal replacement of bromine with hydrogen, is often facilitated by the generation of palladium hydride (Pd-H) species. Strong bases like sodium tert-butoxide (NaOtBu) or potassium hydroxide (KOH), especially in the presence of protic solvents (water, alcohols), can be a primary source of these hydride intermediates.[1][2]

  • Immediate Action:

    • Switch to an Anhydrous Solvent: Replace any protic or aqueous solvent systems with high-purity, anhydrous solvents like 1,4-dioxane or toluene. Ensure all glassware is rigorously dried.

    • Change the Base: Substitute your current base with a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are less prone to generating hydride species.[1] For particularly challenging couplings where solubility is an issue, consider using a soluble, anhydrous base like potassium trimethylsilanolate (TMSOK).[3]

Q2: I'm performing a Buchwald-Hartwig amination and observing debromination, even though I'm using an anhydrous solvent. What should I optimize next?

A: Your ligand and catalyst system is the next critical parameter. The core principle is to accelerate the desired C-N reductive elimination to outpace the competing debromination pathway.[4]

  • Immediate Action:

    • Use a Bulky, Electron-Rich Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to a modern biaryl phosphine ligand. Ligands such as XPhos, RuPhos, or BrettPhos are designed to promote rapid oxidative addition and reductive elimination, which are key to minimizing side reactions.[5] These bulky ligands create a steric environment around the palladium center that favors the coupling pathway over the formation and reaction of Pd-H species.[4][6][7]

    • Use a Pre-formed Catalyst: Instead of generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or, even better, a pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts ensure efficient and reliable generation of the active monoligated Pd(0) species, leading to more reproducible results and often allowing for lower reaction temperatures.

Q3: I have to run my reaction at a high temperature (>100 °C) to get a good conversion rate, but this increases the amount of the debrominated byproduct. How can I solve this dilemma?

A: This indicates that your catalytic system is not active enough at lower temperatures, forcing you into a thermal regime where side reactions like debromination become more favorable.

  • Immediate Action:

    • Increase Catalyst Activity: The solution is not to lower the temperature with a suboptimal catalyst (which will stall the reaction), but to use a more active catalyst system that functions efficiently at a lower temperature (e.g., 60-80 °C). As mentioned in the previous point, switching to a more advanced ligand/precatalyst combination is the most effective strategy here.[5]

    • Optimize Catalyst Loading: While seemingly counterintuitive, sometimes slightly increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can drive the productive cycle to completion faster and at a lower temperature, thereby reducing the overall amount of debromination. However, this should be done in conjunction with an optimized ligand.

Frequently Asked Questions (FAQs): Understanding the Chemistry

This section delves deeper into the mechanisms and principles governing the debromination of this compound.

FAQ 1: What is the precise mechanism of debromination in palladium-catalyzed reactions?

Debromination, or hydrodehalogenation, is a catalytic side reaction that competes with the desired cross-coupling pathway. The key culprit is the formation of a palladium hydride (Pd-H) species. This species can arise from several sources:

  • β-Hydride Elimination: From alkoxide bases or alcohols present in the reaction.[1]

  • Reaction with Water: Trace amounts of water can react with the palladium complex and base.

  • Amine Reagents: Primary and secondary amines used in Buchwald-Hartwig reactions can, in some cases, act as a hydride source.[4]

  • Solvents: Solvents like DMF can decompose at high temperatures to generate hydride sources.

Once formed, the Pd-H species can intercept the catalytic cycle, leading to the undesired product as illustrated below.

Caption: Competing catalytic cycles in cross-coupling reactions.

FAQ 2: How does ligand choice specifically prevent debromination?

Ligands dictate the kinetics and stability of intermediates in the catalytic cycle. The success of modern biaryl phosphine ligands in suppressing debromination stems from two primary effects:

  • Accelerated Reductive Elimination: These ligands are both bulky and electron-donating. The electron-donating character increases electron density on the palladium center, which promotes the rate-limiting reductive elimination step to form the desired C-C or C-N bond.[8] By making this step kinetically fast, the palladium complex spends less time in a state where it could be intercepted by a hydride source.[4]

  • Steric Shielding: The bulk of the ligand provides a sterically hindered environment around the metal. This can disfavor the approach and coordination of smaller, undesired species that might lead to catalyst decomposition or the formation of palladium hydrides.[5][6]

FAQ 3: Which bases are considered "safer" to use, and why is the choice so critical?

The choice of base is critical because it can be a direct or indirect source of the hydride that causes debromination.

Base CategoryExamplesRisk of DebrominationRationale
Alkoxides/Hydroxides NaOtBu, KOtBu, NaOH, KOHHigh Can undergo β-hydride elimination (alkoxides) or react with protic impurities to generate hydride species. Their high basicity can also promote side reactions.[1]
Inorganic Carbonates K₂CO₃, Cs₂CO₃Low to Medium Generally considered safer. They are less basic than alkoxides and are not direct hydride donors. Debromination risk increases mainly if significant water is present.[2]
Inorganic Phosphates K₃PO₄Low An excellent choice for many cross-couplings, particularly Suzuki reactions. It has sufficient basicity to facilitate transmetalation without promoting hydride formation.[9]
Anhydrous Soluble Bases TMSOK, LiHMDSLow These strong, non-nucleophilic bases are highly effective in anhydrous conditions. They are particularly useful in Buchwald-Hartwig aminations.[3][10]

Caption: Comparison of common bases and their associated risk of causing debromination.

Validated Experimental Protocols

Adherence to rigorous experimental technique is paramount. The following protocol provides a reliable starting point for minimizing debromination in a Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is optimized to suppress hydrodebromination by using a modern catalyst system under anhydrous conditions.

G start Start: Prepare Glassware step1 1. Add Solids: - this compound (1.0 equiv) - Arylboronic Acid (1.2 equiv) - K₃PO₄ (2.0 equiv) start->step1 step2 2. Add Catalyst System: - Pd₂(dba)₃ (0.015 equiv, 1.5 mol%) - XPhos (0.033 equiv, 3.3 mol%) step1->step2 step3 3. Seal & Degas: - Seal vessel with a septum. - Evacuate and backfill with Argon (3 cycles). step2->step3 step4 4. Add Solvent: - Add anhydrous 1,4-Dioxane via syringe. step3->step4 step5 5. Heat Reaction: - Stir and heat to 80-90 °C. - Monitor by TLC or LC-MS. step4->step5 step6 6. Quench & Workup: - Cool to RT. - Quench with water. - Extract with EtOAc. step5->step6 end End: Purification step6->end

Caption: Workflow for a debromination-resistant Suzuki coupling.

Methodology Details:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid partner, and finely ground potassium phosphate (K₃PO₄).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).

  • Degassing: Seal the vial with a septum cap. Connect it to a Schlenk line and perform at least three cycles of evacuating the atmosphere and backfilling with inert gas (Argon or Nitrogen). This step is critical to remove oxygen, which can deactivate the catalyst.[11]

  • Solvent Addition: Add the required volume of anhydrous solvent (e.g., 1,4-dioxane or toluene) via a dry syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-100 °C for this catalyst system). Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromoquinazoline and 2-Chloroquinazoline in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of modern therapeutic design. Its derivatives are integral to a wide array of pharmaceuticals, acting as potent kinase inhibitors, antihypertensive agents, and more. The functionalization of this privileged heterocycle, particularly at the 2-position, is a critical step in the synthesis of novel drug candidates. This guide provides an in-depth technical comparison of two common starting materials for this purpose: 2-bromoquinazoline and 2-chloroquinazoline, focusing on their reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Introduction: The Quinazoline Core in Medicinal Chemistry

The quinazoline framework is a bicyclic aromatic heterocycle that serves as a versatile scaffold in drug discovery. The ability to introduce a diverse range of substituents at the 2- and 4-positions allows for the fine-tuning of a molecule's pharmacological properties. Nucleophilic substitution is a primary method for achieving this functionalization, with 2-haloquinazolines being key intermediates. The choice between a bromo or chloro substituent at the 2-position can significantly impact reaction conditions, yields, and overall synthetic strategy. This guide aims to elucidate the nuanced differences in their reactivity, providing a scientifically grounded framework for making informed decisions in the laboratory.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Haloquinazolines

Unlike aliphatic systems where the SN1 and SN2 mechanisms prevail, nucleophilic substitution on electron-deficient aromatic rings like quinazoline proceeds via a two-step addition-elimination mechanism, known as SNAr.[1][2][3]

The key steps are:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] This step is typically the rate-determining step of the reaction.

  • Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored by the departure of the halide ion.

Experimental_Workflow cluster_1 Experimental Workflow: Amination of 2-Haloquinazoline A 1. Reaction Setup - Add 2-haloquinazoline, amine, and solvent to a reaction vessel. B 2. Addition of Base - Add a suitable base (e.g., K₂CO₃, DIPEA). A->B C 3. Heating and Monitoring - Heat the reaction mixture (e.g., 80-120 °C). - Monitor progress by TLC or LC-MS. B->C D 4. Work-up - Cool the reaction mixture. - Perform aqueous extraction. C->D E 5. Purification - Dry the organic layer. - Concentrate in vacuo. - Purify by column chromatography. D->E F 6. Characterization - Obtain ¹H NMR, ¹³C NMR, and MS data. E->F

References

A Senior Application Scientist's Guide to Validating EGFR Inhibition by 2-Bromoquinazoline Derivatives Using Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing molecular docking to validate and compare the potential of novel 2-bromoquinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). While extensive experimental data on this compound derivatives specifically is still emerging in the public domain, this guide establishes a robust methodology for their evaluation, using clinically approved inhibitors and other classes of bromo-substituted quinazolines as benchmarks for comparison. Our focus is on the causality behind experimental choices, ensuring a self-validating system for rigorous scientific inquiry.

The Rationale: EGFR as a Prime Target and the Promise of the Quinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Upon binding with its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2] This phosphorylation event triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[2]

In many forms of cancer, aberrant EGFR signaling, driven by overexpression or mutations, leads to uncontrolled cell proliferation and resistance to apoptosis, making it a well-validated and attractive therapeutic target.[3][4] The development of small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for the binding site in the EGFR kinase domain has revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC).[4][5]

Within the landscape of EGFR inhibitors, the quinazoline nucleus has emerged as a privileged scaffold.[6] This is due to its structural ability to form key interactions within the ATP-binding pocket of the EGFR kinase domain.[6] Several FDA-approved first-generation EGFR inhibitors, including gefitinib and erlotinib, are built upon this 4-anilinoquinazoline framework.[5] The exploration of novel substitutions on this scaffold, such as the introduction of a bromine atom, is a key strategy in the quest for inhibitors with improved potency, selectivity, and pharmacokinetic profiles. While research has highlighted the potential of 6-bromo and other bromo-substituted quinazolines, this guide provides the framework to specifically evaluate derivatives with the less-explored 2-bromo substitution.[1][7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding P P EGFR->P Dimerization & Autophosphorylation RAS RAS-RAF-MAPK Pathway P->RAS PI3K PI3K-AKT Pathway P->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Inhibitor This compound Derivative (TKI) Inhibitor->P Inhibition

Caption: EGFR signaling pathway and the mechanism of TKI inhibition.

The Tool: Molecular Docking for In Silico Validation

Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[7][8] It is an indispensable tool in structure-based drug design, allowing for the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern binding affinity.[9] The process involves two main steps: sampling the conformational space of the ligand within the protein's active site and then ranking these poses using a scoring function to estimate the binding affinity.[8]

For validating potential EGFR inhibitors, docking allows us to:

  • Predict Binding Poses: Visualize how a this compound derivative fits into the ATP-binding pocket of EGFR.

  • Identify Key Interactions: Determine the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

  • Estimate Binding Affinity: Quantify the strength of the interaction using scoring functions (e.g., kcal/mol), which serves as a proxy for inhibitory potency.

  • Compare with Known Inhibitors: Benchmark the performance of novel compounds against established drugs like gefitinib and erlotinib.

Comparative Framework: Establishing Benchmarks

A critical aspect of validating novel compounds is comparing their performance against established standards. In the context of EGFR inhibition, the following compounds serve as essential benchmarks.

Compound Class Typical Docking Score (kcal/mol) Reported IC50 (EGFR) Key Interactions
Gefitinib 1st Gen. Quinazoline-9.0 to -11.025-57 nMH-bond with Met793 in the hinge region.
Erlotinib 1st Gen. Quinazoline-9.0 to -12.02.0 nM[9]H-bond with Met793 in the hinge region.
Lapatinib Dual EGFR/HER2-9.5 to -11.510.8 nM[9]H-bond with Met793, interactions with Thr790.
Compound 21 6-Bromo-quinazolineNot widely reported46.1 nM[6](Predicted) H-bond with Met793.

Note: Docking scores can vary based on the specific software, force field, and docking protocol used. The values presented are representative ranges found in the literature. IC50 values are also context-dependent.

Experimental Protocol: A Step-by-Step Workflow for Docking Analysis

This protocol outlines a standardized workflow for performing molecular docking of this compound derivatives against the EGFR kinase domain using widely accepted software such as AutoDock Vina or Glide.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (e.g., PDB: 1M17) - Remove water/ligands - Add hydrogens - Assign charges Grid 3. Grid Box Generation - Center on co-crystallized ligand or key active site residues (e.g., Met793) PDB->Grid Ligand 2. Ligand Preparation (this compound derivative) - Draw 2D structure - Convert to 3D - Energy minimization Dock 4. Molecular Docking - Run docking algorithm (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Pose 5. Pose Analysis - Analyze binding mode - Identify key interactions (H-bonds, hydrophobic) Dock->Pose Score 6. Scoring & Comparison - Record binding energy - Compare with benchmarks (Gefitinib, Erlotinib) Pose->Score

Caption: A standardized workflow for molecular docking validation.

Step 1: Protein Preparation
  • Obtain the EGFR Structure: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is 1M17 , which is EGFR in complex with erlotinib.[7] This provides an excellent reference for the active conformation.

  • Prepare the Receptor: Using molecular modeling software (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera, PyMOL), prepare the protein by:

    • Removing all water molecules and co-crystallized ligands/ions.

    • Adding polar hydrogen atoms.

    • Assigning partial charges to the atoms (e.g., using the Gasteiger charge calculation method).

    • Repairing any missing side chains or atoms.

    • Causality: This step is crucial to ensure the protein structure is chemically correct and ready for the docking simulation. Missing hydrogens or incorrect charges can lead to inaccurate interaction calculations.

Step 2: Ligand Preparation
  • Create the 2D Structure: Draw the 2D chemical structure of your this compound derivative and the benchmark inhibitors (gefitinib, erlotinib) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D and Minimize Energy: Convert the 2D structures into 3D models. Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: Energy minimization finds the most stable, low-energy conformation of the ligand, which is the most likely conformation to be involved in binding. Docking with a high-energy, unstable conformer would yield unrealistic results.

Step 3: Grid Generation
  • Define the Binding Site: The docking simulation needs to be focused on the ATP-binding pocket. Define a "grid box" that encompasses this active site.

  • Center the Grid: The most reliable method is to center the grid box on the position of the co-crystallized ligand (erlotinib in PDB: 1M17). Ensure the box is large enough (e.g., 20x20x20 Å) to allow the ligand rotational and translational freedom.

    • Causality: The grid defines the search space for the docking algorithm. A well-placed grid ensures computational resources are focused on the relevant binding site, increasing the efficiency and accuracy of the simulation.

Step 4: Molecular Docking Simulation
  • Select a Docking Program: Choose a validated docking program. AutoDock Vina is a widely used and effective open-source option. Commercial packages like Glide (Schrödinger) or GOLD are also excellent choices.

  • Execute the Docking Run: Input the prepared protein and ligand files into the docking software and run the simulation. The algorithm will generate multiple possible binding poses (typically 9-10) for the ligand within the grid box and calculate a binding affinity score for each.

Step 5: Analysis of Results
  • Examine the Top-Ranked Pose: The pose with the lowest binding energy (most negative value) is considered the most favorable.

  • Visualize Interactions: Load the docked complex (protein + top-ranked ligand pose) into a molecular visualization tool (PyMOL, Chimera).

  • Identify Key Interactions: Analyze the interactions between your this compound derivative and the EGFR active site residues. Pay close attention to:

    • Hydrogen Bonds: Look for a hydrogen bond between one of the quinazoline nitrogens and the backbone amide of Met793 in the hinge region. This is a hallmark interaction for potent quinazoline-based EGFR inhibitors.

    • Hydrophobic Interactions: Identify interactions with hydrophobic residues such as Leu718, Val726, Ala743, and Leu844.

    • Role of the Bromo Group: Investigate where the 2-bromo substituent is positioned. Does it form halogen bonds or occupy a specific hydrophobic pocket?

  • Compare with Benchmarks: Repeat the analysis for gefitinib and erlotinib. Compare the binding mode, key interactions, and binding affinity scores of your novel compound to these established inhibitors. A this compound derivative with a more favorable (more negative) binding energy and similar or stronger key interactions would be considered a promising candidate for further in vitro testing.

Synthesizing the Data: What to Look For

A successful this compound derivative would ideally exhibit:

  • A Favorable Binding Energy: A docking score comparable to or better (more negative) than erlotinib or gefitinib.

  • Canonical Hinge Binding: A clear hydrogen bond with the backbone of Met793.

  • Optimal Hydrophobic Pocket Filling: The anilino and bromo-quinazoline portions of the molecule should occupy the hydrophobic pockets of the active site effectively.

  • Structural Stability: The predicted pose should be sterically reasonable and not introduce any significant strain.

By following this rigorous, self-validating protocol, researchers can confidently assess the potential of novel this compound derivatives as EGFR inhibitors. This in silico validation provides a strong foundation and rationale for prioritizing compounds for synthesis and subsequent experimental evaluation in enzymatic and cell-based assays.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Bromoquinazoline: Characterization by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and medicinal chemistry, the precise and unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. Among these, the quinazoline scaffold is of paramount importance due to its prevalence in a wide array of pharmacologically active molecules. This guide provides an in-depth technical comparison of the spectroscopic analysis of 2-Bromoquinazoline, with a primary focus on characterization using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While direct experimental spectra for this compound are not widely available in the public domain, this guide synthesizes data from closely related quinazoline derivatives and fundamental NMR principles to provide a robust framework for its characterization.[1][2] We will also explore alternative and complementary spectroscopic techniques that, when used in concert with NMR, provide a holistic and validated structural confirmation.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the structure of organic molecules in solution.[3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule such as this compound, ¹H and ¹³C NMR are indispensable for confirming the integrity of the quinazoline core and the specific position of the bromo-substituent.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is highly sensitive to its electronic environment. In this compound, the protons on the fused benzene ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the bromine atom at the 2-position will influence the precise chemical shifts of these protons.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it offers a direct view of the carbon skeleton. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single resonance. The carbon atom directly bonded to the bromine (C2) is expected to be significantly influenced by the halogen's electronegativity and will have a characteristic chemical shift.

Predicted Spectroscopic Data for this compound

Based on the analysis of various quinazoline derivatives and the known effects of substituents on NMR spectra, the following tables present the predicted ¹H and ¹³C NMR data for this compound.[4][5][6] These predictions serve as a valuable reference for researchers synthesizing or working with this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~9.3Singlet-
H-5~8.1Doublet~8.0
H-6~7.7Triplet~7.5
H-7~7.9Triplet~7.5
H-8~8.0Doublet~8.0

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~155
C-4~152
C-4a~128
C-5~129
C-6~128
C-7~134
C-8~127
C-8a~150

A Comparative Look: Alternative and Complementary Analytical Techniques

While NMR is the cornerstone of structural elucidation, a multi-technique approach provides a more complete and validated characterization. The following table compares NMR with other common spectroscopic methods used for analyzing heterocyclic compounds.

Table 3: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed connectivity, chemical environment of atoms, stereochemistry.Unambiguous structure determination.Lower sensitivity, requires soluble samples.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, small sample amount needed.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (C=N, C-Br, aromatic C-H).Fast, non-destructive.Provides limited information on the overall structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic conjugation system.Simple, quantitative for concentration determination.Not specific for detailed structural analysis.

Experimental Protocols

Acquisition of High-Quality NMR Spectra

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of this compound. The specific parameters may need to be optimized based on the available instrumentation and sample concentration.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Acquire the spectrum at room temperature.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

3. ¹³C NMR Acquisition:

  • Use the same instrument as for ¹H NMR.

  • Acquire a proton-decoupled spectrum.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on sample concentration.

Visualizing the Workflow and Structural Analysis

The following diagrams illustrate the general workflow for spectroscopic characterization and the key correlations in the NMR analysis of this compound.

G cluster_0 Spectroscopic Characterization Workflow Synthesis of this compound Synthesis of this compound Sample Preparation Sample Preparation Synthesis of this compound->Sample Preparation Purified Compound NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Dissolved Sample Mass Spectrometry Mass Spectrometry NMR Analysis->Mass Spectrometry Data Integration & Structural Confirmation Data Integration & Structural Confirmation NMR Analysis->Data Integration & Structural Confirmation IR Spectroscopy IR Spectroscopy Mass Spectrometry->IR Spectroscopy Mass Spectrometry->Data Integration & Structural Confirmation UV-Vis Spectroscopy UV-Vis Spectroscopy IR Spectroscopy->UV-Vis Spectroscopy IR Spectroscopy->Data Integration & Structural Confirmation UV-Vis Spectroscopy->Data Integration & Structural Confirmation

Caption: General workflow for the spectroscopic characterization of this compound.

G cluster_1 NMR Structural Correlation for this compound H_NMR ¹H NMR Aromatic Protons (H4-H8) Chemical Shifts Coupling Constants Structure This compound Structure Fused Benzene Ring Pyrimidine Ring C2-Br Bond H_NMR->Structure Proton Environment C_NMR ¹³C NMR Aromatic Carbons (C4-C8a) C2-Br Carbon C4 Carbon C_NMR->Structure Carbon Skeleton Structure->H_NMR Spin-Spin Coupling Structure->C_NMR Substituent Effects

Caption: Correlation of NMR data to the structure of this compound.

Conclusion

References

A Senior Application Scientist's Guide to Validating Apoptosis Induction by 2-Bromoquinazoline Analogs via Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Quest for Targeted Cancer Therapy

In the landscape of modern oncology, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent anti-tumor activity.[1][2] Several quinazoline-based drugs, such as Gefitinib and Erlotinib, have received FDA approval, primarily functioning as kinase inhibitors.[2][3] Our focus here is on a specific subclass: 2-Bromoquinazoline analogs. These novel synthetic compounds are gaining attention for their potential to selectively kill cancer cells, a mechanism often attributed to the induction of programmed cell death, or apoptosis.[3][4]

Apoptosis is a cell's intrinsic suicide program, a tightly regulated process essential for tissue homeostasis and the elimination of damaged or cancerous cells.[5][6] A key strategy in cancer drug development is to identify compounds that can specifically trigger this pathway in malignant cells.[6] Therefore, rigorously validating that a new compound, such as a this compound analog, indeed induces apoptosis is a critical step in its preclinical evaluation.

This guide provides an in-depth comparison of flow cytometry-based methodologies for validating apoptosis. As a high-throughput, quantitative, and single-cell analysis platform, flow cytometry is an indispensable tool for dissecting the complex series of events that define the apoptotic process.[7][8] We will move beyond simple protocols to explore the causality behind experimental choices, enabling researchers to build a robust, multi-parametric case for the pro-apoptotic activity of their compounds.

The Rationale: Why Flow Cytometry is the Gold Standard for Apoptosis Validation

Flow cytometry offers unparalleled advantages for studying apoptosis. Its ability to analyze thousands of cells per second provides statistical robustness, while its multi-parameter capabilities allow for the simultaneous assessment of several apoptotic hallmarks within the same cell.[9][10] This is crucial because apoptosis is a dynamic process, and relying on a single marker can be misleading.[7] A comprehensive validation strategy involves probing different stages of the cell death cascade.

G cluster_0 Apoptotic Cascade cluster_1 Flow Cytometry Assays Initiation Initiation Early Phase Early Phase Initiation->Early Phase Caspase-8 Assay Caspase-8 Assay (Extrinsic Pathway) Initiation->Caspase-8 Assay MMP Assay Mitochondrial Potential (Intrinsic Pathway) Initiation->MMP Assay Mid Phase Mid Phase Early Phase->Mid Phase Annexin V Assay Annexin V Staining (PS Externalization) Early Phase->Annexin V Assay Late Phase Late Phase Mid Phase->Late Phase Caspase-3/7 Assay Caspase-3/7 Assay (Execution Phase) Mid Phase->Caspase-3/7 Assay DNA Fragmentation DNA Fragmentation (Sub-G1 Analysis) Late Phase->DNA Fragmentation caption Fig 1. Mapping flow cytometry assays to the stages of apoptosis.

Caption: Fig 1. Mapping flow cytometry assays to the stages of apoptosis.

Core Methodology: Annexin V & Propidium Iodide (PI) Staining — The First Line of Inquiry

The most widely used flow cytometry assay for apoptosis detection is the dual staining with Annexin V and a viability dye like Propidium Iodide (PI).[5] This method provides a clear snapshot of the cell population, distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

The Scientific Principle: Unmasking the "Eat Me" Signal

In healthy, viable cells, the plasma membrane exhibits asymmetry; phospholipids like phosphatidylserine (PS) are strictly confined to the inner leaflet.[11][12] One of the earliest and most consistent hallmarks of apoptosis is the collapse of this asymmetry, leading to the exposure of PS on the outer surface of the cell membrane.[5][12] This externalized PS acts as an "eat-me" signal, flagging the apoptotic cell for removal by phagocytes.[12]

Annexin V is a cellular protein that has a high, calcium-dependent affinity for PS.[5][11] By conjugating Annexin V to a fluorochrome (e.g., FITC, PE, or APC), we can label cells that have begun to expose PS. Concurrently, we use PI, a fluorescent intercalating agent that stains DNA. PI is excluded by cells with an intact plasma membrane but can easily enter cells where membrane integrity has been lost—a characteristic of late apoptotic and necrotic cells.[5][13]

G Start Start Cell_Culture Seed & Treat Cells Treat with this compound analog Include vehicle control (e.g., DMSO) Include positive control (e.g., Staurosporine) Start->Cell_Culture Harvest Harvest Cells Collect both adherent and floating cells Wash with cold 1X PBS Cell_Culture->Harvest Resuspend Resuspend in Binding Buffer Count cells Resuspend at 1x10^6 cells/mL in 1X Annexin V Binding Buffer Harvest->Resuspend Stain Stain with Reagents To 100 µL of cell suspension, add: - Fluorochrome-conjugated Annexin V - Propidium Iodide (PI) Resuspend->Stain Incubate Incubate 15-20 minutes Room Temperature In the dark Stain->Incubate Analyze Analyze via Flow Cytometry Add 400 µL Binding Buffer Analyze immediately Excitation/emission appropriate for fluors Incubate->Analyze End End Analyze->End caption Fig 2. Standard workflow for Annexin V/PI apoptosis assay.

Caption: Fig 2. Standard workflow for Annexin V/PI apoptosis assay.

Experimental Protocol: Annexin V-FITC / PI Staining

This protocol is a self-validating system, incorporating necessary controls for accurate data interpretation.

  • Cell Preparation and Treatment:

    • Seed your target cancer cell line (e.g., MCF-7, A549) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with various concentrations of the this compound analog for a predetermined time course (e.g., 24, 48 hours).

    • Essential Controls:

      • Negative Control: Vehicle-treated cells (e.g., 0.1% DMSO).

      • Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours).

      • Compensation Controls: Single-stained samples (Annexin V-FITC only and PI only) are crucial for setting up proper fluorescence compensation on the cytometer.

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium, which will contain floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic method or brief trypsinization.

    • Combine the cells from the medium with the detached cells. This step is critical to avoid underrepresenting the apoptotic population.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet once with cold 1X PBS.[13]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[14]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (e.g., 50 µg/mL stock). The exact amounts should be optimized for your cell type and reagents.[12][13]

    • Gently vortex and incubate for 15-20 minutes at room temperature, protected from light.[13]

  • Flow Cytometric Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells, as the Annexin V binding is reversible.[11]

    • Analyze the samples on a flow cytometer as soon as possible. Use the single-stained controls to set compensation and the unstained control to set voltage gates.

Data Interpretation: The Four-Quadrant Plot

The results are visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

G y_axis PI Fluorescence → x_axis Annexin V Fluorescence → origin origin->y_axis origin->x_axis q1 Q1: Necrotic (Annexin V- / PI+) Membrane Damage q2 Q2: Late Apoptotic (Annexin V+ / PI+) PS Exposed, Membrane Damage q3 Q3: Live / Viable (Annexin V- / PI-) Healthy q4 Q4: Early Apoptotic (Annexin V+ / PI-) PS Exposed caption Fig 3. Interpreting the four-quadrant Annexin V vs. PI plot.

Caption: Fig 3. Interpreting the four-quadrant Annexin V vs. PI plot.

Cell PopulationAnnexin V StainingPI StainingBiological StateExpected % in Vehicle ControlExpected % in Analog-Treated
Q3 (Lower Left) NegativeNegativeViable, healthy cellsHigh (>90%)Decreased
Q4 (Lower Right) Positive NegativeEarly Apoptotic Low (<5%)Increased
Q2 (Upper Right) Positive Positive Late Apoptotic / Secondary Necrotic Low (<5%)Increased
Q1 (Upper Left) NegativePositiveNecrotic (due to injury)Very Low (<2%)May slightly increase

Comparative & Confirmatory Assays: Building a Mechanistic Narrative

While Annexin V/PI is an excellent primary assay, a robust validation requires corroborating evidence. Quinazoline derivatives are known to induce apoptosis through the intrinsic (mitochondrial) pathway, which involves caspase activation.[6][15] Therefore, probing these specific events strengthens the claim that the observed cell death is indeed programmed and provides mechanistic insight.

Mitochondrial Membrane Potential (ΔΨm) Assay

The Principle: A critical event in the intrinsic apoptotic pathway is Mitochondrial Outer Membrane Permeabilization (MOMP).[7] This leads to the collapse of the mitochondrial membrane potential (ΔΨm).[16][17] We can measure ΔΨm using cationic lipophilic dyes like TMRE, TMRM, or JC-1, which accumulate in healthy, energized mitochondria with a high negative charge.[7][17] In apoptotic cells, the collapse of ΔΨm prevents the dye from accumulating, resulting in a measurable decrease in fluorescence.[7]

Protocol Snapshot:

  • Treat cells with the this compound analog as before.

  • Incubate cells with a ΔΨm-sensitive dye (e.g., 100-200 nM TMRE) for 20-30 minutes at 37°C.

  • Wash and resuspend cells in PBS.

  • Analyze by flow cytometry. Apoptotic cells will show a significant shift to a lower fluorescence intensity compared to healthy cells.

Caspase Activation Assays

The Principle: Apoptosis is executed by a family of proteases called caspases.[18] The intrinsic pathway typically involves the activation of initiator caspase-9, which then cleaves and activates executioner caspases like caspase-3 and caspase-7.[19] These executioner caspases dismantle the cell.[20] Flow cytometry can detect active caspases using reagents like FLICA (Fluorescent Labeled Inhibitors of Caspases) or cell-permeant substrates that become fluorescent upon cleavage.[9][21] Detecting the activation of caspase-3/7 is a definitive marker that the cell is undergoing execution-phase apoptosis.[21]

Protocol Snapshot:

  • Treat cells with the this compound analog.

  • Add a cell-permeable caspase-3/7 reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) directly to the culture medium.[21]

  • Incubate for 30-60 minutes at 37°C.

  • Harvest cells, wash, and analyze by flow cytometry. A shift to bright green fluorescence indicates caspase-3/7 activation.

Comparison of Key Apoptosis Assays
AssayParameter MeasuredApoptotic StageKey AdvantageKey Consideration
Annexin V / PI Phosphatidylserine externalization and membrane permeability[5]Early to LateWidely used, distinguishes stagesPS externalization can occur in non-apoptotic scenarios; requires confirmation
Mitochondrial Potential Loss of ΔΨm[16][17]Early (Intrinsic Pathway)Provides direct evidence for mitochondrial involvementΔΨm can be affected by factors other than apoptosis
Caspase-3/7 Activity Activity of executioner caspases[20][21]Mid to LateConfirmatory, proves commitment to apoptotic deathA later event; may miss very early initiations
DNA Fragmentation DNA content (Sub-G1 peak)[7][10]LateSimple, uses a common DNA dye (PI)A very late marker; misses early events and can be confounded by necrosis

Synthesizing the Data: A Multi-Parametric Workflow for Robust Validation

To build an unassailable case for apoptosis induction by a this compound analog, a logical, multi-step approach is recommended. This ensures that the observed phenotype is not an artifact of a single assay but a consistent biological reality.

G Primary_Screen Primary Screen: Annexin V / PI Assay Decision_Apoptosis Significant increase in Annexin V+ cells? Primary_Screen->Decision_Apoptosis Conclusion_No Conclusion: No significant apoptosis at this time/dose Decision_Apoptosis->Conclusion_No No Mechanism_Study Mechanistic Confirmation Decision_Apoptosis->Mechanism_Study Yes MMP_Assay Mitochondrial Potential Assay (ΔΨm) Mechanism_Study->MMP_Assay Caspase_Assay Caspase-3/7 Activation Assay Mechanism_Study->Caspase_Assay Decision_MMP Loss of ΔΨm observed? MMP_Assay->Decision_MMP Decision_Caspase Caspase-3/7 activated? Caspase_Assay->Decision_Caspase Decision_MMP->Decision_Caspase Yes Conclusion_Inconclusive Conclusion: Mechanism is unclear or non-canonical. Further investigation needed. Decision_MMP->Conclusion_Inconclusive No Conclusion_Intrinsic Conclusion: Analog induces apoptosis via the intrinsic (mitochondrial) pathway Decision_Caspase->Conclusion_Intrinsic Yes Decision_Caspase->Conclusion_Inconclusive No caption Fig 4. A logical workflow for the comprehensive validation of apoptosis.

References

A Senior Application Scientist's Guide to Confirming Apoptosis by Bromoquinolines Using the DNA Laddering Assay

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and drug development, unequivocally demonstrating that a novel compound induces programmed cell death, or apoptosis, is a critical milestone. Among the various classes of investigational anticancer agents, bromoquinolines have shown promise, with studies indicating they can trigger potent antiproliferative and apoptotic effects in various cancer cell lines.[1][2] This guide provides an in-depth, experience-driven walkthrough of the DNA laddering assay—a cornerstone technique for confirming the hallmark biochemical event of late-stage apoptosis: internucleosomal DNA fragmentation.

We will move beyond a simple recitation of steps to explore the causality behind the protocol, ensuring a robust and self-validating experimental design. This guide is structured to empower you not just to perform the assay, but to understand its mechanistic underpinnings, interpret results with confidence, and contextualize its utility against alternative methods.

The Molecular Cascade: From Caspase-3 to DNA Fragmentation

The appearance of a "DNA ladder" on an agarose gel is the direct visual result of a precise and elegant molecular cascade. Understanding this pathway is crucial for interpreting your results and troubleshooting the assay. Apoptosis culminates in the activation of a family of cysteine proteases known as caspases.[3][4] The key executioner, caspase-3, is the primary actor in orchestrating the dismantling of the cell.

One of its critical targets is an inhibitor protein called the Inhibitor of Caspase-Activated DNase (ICAD) .[3][4] In a healthy, non-apoptotic cell, ICAD is complexed with and neutralizes its partner, Caspase-Activated DNase (CAD) .[5][6] Upon receiving an apoptotic signal—such as one initiated by a bromoquinoline compound—caspase-3 cleaves ICAD. This cleavage liberates CAD, which is then free to translocate into the nucleus.[3][4][7]

Once inside the nucleus, the active CAD endonuclease systematically cleaves the genomic DNA in the vulnerable linker regions between nucleosomes.[8] This enzymatic action generates a pool of DNA fragments that are multiples of approximately 180-200 base pairs, the length of DNA wrapped around a single histone octamer.[6][8] When separated by size via agarose gel electrophoresis, these fragments produce the distinct and characteristic ladder pattern that is considered a definitive marker of apoptosis.[6]

Apoptosis_DNA_Fragmentation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apoptotic_Stimulus Apoptotic Stimulus (e.g., Bromoquinoline) Caspase_Cascade Caspase Cascade Apoptotic_Stimulus->Caspase_Cascade Procaspase3 Procaspase-3 (Inactive) Caspase_Cascade->Procaspase3 activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 ICAD_CAD ICAD-CAD Complex (Inactive) Caspase3->ICAD_CAD cleaves ICAD CAD_free CAD (Active) ICAD_CAD->CAD_free ICAD_cleaved Cleaved ICAD ICAD_CAD->ICAD_cleaved Chromosomal_DNA Chromosomal DNA CAD_free->Chromosomal_DNA translocates & cleaves DNA DNA_Ladder DNA Fragments (~180 bp multiples) Chromosomal_DNA->DNA_Ladder

Caption: The apoptotic pathway leading to DNA fragmentation.

Field-Proven Protocol: DNA Laddering Assay with Bromoquinolines

This protocol is designed for maximum reliability. The rationale behind each critical step is explained to empower you to adapt it to your specific cell line and bromoquinoline derivative.

Part 1: Cell Treatment and Harvesting

The goal here is to generate a distinct population of apoptotic cells alongside appropriate controls.

  • Cell Seeding: Seed your chosen cancer cell line (e.g., HT29, HeLa, C6) in 6-well plates or 100 mm dishes. Allow cells to adhere and reach 70-80% confluency.

    • Expertise Note: Over-confluency can lead to spontaneous apoptosis or necrosis, confounding your results. Sub-confluent cells ensure nutrient availability and responsiveness to the drug.

  • Dose-Response and Time-Course: Treat cells with a range of concentrations of your bromoquinoline compound (e.g., 1 µM to 50 µM) for various time points (e.g., 12, 24, 48 hours).[9]

    • Trustworthiness: This is a self-validating step. An effective compound should show a dose- and time-dependent increase in apoptosis.

  • Essential Controls:

    • Negative Control: Treat cells with the vehicle (e.g., DMSO) at the highest volume used for the drug. This controls for any solvent-induced cytotoxicity.

    • Positive Control: Treat cells with a known apoptosis inducer like Staurosporine (1 µM) or H₂O₂ (500 µM) for a time known to induce a strong ladder in your cell line.[10][11] This validates that the assay itself is working correctly.

  • Harvesting All Cells: After incubation, collect both the floating cells (likely apoptotic) from the media by centrifugation and the adherent cells by scraping or gentle trypsinization. Pool them together.

    • Expertise Note: Apoptotic cells detach. Discarding the supernatant means discarding your data. Always pool floating and adherent populations.[12]

Part 2: Genomic DNA Extraction

The objective is to purely isolate genomic DNA, free from protein and RNA contamination that can interfere with electrophoresis.

  • Cell Lysis: Centrifuge the pooled cells and resuspend the pellet in 0.5 mL of TES Lysis Buffer (Tris-EDTA-SDS). Vortex vigorously.[6]

    • Causality: The SDS (a detergent) disrupts the cell and nuclear membranes, releasing the chromatin.

  • RNA Removal: Add 20 µL of RNase A solution (10 mg/mL) and incubate at 37°C for 60-120 minutes.[6]

    • Causality: RNA molecules are similar in size to small DNA fragments and will obscure the ladder if not removed.

  • Protein Removal: Add 20 µL of Proteinase K solution (20 mg/mL) and incubate at 50°C for at least 90 minutes or overnight.[6]

    • Causality: Proteinase K digests nuclear proteins, including histones, freeing the DNA. Incomplete protein removal results in DNA getting trapped in the well during electrophoresis.

  • DNA Precipitation (Optional but Recommended): For a cleaner sample, perform a standard phenol-chloroform extraction followed by ethanol precipitation. However, simpler methods that directly use the lysate can work but may be less clean.[13]

Part 3: Agarose Gel Electrophoresis and Visualization

This is the visualization stage where the presence or absence of the DNA ladder is confirmed.

  • Casting the Gel: Prepare a 1.5% to 2.0% agarose gel in 1x TAE or TBE buffer.[10][14][15]

    • Expertise Note: A higher percentage gel (1.5-2.0%) is crucial for resolving the small, ~180 bp fragments. A standard 1% gel will show the ladder as a compressed smear at the bottom.[14]

  • Loading the Samples: Mix 10-20 µL of your DNA sample with 6x loading buffer. Carefully load into the wells. Be sure to load a DNA size marker (e.g., a 100 bp ladder) in the first lane.[6]

  • Running the Gel: Apply a low, constant voltage, such as 35-50 Volts, for 3-4 hours or until the bromophenol blue dye front has migrated two-thirds of the way down the gel.[6][14]

    • Causality: Low voltage and a long run time provide the best possible resolution for small DNA fragments. High voltage will generate heat, potentially distorting the bands and reducing resolution.[14][16]

  • Staining and Visualization: Stain the gel in an ethidium bromide solution (0.5 µg/mL) or a safer alternative like SYBR Safe for 30 minutes.[6][17] Visualize the DNA under a UV transilluminator and document with a gel imaging system.[6]

Workflow_DNA_Laddering start 1. Seed & Treat Cells (Bromoquinoline +/- Controls) harvest 2. Harvest Cells (Pool Adherent & Floating) start->harvest lysis 3. Cell Lysis (TES Buffer) harvest->lysis rnase 4. RNase Treatment (37°C) lysis->rnase protease 5. Proteinase K Treatment (50°C) rnase->protease load_gel 6. Load DNA on 1.5-2.0% Agarose Gel protease->load_gel electrophoresis 7. Run Gel at Low Voltage (e.g., 40V for 3-4h) load_gel->electrophoresis visualize 8. Stain & Visualize (UV Transilluminator) electrophoresis->visualize analyze 9. Analyze Results (Ladder vs. Smear vs. Intact) visualize->analyze

Caption: Experimental workflow for the DNA laddering assay.

Data Interpretation and Presentation

A successful experiment will yield clear, interpretable results.

  • Negative Control (Vehicle): A single, bright band of high molecular weight (HMW) genomic DNA at the top of the gel, near the well.

  • Bromoquinoline-Treated Sample: A distinct "ladder" of DNA fragments, with the lowest band at ~180-200 bp and subsequent bands at multiples of this size. The HMW band may be diminished or absent.

  • Necrotic Control (optional, e.g., heat shock): A continuous smear of DNA fragments of all sizes, with no distinct bands. This is due to random DNA degradation.[8]

  • Positive Control (e.g., Staurosporine): A clear, sharp DNA ladder, confirming the assay's validity.

Example Data Summary: Bromoquinoline-X on HT29 Cells (48h)
Treatment GroupConcentration (µM)DNA Laddering ObservationInterpretation
Vehicle Control0 (DMSO)Intact HMW DNA band onlyNo apoptosis
Bromoquinoline-X5Faint laddering, prominent HMW bandLow level of apoptosis
Bromoquinoline-X10Clear laddering, diminished HMW bandModerate apoptosis
Bromoquinoline-X25Strong laddering, no HMW bandHigh level of apoptosis
Positive Control1 (Staurosporine)Very strong, sharp ladderingAssay Validated

A Comparative Perspective: Alternative Apoptosis Assays

The DNA laddering assay is a powerful confirmatory tool for late-stage apoptosis, but it is not without limitations. It is semi-quantitative and less sensitive than other methods.[18] A comprehensive study will often employ multiple assays to build a stronger case.

AssayPrincipleStage DetectedQuantitationKey AdvantagesKey Disadvantages
DNA Laddering Internucleosomal DNA cleavageLate Semi-quantitativeCost-effective, specific for apoptosis vs. necrosis, visually intuitive.[10][11]Low sensitivity, requires a large number of cells, not suitable for high-throughput.[18]
Annexin V/PI Staining Phosphatidylserine externalizationEarly to Late Quantitative (Flow Cytometry)Detects early apoptosis, distinguishes apoptotic vs. necrotic cells.Requires live, non-fixed cells; requires a flow cytometer.
TUNEL Assay Labels DNA strand breaks (nicks)Late Quantitative (Flow/Microscopy)Highly sensitive, can be used on tissue sections (in situ).[19]Can produce false positives in necrotic cells; can be more complex to perform.
Caspase-3/7 Activity Measures cleavage of a fluorogenic substrateMid to Late Quantitative (Plate Reader)Directly measures executioner caspase activity, high-throughput compatible.Does not confirm downstream events like DNA fragmentation.

References

Introduction: Targeting EGFR with Quinazoline Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small-cell lung cancer (NSCLC).[3][4] Consequently, the ATP-binding site of the EGFR kinase domain has become a prime target for therapeutic intervention.

The quinazoline scaffold has proven to be a highly effective framework for the development of potent and selective EGFR tyrosine kinase inhibitors (TKIs).[5][6] First-generation inhibitors like Gefitinib and Erlotinib, both featuring the 4-anilinoquinazoline core, compete reversibly with ATP, showing significant efficacy in patients with activating EGFR mutations.[4][7] However, the emergence of resistance, frequently through the T790M "gatekeeper" mutation, spurred the development of second-generation (e.g., Afatinib) and third-generation (e.g., Osimertinib) irreversible inhibitors.[4][8]

Molecular docking is an indispensable computational tool in modern drug discovery that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.[9][10] By simulating the interactions between a series of inhibitors and the EGFR kinase domain, we can gain critical insights into their structure-activity relationships (SAR), rationalize differences in potency, and guide the design of novel, more effective therapeutics.[11][12]

This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of quinazoline-based EGFR inhibitors. We will delve into the causality behind each experimental choice, from protein preparation to the validation and interpretation of results, ensuring a scientifically rigorous and insightful analysis.

Experimental Workflow: A Validated Protocol for Comparative Docking

A robust and reproducible docking protocol is foundational to any meaningful computational study. The following workflow is designed to be a self-validating system, incorporating best practices to ensure the reliability of the generated predictions.

Diagram of the Comparative Docking Workflow

Docking Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Docking & Validation cluster_analysis 3. Analysis Phase PDB Select & Download EGFR PDB Structure (e.g., 1M17, 4I23) PrepProt Prepare Protein: - Remove water, co-factors - Add polar hydrogens - Assign charges PDB->PrepProt Grid Grid Generation: Define binding site (centered on native ligand) PrepProt->Grid Ligands Prepare Ligands: - 2D to 3D conversion - Assign charges - Energy Minimization Docking Dock Quinazolines: Run docking algorithm (e.g., AutoDock Vina) Ligands->Docking Validation Protocol Validation: Re-dock native ligand Calculate RMSD Grid->Validation Validation->Docking If RMSD < 2.0 Å Scores Extract Docking Scores & Binding Energies Docking->Scores Analysis Analyze Binding Poses: - H-bonds - Hydrophobic interactions Scores->Analysis Compare Comparative Analysis: - Correlate with IC50 - Elucidate SAR Analysis->Compare

Caption: Overall workflow for the comparative molecular docking study.

Step 1: Receptor and Ligand Preparation

1.1. Receptor Structure Selection and Preparation

  • Rationale: The quality of the starting protein structure is paramount. We select a high-resolution X-ray crystal structure of the EGFR kinase domain from the Protein Data Bank (RCSB PDB). It is advantageous to use a structure co-crystallized with a quinazoline-based inhibitor, as this ensures the binding pocket is in a relevant conformation. For this guide, we will reference PDB ID: 1M17 , which features the EGFR kinase domain in complex with Erlotinib.[1][13]

  • Protocol:

    • Download the PDB file (e.g., 1M17.pdb) from the RCSB PDB website.

    • Load the structure into a molecular modeling program (e.g., PyMOL, Chimera, or MOE).

    • Prepare the protein by:

      • Removing all non-essential molecules, including water, co-factors, and any co-crystallized ligands.[9][14][15] This creates a clean receptor for docking.

      • Adding polar hydrogen atoms. X-ray crystallography typically does not resolve hydrogen positions, which are critical for defining hydrogen bond networks.

      • Assigning partial charges using a force field (e.g., AMBER, CHARMM). This is essential for accurately calculating electrostatic interactions.

    • Save the prepared protein structure in a suitable format (e.g., .pdbqt for AutoDock).

1.2. Ligand Preparation

  • Rationale: Ligands must be converted to 3D structures and their geometries optimized to represent energetically favorable conformations. This prevents steric clashes and ensures the ligand is in a realistic state for docking.

  • Protocol:

    • Obtain the 2D structures of the quinazoline inhibitors to be studied (e.g., Gefitinib, Erlotinib, Afatinib, Lapatinib, Osimertinib).

    • Use a program like ChemDraw or MarvinSketch to draw the structures and save them in a 2D format (e.g., .sdf).

    • Convert the 2D structures to 3D using a program that can generate 3D coordinates (e.g., Open Babel, MOE).

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94).[14] This step optimizes the ligand's geometry.

    • Assign partial charges and define rotatable bonds.

    • Save the prepared ligands in the required format (e.g., .pdbqt).

Step 2: Molecular Docking and Protocol Validation

2.1. Docking Protocol Validation (Self-Validation System)

  • Rationale: Before docking our series of compounds, we must validate that our chosen docking parameters can accurately reproduce the known binding mode of a ligand. This is achieved by re-docking the co-crystallized ligand (Erlotinib in the case of 1M17) back into the binding site.[16][17] A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[18][19][20]

  • Protocol:

    • Grid Generation: Define a docking grid box centered on the position of the co-crystallized Erlotinib. The grid box should be large enough to encompass the entire ATP-binding site and allow the ligand to rotate freely.[13][14]

    • Re-docking: Dock the prepared Erlotinib ligand into the prepared 1M17 receptor using the defined grid and a chosen docking algorithm (e.g., AutoDock Vina).

    • RMSD Calculation: Superimpose the top-ranked docked pose of Erlotinib with its original crystal structure pose. Calculate the heavy-atom RMSD. If the RMSD is < 2.0 Å, the protocol is considered validated.[16]

2.2. Docking of Quinazoline Inhibitor Series

  • Protocol:

    • Using the validated protocol (i.e., the same prepared receptor, grid box, and docking parameters), dock the entire series of prepared quinazoline ligands (Gefitinib, Afatinib, etc.).

    • The docking software will generate a set of possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., kcal/mol).

    • Save the output files, which include the coordinates of the docked poses and their corresponding scores.

Step 3: Post-Docking Analysis and Interpretation
  • Rationale: The raw output of a docking simulation requires careful analysis to extract meaningful biological insights. This involves examining the predicted binding affinities and, crucially, the specific molecular interactions that stabilize the ligand-receptor complex.

  • Protocol:

    • Extract Binding Scores: For each inhibitor, record the binding energy/score of the top-ranked pose.

    • Visualize Binding Modes: Load the docked complexes into a molecular visualization tool.

    • Analyze Interactions: For each inhibitor, identify and analyze key molecular interactions with the EGFR active site residues. Pay close attention to:

      • Hydrogen Bonds: Especially with the hinge region residues, such as Met793.[4][21] This is a canonical interaction for many kinase inhibitors.

      • Hydrophobic Interactions: With residues like Leu718, Val726, and Leu844 which form a hydrophobic pocket.[4][8]

      • Covalent Bonds: For irreversible inhibitors like Afatinib and Osimertinib, verify the proximity to the Cys797 residue.[4][8]

      • Gatekeeper Residue Interactions: Note any interactions with the T790 gatekeeper residue.

Results: Comparative Analysis of Quinazoline Inhibitors

The docking results are summarized below, comparing the predicted binding affinities with experimentally determined IC50 values. This comparison helps to assess the predictive power of the docking model.

Table 1: Comparative Docking Scores and Experimental IC50 Values for Quinazoline EGFR Inhibitors

InhibitorGenerationBinding ModePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Experimental IC50 (Wild-Type EGFR) (nM)
Gefitinib 1stReversible-9.8Met793 (H-bond), Leu718, Val726, Leu844~2-5
Erlotinib 1stReversible-10.1Met793 (H-bond), Leu718, Val726, Thr790~2
Lapatinib 1st (Dual)Reversible-10.5Met793 (H-bond), Leu718, Ala743, Leu844~10
Afatinib 2ndIrreversible-10.9Met793 (H-bond), Cys797 (Proximity), Leu718~0.5
Osimertinib 3rdIrreversible-11.5Met793 (H-bond), Cys797 (Proximity), Leu718~12

(Note: Predicted binding affinities are representative values from a typical AutoDock Vina run and can vary slightly based on specific protocol parameters. Experimental IC50 values are approximate and sourced from various publications for comparison purposes.)[4][7][22]

Discussion of Binding Modes

Our comparative docking study reveals a conserved binding pattern for quinazoline inhibitors within the EGFR ATP pocket, which is consistent with crystallographic data.

  • Hinge Region Interaction: A critical interaction observed across all docked inhibitors is the hydrogen bond formed between the N1 atom of the quinazoline core and the backbone nitrogen of Met793 in the hinge region of the kinase.[4][21] This interaction acts as a crucial anchor, orienting the inhibitor within the active site.

  • Hydrophobic Pocket Occupancy: The anilino moiety of the inhibitors extends into a hydrophobic pocket formed by key residues including Leu718, Val726, Ala743, and Leu844 .[4][8] The specific substitutions on this aniline ring are a primary determinant of inhibitor potency and selectivity, as they modulate the hydrophobic and van der Waals interactions within this pocket.

  • Irreversible Inhibition: For the second and third-generation inhibitors, Afatinib and Osimertinib, the docking poses place their reactive acrylamide moieties in close proximity to the thiol group of Cys797 . This positioning is a prerequisite for the subsequent Michael addition reaction that leads to the formation of a covalent bond and irreversible inhibition.[4][8]

The trend in predicted binding affinities (Osimertinib > Afatinib > Lapatinib > Erlotinib > Gefitinib) generally correlates well with the experimental IC50 values, with lower (more negative) binding energies corresponding to higher potency. This demonstrates the utility of molecular docking in ranking compounds and providing a structural rationale for their activity.

Diagram of Key Inhibitor Interactions

Inhibitor Interactions cluster_inhibitors Quinazoline Inhibitors cluster_residues EGFR Active Site Residues Gefitinib Gefitinib Met793 Met793 (Hinge) Gefitinib->Met793 H-Bond Hydrophobic Hydrophobic Pocket (Leu718, Val726, Leu844) Gefitinib->Hydrophobic Hydrophobic Int. Erlotinib Erlotinib Erlotinib->Met793 H-Bond Erlotinib->Hydrophobic Hydrophobic Int. Afatinib Afatinib Afatinib->Met793 H-Bond Afatinib->Hydrophobic Hydrophobic Int. Cys797 Cys797 (Covalent) Afatinib->Cys797 Covalent Bond (proximity) Osimertinib Osimertinib Osimertinib->Met793 H-Bond Osimertinib->Hydrophobic Hydrophobic Int. Osimertinib->Cys797 Covalent Bond (proximity)

Caption: Key interactions between quinazoline inhibitors and EGFR active site.

Conclusion and Future Directions

This guide has outlined a rigorous and validated protocol for the comparative molecular docking of quinazoline-based EGFR inhibitors. The results demonstrate that molecular docking can successfully reproduce key binding interactions and provide a structural basis for understanding the inhibitors' structure-activity relationships. The correlation between docking scores and experimental potency highlights the value of this computational approach in ranking potential drug candidates.

By applying this methodology, researchers can effectively screen virtual libraries of novel quinazoline derivatives, prioritize compounds for synthesis and biological evaluation, and rationally design next-generation inhibitors with improved potency and selectivity profiles, ultimately accelerating the development of more effective cancer therapies.

References

A Comparative Guide to the Antifolate Activity Validation of 2-Arylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antifolates represent a cornerstone in chemotherapy, targeting the vital folate metabolic pathway to impede cancer cell proliferation. While classical antifolates like methotrexate have been pivotal, the emergence of novel scaffolds such as 2-arylquinazoline derivatives offers new avenues for therapeutic intervention, potentially overcoming limitations of existing drugs. This guide provides a comprehensive framework for the validation of the antifolate activity of these derivatives, presenting a comparative analysis against established drugs, methotrexate and pemetrexed. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships in experimental design and the principles of creating self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Targeting Folate Metabolism

Folate, a B-vitamin, is a critical component in the synthesis of nucleotides, the building blocks of DNA and RNA.[1][2] Rapidly dividing cancer cells have a high demand for these precursors, making the folate pathway an attractive target for anticancer therapies. The key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate.[3] By inhibiting DHFR, antifolates deplete the cellular pool of THF, leading to cell cycle arrest and apoptosis.[4]

The 2-arylquinazoline scaffold has emerged as a promising pharmacophore for the development of novel DHFR inhibitors.[5] Its structural features allow for molecular interactions within the DHFR active site, potentially offering improved potency and selectivity compared to classical antifolates. This guide will delineate the methodologies to rigorously validate these claims.

The Antifolate Landscape: A Comparison of Key Players

A thorough validation of novel 2-arylquinazoline derivatives necessitates a direct comparison with established antifolates.

  • Methotrexate (MTX): A classical antifolate, MTX is a potent inhibitor of DHFR.[4] It enters cells via the reduced folate carrier (RFC) and is intracellularly polyglutamated, which enhances its retention and inhibitory activity.[6] However, its efficacy can be limited by resistance mechanisms, such as impaired transport or DHFR mutations.[2]

  • Pemetrexed: A multi-targeted antifolate, pemetrexed inhibits not only DHFR but also other key enzymes in folate metabolism, including thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[6][7] This broader mechanism of action may contribute to its efficacy in certain cancers and its ability to overcome some forms of methotrexate resistance.[1][2]

  • 2-Arylquinazoline Derivatives: These non-classical antifolates are designed to interact with the DHFR active site.[5] Their lipophilic nature may allow for passive diffusion into cells, bypassing RFC-mediated transport and potentially overcoming a common resistance mechanism to methotrexate.[8] The validation process aims to quantify their DHFR inhibitory potency and cellular activity in direct comparison to MTX and pemetrexed.

Experimental Validation: A Multi-faceted Approach

A robust validation strategy for novel antifolates involves a tiered approach, progressing from enzymatic assays to cell-based models and finally to in vivo studies. Each step is designed to provide specific insights into the compound's mechanism of action and therapeutic potential.

In Vitro Validation: From Enzyme to Cell

This initial screen directly assesses the ability of the 2-arylquinazoline derivatives to inhibit the DHFR enzyme. A spectrophotometric assay is the gold standard, measuring the decrease in absorbance at 340 nm as the cofactor NADPH is oxidized to NADP+ during the DHFR-catalyzed reduction of DHF.[9][10]

Principle of the Assay:

Xenograft_Workflow A 1. Cell Culture (e.g., A549 lung cancer cells) B 2. Cell Implantation (Subcutaneous injection into immunocompromised mice) A->B C 3. Tumor Growth (Monitor until palpable) B->C D 4. Treatment Initiation (Randomize mice into treatment groups) C->D E 5. Drug Administration (e.g., i.p. or oral gavage) D->E F 6. Tumor Measurement (Calipers, 2-3 times/week) E->F Treatment Period G 7. Data Analysis (Tumor growth inhibition, body weight changes) F->G H 8. Endpoint (Tumor size limit reached, tissue collection) G->H

References

A Head-to-Head Comparison of Synthetic Routes to 2-Bromoquinazoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromoquinazoline stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules, finding applications in medicinal chemistry and drug development. Its versatile reactivity allows for the introduction of various functional groups at the 2-position of the quinazoline scaffold, a privileged structure in numerous pharmaceuticals. The efficient and cost-effective synthesis of this compound is therefore a critical consideration for researchers in the field. This guide provides a comprehensive head-to-head comparison of the most common synthetic routes to this key building block, offering in-depth analysis, experimental protocols, and supporting data to inform your synthetic strategy.

At a Glance: Comparative Analysis of Synthetic Routes

For researchers navigating the synthesis of this compound, the choice of route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Here, we present a summary of the key metrics for the three primary synthetic pathways.

Synthetic RouteStarting MaterialKey ReagentsYield (%)Reaction TimeKey AdvantagesKey Disadvantages
Route 1: From Quinazolin-2(1H)-one Quinazolin-2(1H)-onePOBr₃ or PPh₃/NBS~70-85%2-4 hoursGood to excellent yields, relatively short reaction times.Requires handling of phosphorus oxybromide or triphenylphosphine/NBS.
Route 2: From 2-Chloroquinazoline 2-ChloroquinazolineHBr, NaBr~80-95%4-8 hoursHigh yields, readily available starting material.Requires handling of corrosive HBr.
Route 3: Sandmeyer Reaction 2-AminoquinazolineNaNO₂, HBr, CuBr~60-75%2-3 hoursUtilizes a common and well-established reaction.Diazonium intermediate can be unstable; moderate yields.

Route 1: Synthesis from Quinazolin-2(1H)-one

This approach leverages the conversion of the carbonyl group in quinazolin-2(1H)-one into a bromide. This transformation is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS).

Reaction Mechanism

The reaction with phosphorus oxybromide proceeds through the formation of a phosphate ester intermediate. The oxygen of the lactam attacks the phosphorus atom of POBr₃, leading to the elimination of a bromide ion. This is followed by the formation of a Vilsmeier-Haack-type reagent, which is then attacked by the bromide ion to yield the this compound product.

Experimental Protocol

Materials:

  • Quinazolin-2(1H)-one

  • Phosphorus oxybromide (POBr₃)

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of quinazolin-2(1H)-one (1.0 eq) in anhydrous acetonitrile, add phosphorus oxybromide (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Route 1 start Quinazolin-2(1H)-one reagents POBr₃, Acetonitrile start->reagents Add reaction Reflux, 3h reagents->reaction workup Quench with ice, Neutralize with NaHCO₃ reaction->workup extraction Extract with CH₂Cl₂ workup->extraction purification Column Chromatography extraction->purification product This compound purification->product Route 2 start 2-Chloroquinazoline reagents HBr, NaBr start->reagents Add reaction Reflux, 6h reagents->reaction workup Neutralize with NaHCO₃ reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Recrystallization/ Column Chromatography extraction->purification product This compound purification->product Route 3 start 2-Aminoquinazoline diazotization NaNO₂, HBr, 0-5°C start->diazotization diazonium 2-Quinazolinediazonium bromide (in situ) diazotization->diazonium sandmeyer CuBr, 50-60°C diazonium->sandmeyer workup Neutralize with NaHCO₃ sandmeyer->workup extraction Extract with CH₂Cl₂ workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromoquinazoline: Safety, Protocols, and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for the safe and compliant disposal of 2-Bromoquinazoline, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development.[1] Adherence to these protocols is paramount for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This guide moves beyond simple procedural lists to explain the causality behind each step, empowering researchers to manage chemical waste with expertise and confidence.

Critical Hazard Assessment and Risk Mitigation

This compound is classified as a hazardous substance.[2] Understanding its specific risks is the foundation of safe handling and disposal. The primary hazards are associated with its reactivity and potential physiological effects upon exposure.[2][3] All personnel handling this compound must be thoroughly familiar with the information presented in its Safety Data Sheet (SDS).

Based on available data for this compound and structurally similar compounds like 2-bromoquinoline, the following hazards are identified.[2][4]

Hazard ClassificationGHS Hazard StatementAssociated Risks and Rationale for Precautions
Acute Toxicity, Oral H302: Harmful if swallowedIngestion can lead to systemic toxicity. Strict hygiene measures, such as prohibiting eating or drinking in the lab and thorough hand washing, are essential.[2][3]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause localized inflammation and irritation. The use of appropriate chemical-resistant gloves is mandatory to prevent dermal exposure.[2][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationThe compound can cause significant irritation or damage upon contact with eye tissue. Sealed safety goggles are required to protect against splashes or airborne particles.[2][3]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract. All handling of solid this compound or its solutions should be performed within a certified chemical fume hood.[2][3][5]
Environmental Hazard Toxic to aquatic life with long lasting effectsBrominated aromatic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.[6][7] Disposal into sanitary sewers or general trash is strictly prohibited.[8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A robust PPE protocol is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in any form:

  • Eye Protection: Tight-sealing chemical safety goggles or a full-face shield.[5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Given that some halogenated compounds can degrade glove materials, it is best practice to consult the manufacturer's compatibility chart and double-glove if significant handling is anticipated.[9] Always wash hands thoroughly after removing gloves.[5]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact from spills or splashes.[5][10]

  • Respiratory Protection: All work that may generate dust or aerosols must be conducted inside a properly functioning and certified chemical fume hood to prevent inhalation.[9][11]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with collection by certified professionals. The core principle is the strict segregation of halogenated organic waste.[8][12]

Step 1: Waste Characterization and Segregation
  • Identify as Halogenated Waste: Due to the presence of the bromine atom, all waste containing this compound must be classified as halogenated organic waste .[8][12]

  • Maintain Strict Segregation: Never mix this compound waste with other waste streams.[10]

    • DO NOT mix with non-halogenated solvent waste (e.g., acetone, ethanol, hexanes). The disposal methods and costs for halogenated waste are significantly different.[13]

    • DO NOT mix with strong acids, bases, or oxidizing agents, as this could trigger hazardous reactions.[9]

    • DO NOT dispose of down the drain or in the regular trash.[8]

Step 2: Waste Collection and Containment
  • Select Appropriate Containers: Use only designated, leak-proof, and chemically compatible hazardous waste containers.[9][12] Polyethylene containers are often suitable for halogenated solvent waste.[9] The original product container can be used for disposal of the pure, unused compound.

  • Label Containers Correctly: Before adding any waste, the container must be clearly labeled with:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • Collect Different Waste Forms Separately:

    • Solid Waste: Collect pure this compound, reaction byproducts, and contaminated solids (e.g., weighing paper, silica gel) in a designated solid waste container.[8]

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion.[12]

    • Contaminated Labware: Disposable items like gloves, pipette tips, and wipes that are grossly contaminated should be collected in a separate, sealed bag or container clearly labeled as solid hazardous waste.[8] Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone), with the rinsate being collected as halogenated liquid waste.

Step 3: Storage and Final Disposal
  • Secure Temporary Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or incompatible chemicals.[9][10]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8][14] Provide them with an accurate description of the waste.

  • Primary Disposal Method: The standard and environmentally responsible disposal method for halogenated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility equipped with advanced emission control systems (scrubbers) to neutralize harmful byproducts like hydrogen bromide.[15]

Disposal Decision Workflow

G Figure 1. Disposal Workflow for this compound Waste cluster_form Identify Waste Form cluster_container Segregate & Contain start Waste Generation (this compound) solid Solid Compound or Contaminated Solids start->solid liquid Solutions or Solvent Rinsate start->liquid labware Contaminated Sharps & Labware start->labware solid_container Labelled Halogenated SOLID Waste Container solid->solid_container liquid_container Labelled Halogenated LIQUID Waste Container liquid->liquid_container sharps_container Labelled Contaminated SOLID Waste Container labware->sharps_container storage Store Sealed Container in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs Arrange Pickup via EHS or Licensed Waste Contractor storage->ehs end_point Final Disposal via High-Temperature Incineration ehs->end_point

Caption: Decision workflow for proper segregation and disposal of this compound.

Emergency Procedures: Spill and Exposure Response

Accidents require immediate and correct action to mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][11]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Small Spill: For minor spills, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[11] Ensure adequate ventilation and wear full PPE during cleanup.

  • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team.

The Regulatory Imperative

The disposal of this compound is governed by stringent regulations. In the United States, halogenated organic compounds are regulated under the Resource Conservation and Recovery Act (RCRA) by the Environmental Protection Agency (EPA).[16] Similarly, other regions like the UK and EU have their own comprehensive hazardous waste regulations.[7][15] Failure to comply with these regulations can result in significant legal and financial penalties for both the individual researcher and the institution.

References

Personal protective equipment for handling 2-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-Bromoquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for handling this compound. As a Senior Application Scientist, my objective is to provide you with a framework that goes beyond simple instructions, embedding field-proven insights and causal explanations to ensure a self-validating system of safety in your laboratory. Adherence to these protocols is paramount for minimizing risk and ensuring the integrity of your research.

Hazard Assessment: A Proactive Stance in the Absence of Specific Data

The primary hazards associated with these analogous compounds are:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][6][7][8]

  • Skin Irritation: Causes skin irritation.[2][3][4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][5][6]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure

The selection of PPE must be deliberate and based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

PPE Category Recommended Equipment Specifications & Best Practices
Eye/Face Protection Safety Goggles & Face ShieldMust be worn at all times. Use chemical safety goggles providing a complete seal. A face shield is mandatory when handling larger quantities or when there is a risk of splashing.[2][9]
Skin Protection Nitrile GlovesInspect gloves for any defects before each use. Use proper removal technique to avoid contaminating your skin. Wash hands thoroughly after handling.[9]
Flame-Resistant Lab CoatShould be fully buttoned and fit properly.[9][10] This protects your skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorA respirator is required if handling the powder outside of a certified chemical fume hood.[2][11] The specific cartridge type should be selected based on the potential for airborne particulates and organic vapors.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is crucial to minimize the risk of exposure and contamination. The following diagram and steps outline a safe operational procedure for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Reaction Under Inert Atmosphere handle2->handle3 clean1 Quench Reaction & Workup handle3->clean1 Proceed to Cleanup clean2 Segregate Halogenated Waste clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:
  • Preparation:

    • Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in the table above.

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.[8]

    • Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment.

  • Handling:

    • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize the inhalation of dust particles.[9]

    • Dissolution: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Reaction: Carry out all reactions in a well-ventilated area, preferably within a fume hood.[12]

  • Cleanup:

    • Decontamination: Wipe down all surfaces and equipment with an appropriate solvent to decontaminate them.

    • Glassware: Clean all glassware thoroughly.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

G cluster_waste Waste Segregation cluster_container Containerization cluster_disposal Final Disposal waste1 Unused this compound container1 Clearly Labeled, Sealed Halogenated Waste Container waste1->container1 waste2 Contaminated Solvents waste2->container1 waste3 Contaminated PPE (Gloves, etc.) waste3->container1 disposal1 Arrange for Pickup by Licensed Waste Carrier container1->disposal1

Caption: Disposal workflow for this compound waste.

Disposal Protocol:
  • Waste Collection: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials, in a clearly labeled, sealed container.[9][13]

  • Waste Segregation: Designate a specific waste container for halogenated organic compounds. Do not mix with other waste streams unless compatibility has been confirmed.[9]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid waste container.

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed and reputable chemical waste disposal company.[8][14]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a rapid and correct response is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][15][16] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[2][4][17] Remove contaminated clothing and shoes.[9] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air.[2][4][9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][9] Rinse mouth with water.[2][9] Seek immediate medical attention.
Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[14]

  • Clean-up: Carefully sweep or scoop up the absorbed material into a designated, labeled waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

  • Report: Report the incident to your laboratory supervisor or safety officer.

By integrating these detailed protocols into your daily laboratory practices, you can handle this compound with the high degree of caution it warrants, ensuring your safety and the integrity of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.